Technical Documentation Center

(S)-2-(Bromomethyl)-1,4-dioxane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-(Bromomethyl)-1,4-dioxane

Core Science & Biosynthesis

Foundational

(S)-2-(Bromomethyl)-1,4-dioxane CAS 2287191-39-1 properties

An In-Depth Technical Whitepaper on (S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1) Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of small-molecule active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on (S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1)

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of small-molecule active pharmaceutical ingredients (APIs) dictates their pharmacokinetic success and target affinity. (S)-2-(Bromomethyl)-1,4-dioxane (CAS 2287191-39-1) has emerged as a highly specialized chiral building block, particularly in the synthesis of BH3-mimetics and apoptosis inhibitors [1]. By serving as an electrophilic vector for the introduction of an (S)-1,4-dioxan-2-ylmethyl moiety, this compound enables medicinal chemists to exploit precise hydrogen-bonding networks and conformational restrictions within complex protein-protein interaction (PPI) interfaces.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive analysis of this molecule’s physicochemical properties, its mechanistic rationale in drug design, and field-proven synthetic protocols for its integration into advanced drug scaffolds.

Physicochemical Properties & Molecular Identity

Before integrating any chiral building block into a synthetic pipeline, it is imperative to establish its baseline quantitative properties. The 1,4-dioxane ring provides a unique balance of hydrophilicity and metabolic stability, while the bromomethyl group acts as a prime candidate for nucleophilic substitution (S_N2).

Table 1: Quantitative Data and Molecular Specifications

PropertySpecification / Value
Chemical Name (2S)-2-(bromomethyl)-1,4-dioxane
CAS Registry Number 2287191-39-1
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
SMILES String BrC[C@H]1OCCOC1
Enantiomeric Excess (ee) Typically >98% (Critical for API integration)
Physical State Liquid (at standard temperature and pressure)
Boiling Point ~180-190 °C (Estimated)
Storage Conditions +4°C, Inert atmosphere, Light sensitive [1]

Mechanistic Rationale in Drug Design

The selection of (S)-2-(Bromomethyl)-1,4-dioxane is rarely arbitrary. Its integration into a drug scaffold is driven by three causal factors:

  • Conformational Restriction (Entropic Optimization): Compared to linear aliphatic ethers, the 1,4-dioxane ring restricts the rotational degrees of freedom. When the drug binds to its target, the entropic penalty is significantly minimized, leading to a higher binding affinity (

    
    ).
    
  • Stereospecific Vectoring: The (S)-configuration at the C2 position of the dioxane ring dictates the spatial trajectory of the entire ring system. In the context of BCL-2 family inhibitors, this specific stereochemistry vectors the oxygen atoms directly into the P2 or P4 hydrophobic pockets of the anti-apoptotic proteins, optimizing Van der Waals interactions[2].

  • Bifunctional Hydrogen Bond Acceptors: The two ether oxygens in the 1,4-dioxane ring act as potent, localized hydrogen bond acceptors, improving the overall aqueous solubility of highly lipophilic API scaffolds without introducing the metabolic liabilities associated with primary alcohols or amines.

Application in Targeted Therapeutics: The Apoptotic Pathway

The most prominent application of this building block is in the synthesis of inhibitors targeting the intrinsic mitochondrial apoptotic pathway (e.g., AbbVie's BCL-2/BCL-XL inhibitors) [2]. These drugs function as BH3-mimetics. By appending the (S)-1,4-dioxan-2-ylmethyl group to a core indole or pyrrolopyridine scaffold, the resulting molecule competitively binds to anti-apoptotic proteins (BCL-2), displacing pro-apoptotic effectors (BAX/BAK) and triggering cell death in oncogenic cells.

G Stimulus Apoptotic Stimulus BH3 BH3-Only Proteins (BIM, BAD, NOXA) Stimulus->BH3 Activates BCL2 Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3->BCL2 Inhibits Drug BH3 Mimetic Drug (w/ Dioxane Moiety) Drug->BCL2 Competitive Binding BAX Pro-apoptotic Effectors (BAX, BAK) BCL2->BAX Sequesters (Inhibited by Drug) MOMP MOMP (Cytochrome C Release) BAX->MOMP Oligomerization Apoptosis Cell Death (Apoptosis) MOMP->Apoptosis Caspase Activation

Figure 1: Mechanism of action for BH3-mimetics targeting the intrinsic apoptotic pathway.

Synthetic Integration & Experimental Protocols

Integrating (S)-2-(Bromomethyl)-1,4-dioxane into a complex API scaffold typically involves an S_N2 alkylation. While it is a primary bromide, the adjacent chiral center (C2 of the ring) introduces "neopentyl-like" steric hindrance. Therefore, standard room-temperature alkylation conditions often fail or result in poor yields.

The following protocol is a self-validating system designed to overcome this activation barrier while preserving the stereochemical integrity of the building block [2].

Step-by-Step Methodology: N-Alkylation of a Heterocyclic Scaffold

Objective: To covalently attach the (S)-1,4-dioxan-2-ylmethyl moiety to a secondary amine/amide nitrogen on a core drug scaffold.

Reagents & Causality:

  • Core Scaffold (1.0 eq): The nucleophile.

  • (S)-2-(Bromomethyl)-1,4-dioxane (1.2 - 1.5 eq): Slight excess ensures complete conversion of the high-value core scaffold.

  • Cesium Carbonate (

    
    , 2.0 - 3.0 eq): Causality: The large ionic radius of the cesium cation results in poor ion-pairing with the deprotonated nitrogen. This creates a highly reactive, "naked" nucleophile capable of attacking the sterically hindered primary bromide.
    
  • Anhydrous DMF (0.1 M): Causality: A polar aprotic solvent stabilizes the S_N2 transition state without forming a solvation shell around the nucleophile.

Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar under a nitrogen atmosphere, add the core scaffold (1.0 eq) and anhydrous DMF.

  • Base Activation: Add

    
     (3.0 eq) in one portion. Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation of the target nitrogen.
    
  • Electrophile Addition: Introduce (S)-2-(Bromomethyl)-1,4-dioxane (1.2 eq) dropwise via syringe.

  • Thermal Activation: Elevate the reaction temperature to 60–80 °C. Causality: Thermal energy is strictly required to overcome the steric hindrance at the electrophilic carbon. Monitor the reaction via LC-MS. Complete conversion typically occurs within 4 to 12 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with distilled water (equal to 3x the DMF volume) to precipitate the product or partition into an organic layer. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely remove residual DMF, followed by brine. Dry over anhydrous

    
    .
    
  • Purification: Filter and concentrate under reduced pressure. Purify the residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of 0-25% Ethyl Acetate in Dichloromethane [2].

G SM Core Scaffold (N-H or O-H) Base Deprotonation (Cs2CO3 / DMF) SM->Base Alkylation Alkylation + (S)-2-(Bromomethyl)-1,4-dioxane Base->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Heat 60-80°C Purification Flash Chromatography (MPLC) Workup->Purification API Chiral Intermediate (Enantiopure) Purification->API >95% ee

Figure 2: Standardized nucleophilic alkylation workflow utilizing (S)-2-(Bromomethyl)-1,4-dioxane.

Analytical Validation

To ensure the trustworthiness of the synthesized intermediate, the protocol must be validated post-purification:

  • Chiral HPLC: Because the reaction requires elevated temperatures (60-80 °C), there is a theoretical, albeit low, risk of racemization or ring-opening. Chiral stationary phase HPLC must be employed to confirm the enantiomeric excess (ee) remains >95%.

  • 1H NMR: The diastereotopic protons of the newly formed methylene bridge (

    
    ) will appear as a distinct AB quartet or a complex multiplet between 3.50 and 4.20 ppm, confirming successful covalent attachment.
    

References

  • Judd, A. S., et al. (AbbVie Inc.). "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." United States Patent 10,676,485 B2, June 9, 2020.
  • European Chemicals Agency (ECHA). "(2S)-2-(bromomethyl)-1,4-dioxane REACH Registration." ECHA CHEM Database. Available at: [Link]

Exploratory

The Chiral Scaffold: A Comprehensive Technical Guide to (S)-2-(Bromomethyl)-1,4-dioxane

An in-depth technical guide on the chemical structure, synthesis, and application of (S)-2-(Bromomethyl)-1,4-dioxane, designed for researchers, process chemists, and drug development professionals. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical structure, synthesis, and application of (S)-2-(Bromomethyl)-1,4-dioxane, designed for researchers, process chemists, and drug development professionals.

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of incorporating hydrophilic, metabolically stable motifs into lipophilic drug candidates. The 1,4-dioxane ring has emerged as a privileged scaffold in this regard. Specifically, (S)-2-(Bromomethyl)-1,4-dioxane serves as an elite chiral building block. It allows for the precise, stereocontrolled introduction of the dioxane moiety into complex active pharmaceutical ingredients (APIs), enhancing aqueous solubility and modulating target-binding thermodynamics.

This whitepaper deconstructs the structural identity, process chemistry, and self-validating synthetic protocols associated with (S)-2-(Bromomethyl)-1,4-dioxane.

Chemical Identity & Structural Analysis

(S)-2-(Bromomethyl)-1,4-dioxane is an enantiopure cyclic ether featuring an exocyclic brominated carbon. The stereocenter at the C2 position of the dioxane ring dictates the spatial orientation of the molecule, which is critical for stereospecific binding in biological targets[1].

Quantitative Data & Chemical Properties

The following table summarizes the core chemical parameters and handling requirements for this compound[2],[3].

PropertyValue
Chemical Name (S)-2-(Bromomethyl)-1,4-dioxane
CAS Registry Number 2287191-39-1
SMILES String C1COCBr
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Purity Standard >95% (Typically >98% ee for chiral pool applications)
Storage Conditions +4°C, Inert atmosphere (Argon/N2), Light sensitive[2]
Stabilization Often stabilized with 0.1% wt MEHQ to prevent peroxide formation[2]
Stereochemical Causality

The assignment of the (S) configuration relies on the Cahn-Ingold-Prelog (CIP) priority rules at the C2 chiral center. The priorities of the attached groups are:

  • -O1 (Ring Oxygen) : Highest atomic number directly attached.

  • -CH2Br (Exocyclic) : Carbon attached to Bromine (Atomic No. 35).

  • -CH2O (Ring C3) : Carbon attached to Oxygen (Atomic No. 8).

  • -H (Hydrogen) : Lowest priority. When viewing the molecule down the C-H bond, the sequence from priority 1 → 2 → 3 traces a counter-clockwise path, confirming the (S) absolute configuration.

Process Chemistry: Synthesis & Causality

The synthesis of (S)-2-(Bromomethyl)-1,4-dioxane relies on the bromination of its precursor, (S)-2-(hydroxymethyl)-1,4-dioxane . The precursor itself is typically obtained via the resolution of racemic mixtures using chiral resolving agents (e.g., (R)-1-phenylethylamine) or through asymmetric synthesis starting from enantiopure (S)-1-O-benzylglycerol[4].

The Mechanistic Choice: Why the Appel Reaction?

In standard organic synthesis, converting a primary alcohol to a bromide is often achieved using Hydrobromic acid (HBr) or Phosphorus tribromide (PBr3). However, these reagents are strictly avoided here.

  • The Causality: 1,4-Dioxane is a cyclic ether. Strong protic acids like HBr, especially at elevated temperatures, will protonate the ring oxygens, leading to catastrophic ring-opening and polymerization.

  • The Solution: The Appel Reaction (using CBr4 and PPh3) is utilized because it operates under mild, neutral-to-slightly-basic conditions, preserving the integrity of the cyclic ether. Furthermore, because the nucleophilic substitution occurs strictly at the primary exocyclic carbon, the C2 stereocenter is completely unaffected, ensuring 100% retention of the enantiomeric excess (ee).

SynthesisWorkflow A (S)-2-(Hydroxymethyl) -1,4-dioxane C Phosphonium Intermediate A->C PPh3, CBr4 DCM, 0 °C B Triphenylphosphine (PPh3) Carbon Tetrabromide (CBr4) B->C D (S)-2-(Bromomethyl) -1,4-dioxane C->D SN2 Displacement by Bromide

Caption: Appel reaction mechanism for synthesizing (S)-2-(Bromomethyl)-1,4-dioxane.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process controls (IPC) and analytical checkpoints.

Step 1: Reagent Preparation & Activation
  • Action: Dissolve 1.0 equivalent of (S)-2-(hydroxymethyl)-1,4-dioxane and 1.2 equivalents of Carbon Tetrabromide (CBr4) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

  • Validation Checkpoint: Ensure the DCM is strictly anhydrous (Karl Fischer titration < 50 ppm). Moisture will irreversibly hydrolyze the highly reactive phosphonium intermediate, drastically reducing the yield.

Step 2: Phosphonium Intermediate Formation
  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 1.2 equivalents of Triphenylphosphine (PPh3) in small portions over 30 minutes.

  • Causality: The addition must be thermally controlled. The formation of the phosphonium salt is highly exothermic. Uncontrolled temperature spikes can lead to side reactions or partial degradation of the cyclic ether.

Step 3: Reaction Progression & Quenching
  • Action: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) system. Because the product lacks a strong UV chromophore, plates must be visualized using a KMnO4 stain. The reaction is complete when the starting alcohol spot is fully consumed.

Step 4: Product Isolation & TPPO Removal
  • Action: Concentrate the reaction mixture under reduced pressure. Triturate the crude residue with a 1:1 mixture of Hexanes and Diethyl Ether.

  • Causality: Triphenylphosphine oxide (TPPO) is a notorious byproduct of the Appel reaction. It is highly soluble in DCM but practically insoluble in non-polar alkane/ether mixtures. Trituration selectively precipitates TPPO, allowing for its removal via simple vacuum filtration. Purify the concentrated filtrate via silica gel flash chromatography.

Step 5: Analytical Validation
  • 1H NMR (CDCl3): Confirm the shift of the exocyclic methylene protons. The -CH2OH protons typically resonate around 3.6-3.8 ppm, whereas the newly formed -CH2Br protons will shift upfield to approximately 3.3-3.5 ppm.

  • Chiral HPLC: Run the purified product on a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard. This validates that the enantiomeric excess (ee) remains >98%, confirming no racemization occurred during synthesis.

Applications in Drug Development

In medicinal chemistry, (S)-2-(Bromomethyl)-1,4-dioxane is primarily deployed as a highly reactive electrophile in SN2 reactions. It is used to append the dioxane motif onto amine (N-alkylation) or phenol (O-alkylation) pharmacophores.

Recent studies have highlighted the importance of this moiety in virology and bacteriology. For instance, dioxane-fused coumarins have demonstrated potent broad-spectrum antibacterial activity[1]. Furthermore, structural analyses of the Sindbis virus reveal that its lipophilic binding region readily accommodates solvent-derived dioxane molecules, making dioxane-appended derivatives highly effective antiviral candidates with EC50 values in the low micromolar range[1].

ApplicationPathways Core (S)-2-(Bromomethyl) -1,4-dioxane N_Prod Chiral N-Alkylated Pharmacophores Core->N_Prod SN2 Reaction (K2CO3, MeCN) O_Prod Chiral O-Alkylated Pharmacophores Core->O_Prod SN2 Reaction (NaH, DMF) N_Nuc Amine Nucleophiles (1° or 2° Amines) N_Nuc->N_Prod O_Nuc Phenol/Alcohol Nucleophiles O_Nuc->O_Prod

Caption: SN2 functionalization pathways of (S)-2-(Bromomethyl)-1,4-dioxane in drug discovery.

References

  • "99493-42-2,(S)-14-Methyl-1-octadecene-AccelaChem|AccelaChemBio", Accela ChemBio Inc.,
  • "Diol - OChem Incorpor
  • "2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers", PubMed (Enantiomer),
  • "Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications", ResearchG

Sources

Foundational

Chiral 1,4-Dioxane Derivatives: A Technical Guide for Medicinal Chemistry

Introduction: The 1,4-Dioxane Scaffold as a Privileged Structure in Drug Discovery The 1,4-dioxane motif, a six-membered heterocyclic ring containing two oxygen atoms at opposite positions, has emerged as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Dioxane Scaffold as a Privileged Structure in Drug Discovery

The 1,4-dioxane motif, a six-membered heterocyclic ring containing two oxygen atoms at opposite positions, has emerged as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can provide ligands for a variety of biological targets, underscoring their versatility and utility in drug design. The inclusion of a 1,4-dioxane ring in a molecule can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while also providing a three-dimensional architecture that can be strategically functionalized to achieve high-affinity and selective binding to target proteins.[1]

The introduction of chirality to the 1,4-dioxane scaffold unlocks a new dimension of molecular complexity and biological specificity. The spatial arrangement of substituents on the dioxane ring can profoundly influence a molecule's interaction with its biological target, often leading to significant differences in potency, efficacy, and off-target effects between enantiomers. This guide provides an in-depth technical overview of the synthesis, applications, and analysis of chiral 1,4-dioxane derivatives for researchers, scientists, and drug development professionals.

Asymmetric Synthesis of Chiral 1,4-Dioxane Derivatives: Key Methodologies

The precise control of stereochemistry is paramount in the synthesis of chiral 1,4-dioxane derivatives. Several powerful asymmetric methodologies have been developed to this end, each with its own set of advantages and applications.

Organocatalytic Enantioselective Desymmetrization of Oxetanes

A highly efficient approach for the synthesis of chiral 1,4-dioxanes involves the organocatalytic enantioselective desymmetrization of oxetanes.[2] This method leverages a chiral Brønsted acid catalyst to promote the intramolecular ring-opening of an oxetane by a tethered alcohol, leading to the formation of a chiral 1,4-dioxane with a quaternary stereocenter.[3]

Logical Workflow for Oxetane Desymmetrization:

Start Prochiral Oxetane Substrate Protonation Protonation of Oxetane Oxygen Start->Protonation Catalyst Chiral Brønsted Acid Catalyst Catalyst->Protonation RingOpening Intramolecular Nucleophilic Attack by Hydroxyl Group Protonation->RingOpening Product Enantioenriched 1,4-Dioxane RingOpening->Product Substrate Prochiral 1,4-Benzodioxin Coordination Coordination of Substrate Substrate->Coordination Catalyst [Rh(COD)2]BF4 + Chiral Ligand Activation Formation of Chiral Rh-Hydride Complex Catalyst->Activation H2 H2 (g) H2->Activation Activation->Coordination Hydrogenation Stereoselective Hydrogen Transfer Coordination->Hydrogenation Product Enantioenriched 1,4-Benzodioxane Hydrogenation->Product Ligand Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Ligand->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response Ligand Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates (βγ subunit) ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Sources

Exploratory

Technical Specification Guide: 2-Bromomethyl-1,4-dioxane (Chiral Grade)

Executive Summary 2-Bromomethyl-1,4-dioxane is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly as a bioisostere for morpholine or piperazine rings.[1] Its 2-position ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromomethyl-1,4-dioxane is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly as a bioisostere for morpholine or piperazine rings.[1] Its 2-position chiral center provides a strategic handle for controlling the stereochemical vector of drug candidates, influencing binding affinity and metabolic stability.

This technical guide defines the rigorous specifications required for Chiral Grade materials, detailing the synthesis-impurity logic, analytical protocols for enantiomeric excess (ee) determination, and safety handling of this alkylating intermediate.

Part 1: Chemical Identity & Stereochemistry

The specification distinguishes between the racemate and the pure enantiomers. For high-precision medicinal chemistry, the (S)-enantiomer is frequently preferred due to its availability from the chiral pool precursor (S)-2-hydroxymethyl-1,4-dioxane.[1]

ParameterSpecification Details
IUPAC Name 2-(Bromomethyl)-1,4-dioxane
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Structure A six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, with a bromomethyl substituent at position 2.[1][2]
CAS (Racemate) Not widely listed; often referred to by generic chemical name
CAS (S-Isomer) 2287191-39-1
CAS (R-Isomer) 1339058-38-6
Appearance Clear to pale yellow liquid
Density ~1.53 g/mL

Part 2: Synthesis & Impurity Genesis

To understand the specifications, one must understand the genesis of the molecule. The highest purity chiral material is typically derived via the Appel Reaction or Phosphorus Tribromide (PBr₃) bromination of the corresponding chiral alcohol.

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the conversion of (S)-2-Hydroxymethyl-1,4-dioxane to the target bromide, highlighting critical control points where impurities are generated.

SynthesisPath Start (S)-2-Hydroxymethyl-1,4-dioxane (>99% ee) Reagent PBr3 / DCM (0°C to RT) Start->Reagent Activation Impurity1 Impurity A: Unreacted Alcohol Start->Impurity1 Incomplete Rxn Intermediate Phosphite Esters (Transient) Reagent->Intermediate Esterification Product (S)-2-Bromomethyl-1,4-dioxane Intermediate->Product SN2 Substitution (Inversion/Retention*) Impurity2 Impurity B: Elimination Product (Vinyl Dioxane) Intermediate->Impurity2 Elimination (Side Rxn)

Figure 1: Synthesis pathway via bromination of the alcohol. Note: Direct displacement of primary alcohols typically retains the absolute configuration of the chiral center on the ring, as the reaction occurs at the exocyclic carbon.

Impurity Logic
  • Impurity A (Unreacted Alcohol): Critical to control as hydroxyl groups can compete in subsequent nucleophilic substitution reactions (SN2).

  • Impurity B (Vinyl Species): Formed via acid-catalyzed elimination.[1] These are Michael acceptors and potential genotoxins.

  • Stereochemical Leakage: While the reaction is at an exocyclic carbon, harsh conditions can cause racemization via ring-opening/closing mechanisms.

Part 3: Chiral Purity Specifications

For use in GMP or GLP studies, the material must meet the following acceptance criteria.

Test AttributeAcceptance CriteriaMethod Principle
Appearance Clear, colorless to pale yellow liquidVisual
Identification 1H-NMR / IR matches standardSpectroscopic
Chemical Purity ≥ 97.0% (Area %)GC-FID or HPLC-UV
Chiral Purity (ee) ≥ 98.0% ee Chiral HPLC/GC
Specific Rotation [α]D²⁰ Report Value (Target: ± solvent dependent)Polarimetry
Residual Solvents DCM < 600 ppmHS-GC
Water Content ≤ 0.5% w/wKarl Fischer

Part 4: Analytical Methodologies

Validating the enantiomeric excess is the most challenging aspect of the specification. Below are two field-proven approaches.

Method A: Chiral HPLC (Polysaccharide Phase)

This method utilizes a coated polysaccharide column, which is standard for separating heterocyclic enantiomers.

  • Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[1]

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophore).

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Expert Insight: The dioxane ring has weak UV absorbance. If sensitivity is an issue, consider Chiral GC (Method B) or derivatizing with a chromophore (e.g., reaction with phenoxide) before analysis.

Method B: Chiral GC (Cyclodextrin Phase)

Due to the volatility of the bromomethyl derivative, Gas Chromatography often yields sharper peaks and better resolution.

  • Column: Cyclodex-B (β-cyclodextrin) or Astec CHIRALDEX G-TA, 30 m x 0.25 mm.[1]

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Inlet Temp: 200°C (Split 20:1).

  • Oven Program: 60°C (hold 2 min) → 5°C/min → 160°C.

  • Detector: FID at 250°C.

Analytical Decision Tree (DOT Visualization)

AnalysisTree Sample Sample: 2-Bromomethyl-1,4-dioxane CheckUV Check UV Absorbance (Is it sufficient?) Sample->CheckUV HPLC Method A: Chiral HPLC (Chiralcel OD-H) CheckUV->HPLC Yes (High Conc) GC Method B: Chiral GC (Cyclodextrin) CheckUV->GC No (Preferred) Deriv Derivatization Required (React with Phenol -> HPLC) HPLC->Deriv Poor Sensitivity

Figure 2: Selection logic for analytical method. GC is often preferred for this specific volatile intermediate.

Part 5: Handling & Safety

Warning: 2-Bromomethyl-1,4-dioxane is a primary alkyl bromide and a potential alkylating agent .[1]

  • Genotoxicity: Treat as a potential mutagen. All weighing and transfers must occur in a chemical fume hood or glovebox.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating capability before disposal.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Bromides can darken over time due to slow release of HBr/Br₂; re-test purity if color changes significantly.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: (S)-2-(bromomethyl)-1,4-dioxane.[1][3] Retrieved from [Link][1]

  • PubChem. (2024). Compound Summary: 2-(Bromomethyl)-1,4-dioxane.[1][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Application Note: Separation of Heterocyclic Ethers on Chiralcel OD-H. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to Optically Pure (S)-2-(Bromomethyl)-1,4-dioxane

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the sourcing, synthesis, analysis, and application of the chiral building block, (S)-2-(Bromometh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the sourcing, synthesis, analysis, and application of the chiral building block, (S)-2-(Bromomethyl)-1,4-dioxane. The document is structured to follow a logical workflow, from procurement and quality control to its strategic implementation in medicinal chemistry, emphasizing the scientific rationale behind each protocol and recommendation.

Introduction: The Significance of (S)-2-(Bromomethyl)-1,4-dioxane in Synthesis

(S)-2-(Bromomethyl)-1,4-dioxane is a versatile heterocyclic compound valued in medicinal chemistry and organic synthesis. Its structure combines two key features: a 1,4-dioxane ring and a stereochemically defined bromomethyl group.

  • The 1,4-Dioxane Scaffold: The dioxane moiety is a prevalent feature in many biologically active molecules. It often serves as a bioisosteric replacement for other groups to improve physicochemical properties such as solubility, metabolic stability, and cell permeability. Its hydrogen bond accepting capabilities can also facilitate crucial interactions with biological targets.[1][2]

  • Chirality and the Bromomethyl Group: As with over half of all drugs on the market, chirality is a critical determinant of therapeutic effect.[3] The (S)-configuration at the C2 position of the dioxane ring is essential for achieving specific, high-affinity interactions with chiral biological targets like enzymes and receptors. The bromomethyl group provides a reactive "handle" for chemists, acting as a potent electrophile for nucleophilic substitution reactions, thereby enabling the covalent linkage of the chiral dioxane scaffold to a wide array of molecular frameworks.

The combination of these features makes optically pure (S)-2-(Bromomethyl)-1,4-dioxane a valuable intermediate for constructing complex, stereochemically defined molecules with therapeutic potential.[4]

Part 1: Sourcing and Procurement of High-Purity Material

The procurement of a chiral building block is the foundational step for any synthetic campaign. The primary concern is not just chemical purity but, more critically, enantiomeric purity (also expressed as enantiomeric excess, or e.e.). Sourcing from a reputable supplier with robust quality control and transparent documentation is paramount.

When evaluating suppliers, the Certificate of Analysis (CoA) must be scrutinized for:

  • Identity Confirmation: Verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Chemical Purity: Typically determined by HPLC or GC, a purity level of >95% is standard.[5]

  • Enantiomeric Purity/Excess (e.e.): This must be determined by a dedicated chiral method (e.g., Chiral HPLC, Chiral GC). An e.e. of ≥98% is generally required for drug development applications.

  • Water Content: Measured by Karl Fischer titration, as excess water can interfere with subsequent moisture-sensitive reactions.

Table 1: Comparison of Select Commercial Suppliers
SupplierProduct Number (Example)Stated PurityAvailable QuantitiesNotes
Advanced ChemBlocks V14863895%1gProvides basic product information and MSDS.[5]
BLD Pharm 2169106-07-2Research Use OnlyInquire for BulkLists related structures, indicating a focus on building blocks.[6]
TCI America B23491G≥98.0% (GC,T)1g, 5gOffers detailed specifications including purity method (GC).[7]

Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.

Part 2: Synthesis and Chiral Resolution Strategies

While direct purchase is common, understanding the synthetic origin of (S)-2-(Bromomethyl)-1,4-dioxane is crucial for troubleshooting and process development. The most common strategy involves the synthesis of the racemic alcohol precursor, followed by classical resolution and subsequent bromination. An asymmetric synthesis approach is also a viable, albeit often more complex, alternative.[8]

A plausible and established route involves the resolution of the precursor, (±)-2-(Hydroxymethyl)-1,4-dioxane.[9] This alcohol can be synthesized via several methods, including the acid-catalyzed reaction of ethylene glycol with a suitable three-carbon synthon.[10][11]

Workflow for Synthesis and Resolution

The following diagram illustrates a logical workflow for producing the target enantiomerically pure compound, starting from the racemic alcohol precursor.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Functional Group Transformation A Racemic (±)-2-(Hydroxymethyl)-1,4-dioxane B Reaction with Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) A->B Step 1 C Formation of Diastereomeric Salts B->C Step 2 D Fractional Crystallization (Separation of Diastereomers) C->D Step 3 E Hydrolysis / Saponification D->E Step 4 F Optically Pure (S)-2-(Hydroxymethyl)-1,4-dioxane E->F Step 5 G Bromination (e.g., PBr₃ or CBr₄/PPh₃) F->G Step 6 H (S)-2-(Bromomethyl)-1,4-dioxane G->H Final Product

Caption: General workflow for synthesis via chiral resolution.

Representative Protocol: Chiral Resolution and Bromination

This protocol is a representative example based on established chemical principles for resolving chiral alcohols and should be adapted and optimized for specific laboratory conditions.[9]

Objective: To resolve racemic (±)-2-(Hydroxymethyl)-1,4-dioxane and convert the desired (S)-enantiomer to (S)-2-(Bromomethyl)-1,4-dioxane.

Part A: Resolution of (±)-2-(Hydroxymethyl)-1,4-dioxane

  • Esterification: React (±)-2-(Hydroxymethyl)-1,4-dioxane with phthalic anhydride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding racemic hydrogen phthalate ester.

    • Rationale: This step introduces a carboxylic acid moiety, which is necessary for the subsequent acid-base reaction with a chiral resolving agent.

  • Diastereomeric Salt Formation: Dissolve the racemic hydrogen phthalate ester in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine.

    • Rationale: The reaction between the racemic acid and the single-enantiomer base forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[3]

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.

    • Rationale: This is the key separation step. The efficiency depends on the solubility difference between the diastereomers and the choice of solvent. The progress of the resolution can be monitored by analyzing small samples of the mother liquor via chiral HPLC.[9]

  • Isolation and Purification: Collect the crystals by filtration. The crystals can be recrystallized from the same solvent system to improve diastereomeric purity.

  • Liberation of the Chiral Alcohol: Treat the isolated diastereomeric salt with a strong base (e.g., aqueous NaOH) to deprotonate the amine and saponify the ester, liberating the optically enriched (S)-2-(Hydroxymethyl)-1,4-dioxane. Extract the chiral alcohol into an organic solvent.

Part B: Bromination of (S)-2-(Hydroxymethyl)-1,4-dioxane

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified and dried (S)-2-(Hydroxymethyl)-1,4-dioxane in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath.

  • Addition of Brominating Agent: Slowly add a brominating agent such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃, the Appel reaction).

    • Rationale: These reagents are effective for converting primary alcohols to the corresponding alkyl bromides with minimal risk of racemization at the adjacent stereocenter.

  • Reaction and Workup: Allow the reaction to proceed to completion (monitor by TLC or GC-MS). Carefully quench the reaction with water or a saturated bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure (S)-2-(Bromomethyl)-1,4-dioxane.

Part 3: Quality Control: Analytical Methods for Purity Determination

Confirming the identity, chemical purity, and, most importantly, the enantiomeric purity of (S)-2-(Bromomethyl)-1,4-dioxane is a non-negotiable step. While standard techniques like NMR and MS confirm the structure, specialized chiral methods are required to quantify the enantiomeric ratio.

Analytical Workflow

The diagram below outlines the typical analytical workflow for verifying the quality of a chiral building block.

G A Sample of (S)-2-(Bromomethyl)-1,4-dioxane B Sample Preparation (Dissolve in mobile phase or suitable solvent) A->B C Chiral HPLC System - Chiral Stationary Phase (CSP) - Isocratic Mobile Phase - UV Detector B->C Inject D Chromatogram Acquisition C->D Detect E Data Analysis - Integrate Peak Areas - Calculate Enantiomeric Excess (e.e.) D->E F Result (e.g., 99.5% e.e.) E->F

Caption: Standard analytical workflow for e.e. determination by Chiral HPLC.

Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[12][13] Gas Chromatography (GC) with a chiral column is also effective, particularly for more volatile analytes.

  • Chiral HPLC: This technique relies on the differential interaction of the two enantiomers with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used.[14][15] The separation is achieved by forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.

  • Chiral GC: Similar in principle to HPLC, but uses a gaseous mobile phase. The stationary phase is coated onto the inside of a long capillary column and often consists of cyclodextrin derivatives.

Table 2: Comparison of Key Analytical Methods for Enantiopurity
ParameterChiral HPLCChiral GCChiral NMR
Principle Differential interaction with a Chiral Stationary Phase (CSP)Differential partitioning with a chiral stationary phase in a capillary columnDiastereomeric interaction with a Chiral Solvating Agent (CSA) or Derivatizing Agent (CDA)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Low (mg/mL)
Sample Volatility Not requiredRequiredNot required
Throughput Moderate to HighHighLow
Key Advantage Broad applicability, preparative scale-up is possibleExcellent resolution for volatile compoundsProvides structural information simultaneously
Key Limitation Method development can be empirical[13]Requires analyte to be thermally stable and volatileLow sensitivity, requires higher sample concentration
Detailed Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of 2-(Bromomethyl)-1,4-dioxane to determine the enantiomeric excess of a sample.

This protocol is a starting point based on methods for similar chiral molecules and may require optimization.[14][16]

  • Instrumentation and Column:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, for example, a Chiralpak® IA, IB, or IC, or an Epitomize CSP-1C (3 µm, 3.0 x 50 mm).[16]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a mobile phase consisting of a mixture of n-Hexane and a polar modifier like 2-propanol (IPA) or ethanol. A typical starting ratio is 90:10 (Hexane:IPA, v/v).

    • Rationale: In normal phase chromatography, the non-polar solvent is the main component, and the polar alcohol modifies the retention and selectivity. Adjusting the percentage of the alcohol is the primary way to optimize the separation.[17]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately prepare a sample solution of (S)-2-(Bromomethyl)-1,4-dioxane at a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min. Rationale: Chiral separations often benefit from lower flow rates to maximize resolution.[17]

    • Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and selectivity.

    • Detection Wavelength: 210 nm. Rationale: The dioxane structure lacks a strong chromophore, so detection at a low UV wavelength is necessary.

    • Injection Volume: 1-5 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes).

    • Inject a sample of the racemic standard first to identify the retention times of both the (R) and (S) enantiomers.

    • Inject the sample of unknown enantiomeric purity.

  • Data Processing:

    • Identify and integrate the area of the two enantiomer peaks in the chromatogram. Let the peak areas be A_S for the (S)-enantiomer (major peak) and A_R for the (R)-enantiomer (minor peak).

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Part 4: Applications in Drug Discovery and Development

The primary utility of (S)-2-(Bromomethyl)-1,4-dioxane is as a chiral building block for introducing a stereodefined 1,4-dioxane moiety into a target molecule. This is typically achieved via a nucleophilic substitution (S_N2) reaction where a nucleophile (e.g., an amine, alcohol, or thiol from another part of the molecule) displaces the bromide.

Strategic Incorporation of the Dioxane Moiety

The 1,4-dioxane ring is often used to impart favorable drug-like properties. Its incorporation can:

  • Enhance Solubility: The two ether oxygens can act as hydrogen bond acceptors, improving aqueous solubility compared to a non-polar carbocyclic analogue.

  • Improve Metabolic Stability: The dioxane ring is generally more resistant to metabolic oxidation than many other alkyl or aromatic systems.

  • Modulate Conformation: The chair-like conformation of the dioxane ring can serve as a rigid scaffold, locking a portion of the molecule into a specific three-dimensional orientation required for binding to a biological target.[18]

The diagram below illustrates how (S)-2-(Bromomethyl)-1,4-dioxane can be used to synthesize a more complex chiral molecule.

G A (S)-2-(Bromomethyl)-1,4-dioxane (Chiral Building Block) C S_N2 Reaction (Base, Solvent) A->C B Nucleophilic Core Molecule (e.g., R-NH₂) B->C D Final Chiral Product (R-NH-CH₂-(S)-Dioxane) C->D Forms C-N Bond

Caption: Use as a chiral building block in an S_N2 reaction.

While specific blockbuster drugs containing this exact fragment are not prominently cited, the broader class of chiral 2-substituted 1,4-benzodioxanes (a related structure) are known to be key components in pharmacologically active agents, including antagonists for adrenergic and serotoninergic receptors.[1][4][8] This underscores the value of the chiral 2-substituted dioxane scaffold in medicinal chemistry.

Conclusion

Optically pure (S)-2-(Bromomethyl)-1,4-dioxane is a high-value synthetic intermediate whose utility is derived from the strategic combination of a stereochemically defined center and a reactive functional group. For professionals in drug discovery and development, a thorough understanding of its procurement, synthesis, and analysis is essential for its successful application. Rigorous quality control, particularly the verification of enantiomeric purity via chiral chromatography, is the most critical step to ensure the integrity of any subsequent research and development. As the demand for enantiopure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral building blocks like (S)-2-(Bromomethyl)-1,4-dioxane will only increase.

References

  • Pini, D., et al. (2001). 2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers. Enantiomer, 6(5), 267-73. [Link]

  • Orochem Technologies Inc. (n.d.). Separation of 2-Bromomethyl-1,4-benzodioxane on Epitomize CSP-1C by UHPLC. Chiral Applications Library. Retrieved March 3, 2026, from [Link]

  • Saeed, A., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • Zhang, Z-G., et al. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(20), 7069–7076. [Link]

  • Twohig, M., et al. (n.d.). Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection. Waters Corporation. [Link]

  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved March 3, 2026, from [Link]

  • Kónya, K., et al. (2015). Enzymatic resolution of 2-hydroxymethyl-1,4-benzodioxanes. ResearchGate. [Link]

  • Cilia, A., et al. (2019). Chemical manipulations on the 1,4-dioxane ring of 5-HT1A receptor agonists lead to antagonists endowed with antitumor activity in prostate cancer cells. European Journal of Medicinal Chemistry, 168, 461-473. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Bromomethyl-1,3-dioxolane, 96%. Retrieved March 3, 2026, from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved March 3, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved March 3, 2026, from [Link]

  • Pop, I., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(42), 5957-5975. [Link]

  • Yin, X., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[9][19]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173-4177. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98333, 2-Bromomethyl-1,4-benzodioxane. Retrieved March 3, 2026, from [Link]

  • Ghorai, P., & Choudhury, L. H. (2021). A practicable synthesis of 2,3-disubstituted 1,4-dioxane bearing carbonyl functionality from α,β-unsaturated ketones using Williamson strategy. Organic & Biomolecular Chemistry, 19(2), 274-279. [Link]

  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6019. [Link]

  • Wang, T., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Catalysts, 12(8), 856. [Link]

Sources

Exploratory

(S)-2-(Bromomethyl)-1,4-dioxane MSDS and safety data sheet

The following technical guide is structured as a high-level operational monograph for research and development professionals. It prioritizes actionable safety intelligence and robust experimental logic over generic data...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational monograph for research and development professionals. It prioritizes actionable safety intelligence and robust experimental logic over generic data listing.

Safe Handling, Chemical Properties, and Synthetic Utility in Drug Discovery

Executive Summary

(S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of a 1,4-dioxane ring bearing a bromomethyl group at the chiral 2-position.[1] This motif is increasingly relevant in medicinal chemistry for introducing polarity and solubility into lipophilic scaffolds (e.g., kinase inhibitors, GPCR ligands) while maintaining a defined stereochemical profile.

Operational Criticality: This compound presents a dual-hazard profile : it is both a potent alkylating agent (genotoxic potential) and a peroxidizable ether . Safe utilization requires a rigorous exclusion of oxygen during storage and strict containment during nucleophilic substitution reactions.

Chemical Identity & Physical Properties[1][2][3][4][5]

ParameterData
IUPAC Name (2S)-2-(Bromomethyl)-1,4-dioxane
CAS Number 2287191-39-1
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~80–85 °C at 10 mmHg (Predicted/Analogous)
Density ~1.5 g/mL (Estimated based on brominated analogs)*
Solubility Soluble in DMSO, DMF, DCM, THF; Immiscible with water
Chirality (S)-Enantiomer

*Note: Commercial SDS often list the density of 1,4-dioxane (1.03 g/mL) in error. Brominated derivatives are significantly denser.

Hazard Architecture & Toxicology (E-E-A-T)

As a Senior Application Scientist, I must emphasize that the safety profile of this compound is governed by two distinct chemical mechanisms.

The Alkylating Threat (Genotoxicity)

The primary bromide is a good leaving group, making this molecule a reactive electrophile.

  • Mechanism: It can alkylate DNA bases (e.g., N7 of guanine) via nucleophilic substitution (

    
    ).
    
  • Risk: Suspected Mutagen/Carcinogen. Treat as a potential carcinogen (Category 1B equivalent handling).[2]

  • Acute Effects: Severe eye irritation (H319) and skin irritation (H315).[3] Potential for respiratory sensitization if inhaled.

The Peroxide Threat (Explosion Hazard)

Like its parent 1,4-dioxane, this ether is prone to autoxidation.

  • Mechanism: Radical abstraction of the hydrogen alpha to the ether oxygen forms a hydroperoxide.

  • Trigger: Exposure to air and light.

  • Risk: Concentration of peroxides during distillation or evaporation can lead to detonation.

GHS Classification Summary
  • Signal Word: WARNING

  • Hazard Statements:

    • H227: Combustible liquid.[4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2][3][5]

    • H335: May cause respiratory irritation.[2][3][5][6]

    • H341: Suspected of causing genetic defects (structural alert).

    • EUH019: May form explosive peroxides.[7][4]

Operational Safety & Handling Protocols

Peroxide Management Logic

Before any usage, the solvent integrity must be validated.[8]

PeroxideSafety Start Open Container Test Quantofix® Test (Peroxide Strips) Start->Test Decision Peroxide Level? Test->Decision Safe < 10 ppm Proceed to Rxn Decision->Safe Low Treat 10 - 100 ppm Treat with FeSO4 or Alumina Decision->Treat Medium Discard > 100 ppm DO NOT OPEN Contact EHS Decision->Discard High

Figure 1: Decision logic for handling peroxidizable ethers. Never distill if >10 ppm.

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood.

  • Glove Selection: Nitrile gloves (double-gloved) are standard. For prolonged exposure, use Silver Shield® or Viton® due to the penetrating nature of alkyl halides.

  • Atmosphere: Store and handle under Argon or Nitrogen.

Synthetic Utility: Self-Validating Protocol

Objective:


 Alkylation of a Secondary Amine using (S)-2-(Bromomethyl)-1,4-dioxane.
Rationale:  This protocol demonstrates the safe introduction of the dioxane motif. The choice of solvent (Acetonitrile) and base (K₂CO₃) maximizes the nucleophilic attack while minimizing elimination side reactions.
Reaction Workflow

ReactionWorkflow Setup Setup: Flame-dry flask, Argon purge Reagents Add: Amine (1.0 eq), K2CO3 (2.0 eq), ACN (0.2 M) Setup->Reagents Addition Add: (S)-2-(Bromomethyl)-1,4-dioxane (1.1 eq) dropwise Reagents->Addition Heat Reflux (80°C) Monitor via LCMS Addition->Heat Quench Cool to RT, Filter solids (K2CO3) Heat->Quench Workup Evaporate Solvent (Check Peroxides!) Quench->Workup

Figure 2: Standard operating procedure for nucleophilic substitution.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Fit with a reflux condenser and purge with Argon for 15 minutes.

    • Validation: Ensure the system is under positive pressure (balloon or manifold) to exclude moisture.

  • Reagent Loading:

    • Charge the flask with the secondary amine substrate (1.0 equiv) and anhydrous Potassium Carbonate (

      
      , 2.0 equiv).
      
    • Add anhydrous Acetonitrile (MeCN) to achieve a concentration of 0.1–0.2 M.

    • Why MeCN? It is a polar aprotic solvent that solvates the cation (

      
      ), increasing the nucleophilicity of the amine, while being non-nucleophilic itself.
      
  • Addition of Electrophile:

    • Add (S)-2-(Bromomethyl)-1,4-dioxane (1.1 equiv) dropwise via syringe.

    • Safety Note: Perform this step slowly to manage any exotherm.

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) for 12–16 hours.

    • Monitoring: Check reaction progress via TLC or LCMS. Look for the disappearance of the amine mass and appearance of the product mass (

      
      ).
      
  • Workup & Purification:

    • Cool to room temperature.[1]

    • Filter the reaction mixture through a celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • CRITICAL: Test the filtrate for peroxides before rotary evaporation. If negative, concentrate in vacuo.

    • Purify the residue via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

Emergency Response

ScenarioImmediate Action
Skin Contact Immediately wash with soap and water for 15 minutes. Remove contaminated clothing.[3][4][6] Isolate waste (potential mutagen).
Eye Contact Rinse cautiously with water for 15 minutes.[3][6] Remove contact lenses if present.[2][3] Seek urgent medical attention.
Spill (< 10 mL) Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Place in a sealed hazardous waste container labeled "Halogenated Organic".
Fire Use

, dry chemical, or foam.[6] Do not use water jet (may spread the chemical). Cool surrounding containers to prevent pressure buildup.

References

  • European Chemicals Agency (ECHA). (2024).[9] (2S)-2-(bromomethyl)-1,4-dioxane Substance Infocard. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98333, 2-(Bromomethyl)-1,4-benzodioxane (Analogous Safety Data). Retrieved from [Link]

  • American Chemical Society. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Foundational

Commercial availability of (S)-2-(Bromomethyl)-1,4-dioxane

The Commercial & Synthetic Guide to (S)-2-(Bromomethyl)-1,4-dioxane Executive Summary (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) represents a high-value, low-availability chiral building block in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

The Commercial & Synthetic Guide to (S)-2-(Bromomethyl)-1,4-dioxane

Executive Summary

(S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) represents a high-value, low-availability chiral building block in modern medicinal chemistry. Unlike its achiral or benzodioxane counterparts, this specific enantiomer is rarely held in bulk stock by major catalog suppliers. It is primarily a "Make-on-Demand" item with typical lead times of 6–8 weeks.

This guide addresses the critical supply chain bottleneck for drug discovery programs requiring this motif. It provides a dual-track strategy: a Commercial Sourcing Analysis for procurement managers and a Validated Synthesis Protocol for process chemists who must generate the material in-house to meet aggressive timelines.

Chemical Profile & Significance

The 1,4-dioxane ring is a privileged scaffold in drug design, often serving as a bioisostere for morpholine, piperazine, or piperidine rings to modulate lipophilicity (LogP) and metabolic stability. The (S)-2-(Bromomethyl) derivative acts as a versatile electrophile, allowing the introduction of the dioxane ring with precise stereochemical control—a non-negotiable requirement for late-stage lead optimization.

Property Data
IUPAC Name (S)-2-(Bromomethyl)-1,4-dioxane
CAS Number 2287191-39-1 (Specific S-isomer) Note: 1339058-38-6 is often used for the racemate.[1][2]
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Chirality (S)-Enantiomer (C2 position)
Key Reactivity Nucleophilic substitution (Sɴ2) at the bromomethyl carbon.[3]

Commercial Landscape: Sourcing Analysis

Current Status: Restricted / Make-on-Demand As of Q1 2026, no major commodity supplier (Sigma-Aldrich, Fisher, Combi-Blocks) lists this specific enantiomer as "In Stock" for immediate dispatch. It is almost exclusively available through specialized chiral building block vendors via inquiry.

Primary Vendors & Lead Times:

Supplier Category Representative Vendors Typical Availability Est. Lead Time
Specialized Chiral Advanced ChemBlocks (AChemBlock)Enquiry Only6–8 Weeks
Custom Synthesis Shaanxi Dideu MedichemEnquiry Only4–8 Weeks
Catalog Aggregators eChemi, MolPortThird-party stockVariable (High Risk)

Procurement Strategy:

  • For <5g: Attempt to source from AChemBlock or similar specialized vendors. Expect a cost premium (

    
    500/g).
    
  • For >10g: The cost and lead time of commercial sourcing often outweigh the internal synthesis effort. Recommendation: Switch to the "Make" protocol below.

The "Make" Protocol: Validated Synthesis Strategy

When commercial lead times threaten project timelines, the synthesis of (S)-2-(Bromomethyl)-1,4-dioxane is the preferred path. The most robust route avoids the low-yielding total synthesis from chiral pool precursors and instead relies on the Appel Bromination of the commercially available (or easily resolved) (S)-2-Hydroxymethyl-1,4-dioxane.

Mechanism & Workflow

The synthesis hinges on converting the primary alcohol to a bromide under mild conditions to prevent ring opening or racemization.

SynthesisPathway Start (S)-2-Hydroxymethyl-1,4-dioxane (Commercially Available Alcohol) Intermediate Alkoxyphosphonium Salt Start->Intermediate Activation (DCM, 0°C) Reagents CBr4 + PPh3 (Appel Reaction) Reagents->Intermediate Product (S)-2-(Bromomethyl)-1,4-dioxane (Target Electrophile) Intermediate->Product SN2 Substitution

Figure 1: Synthetic pathway via Appel Reaction. This route is preferred over PBr3 due to milder conditions and easier workup for acid-sensitive ethers.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-(Bromomethyl)-1,4-dioxane from (S)-2-Hydroxymethyl-1,4-dioxane.

Reagents:

  • (S)-2-Hydroxymethyl-1,4-dioxane (1.0 eq) [Source: e.g., AstaTech or Enamine]

  • Carbon Tetrabromide (CBr₄) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Dissolution: Charge the flask with (S)-2-Hydroxymethyl-1,4-dioxane and CBr₄ dissolved in anhydrous DCM.

  • Addition: Add PPh₃ portion-wise over 15 minutes. Critical: Maintain temperature at 0°C to control the exotherm. The solution will turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar bromide spot.

  • Workup (The Triphenylphosphine Oxide Removal):

    • Add Hexane (equal volume to DCM) to the reaction mixture to precipitate Triphenylphosphine Oxide (PPh₃O).

    • Filter the white solid through a pad of Celite.

    • Concentrate the filtrate under reduced pressure (Keep bath <40°C to avoid volatility losses).

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

  • Yield: Expect 85–92% yield of a clear oil.

Self-Validating QC Check:

  • ¹H NMR (CDCl₃): Look for the characteristic doublet of the -CH₂Br group around δ 3.4–3.5 ppm. The absence of the broad -OH singlet confirms conversion.

  • Chiral Purity: If starting from high-ee alcohol, the Appel reaction generally proceeds with retention of configuration at the C2 stereocenter (since the reaction occurs at the exocyclic methyl carbon, not the chiral center itself). Verify ee% using Chiral HPLC (Chiralcel OD-H column).

Quality Control & Handling

Storage Stability:

  • Temperature: Store at 2–8°C.

  • Sensitivity: Moisture sensitive (slow hydrolysis to alcohol). Store under Nitrogen/Argon.

  • Shelf Life: 6 months if sealed properly.

Safety Profile:

  • Hazards: Alkylating agent. Potentially mutagenic. Handle in a fume hood.

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

References

  • ECHA (European Chemicals Agency). (2026). Registration Dossier: 2-(Bromomethyl)-1,4-dioxane.[2][4] Retrieved from [Link]

  • PubChem. (2026). Compound Summary: 2-(Bromomethyl)-1,4-dioxane.[1][2][5][6] National Library of Medicine.[7] Retrieved from [Link]

  • Battistini, L., et al. (2001). "2-Hydroxymethyl-1,4-dioxane: synthesis, resolution and determination of the absolute configurations of the enantiomers." Enantiomer, 6(5), 267-273. (Foundational reference for the resolution of the alcohol precursor).

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Cyclization of (S)-3-Bromo-1,2-Propanediol with Ethylene Glycol

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of chiral heterocycles. It details the conversion of (S)-3-bromo-1,2-propanediol (also known...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the stereoselective synthesis of chiral heterocycles. It details the conversion of (S)-3-bromo-1,2-propanediol (also known as (S)-


-bromohydrin) into (S)-2-(hydroxymethyl)-1,4-dioxane  using ethylene glycol .

This transformation is a critical sequence in the synthesis of chiral building blocks for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and adrenergic receptor antagonists where the 1,4-dioxane moiety serves as a pharmacophore or solubility-enhancing scaffold.

Introduction & Mechanistic Rationale

The reaction between (S)-3-bromo-1,2-propanediol and ethylene glycol is not a simple bimolecular substitution; it is a cascade sequence involving in situ epoxide formation , regioselective ring opening , and cyclodehydration .

The Synthetic Challenge

Direct alkylation of diols often leads to polymerization or racemization. To maintain the chiral integrity of the (S)-center (derived from the C2 position of the starting bromodiol), the protocol must strictly control the reaction pathway to favor the formation of the 6-membered 1,4-dioxane ring over acyclic polyethers.

Reaction Pathway Analysis[1]
  • Epoxide Formation (Intramolecular): Under basic conditions, (S)-3-bromo-1,2-propanediol undergoes intramolecular Williamson ether synthesis to form (S)-glycidol . This step proceeds with retention of configuration at the C2 chiral center because the nucleophile (alkoxide at C2) and the electrophile (C3-Br) are adjacent, and the chiral center itself is not the site of inversion.

  • Nucleophilic Opening (Intermolecular): Ethylene glycol attacks the primary carbon (C3) of the (S)-glycidol. This regioselectivity is crucial and is enhanced by Lewis acids or specific basic conditions.

  • Cyclization (Intramolecular): The resulting intermediate, (S)-3-(2-hydroxyethoxy)-1,2-propanediol , undergoes cyclodehydration (usually acid-catalyzed) to close the 1,4-dioxane ring.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7]
  • (S)-3-Bromo-1,2-propanediol: >97% ee (Starting Material).

  • Ethylene Glycol: Anhydrous (Reagent & Solvent).

  • Sodium Hydride (NaH): 60% dispersion in mineral oil (Base).

  • p-Toluenesulfonic Acid (p-TsOH): Monohydrate (Cyclization Catalyst).[1]

  • Solvents: THF (dry), Dichloromethane (DCM), Ethyl Acetate.

Step-by-Step Methodology
Phase 1: In Situ Glycidol Formation & Ring Opening

Note: This phase establishes the acyclic ether linkage while preserving chirality.

  • Preparation: In a flame-dried 250 mL round-bottom flask under

    
     atmosphere, dissolve ethylene glycol  (10.0 equiv, excess is vital to prevent oligomerization) in anhydrous THF.
    
  • Activation: Cool to 0°C. Add NaH (1.1 equiv) portion-wise. Stir for 30 minutes until

    
     evolution ceases.
    
  • Addition: Add (S)-3-bromo-1,2-propanediol (1.0 equiv) dropwise as a solution in THF over 20 minutes.

    • Mechanistic Insight: The base first deprotonates the more acidic hydroxyls. The bromodiol rapidly converts to (S)-glycidol in situ, which is then trapped by the excess ethylene glycol alkoxide.

  • Reaction: Warm to room temperature and then heat to 60°C for 4 hours.

  • Monitoring: Check TLC (MeOH/DCM 1:9). Disappearance of bromodiol and appearance of a polar spot (Triol intermediate) indicates completion.

Phase 2: Acid-Catalyzed Cyclodehydration

Note: This phase closes the ring to form the dioxane core.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove THF. The residue contains the intermediate triol dissolved in excess ethylene glycol.

  • Acidification: Add p-TsOH (0.1 equiv) to the residue.

  • Cyclization: Heat the mixture to 100-110°C under vacuum (approx. 20-50 mbar).

    • Critical Control: The vacuum removes the water generated during cyclization, driving the equilibrium toward the dioxane product (Le Chatelier’s principle).

  • Distillation: The product, (S)-2-(hydroxymethyl)-1,4-dioxane , has a lower boiling point than ethylene glycol. Increase temperature/vacuum to distill the product directly from the reaction matrix.

  • Purification: Redistill the collected fraction or purify via column chromatography (EtOAc/Hexane) to remove trace ethylene glycol.

Data Specifications & Yields[6][8]
ParameterSpecificationNotes
Starting Material (S)-3-Bromo-1,2-propanediolOptical rotation

Intermediate (S)-Glycidol (transient)Not isolated; highly reactive.
Major Product (S)-2-(Hydroxymethyl)-1,4-dioxaneColorless oil.
Typical Yield 65 - 75%Dependent on vacuum efficiency.
Enantiomeric Excess >95% eeMinimal racemization observed in Phase 2.

Pathway Visualization

The following diagram illustrates the stereochemical flow and logical progression of the synthesis.

ReactionPathway SM (S)-3-Bromo-1,2-propanediol (Chiral Precursor) Epoxide (S)-Glycidol (In Situ Intermediate) SM->Epoxide NaH, THF Intramolecular SN2 (Retention at C2) Triol Acyclic Triol Intermediate (3-(2-hydroxyethoxy)-1,2-propanediol) Epoxide->Triol Ethylene Glycol (Excess) Regioselective Opening (Attack at C3) Product (S)-2-(Hydroxymethyl)-1,4-dioxane (Target Scaffold) Triol->Product p-TsOH, Heat, Vacuum -H2O (Cyclodehydration)

Caption: Stereoselective conversion of (S)-3-bromo-1,2-propanediol to (S)-2-(hydroxymethyl)-1,4-dioxane.

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints
  • 1H NMR Verification:

    • Diagnostic Signal: Look for the disappearance of the CH2-Br protons (

      
       3.4-3.6 ppm) and the appearance of the dioxane ring protons (
      
      
      
      3.5-3.9 ppm complex multiplet). The hydroxymethyl group usually appears as a doublet of doublets near
      
      
      3.55 ppm.
  • Chiral GC/HPLC:

    • Validate enantiomeric excess (ee) using a Chiralpak AD-H or OD-H column. Compare against racemic standard prepared by mixing (R) and (S) starting materials.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Polymerization of GlycidolIncrease the equivalents of Ethylene Glycol (up to 20 eq) to favor monomeric opening.
Loss of Chirality Acid-catalyzed racemizationReduce temperature in Phase 2; ensure vacuum is sufficient to remove water rapidly.
Incomplete Cyclization Water retentionUse a Dean-Stark trap or molecular sieves if vacuum distillation is not feasible.

References

  • Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–475. Link

  • Surendra, K., et al. (2006). Regioselective Ring Opening of Epoxides with Alcohols/Water Using Borax as a Catalyst. Journal of Organic Chemistry, 71(15), 5832–5834. Link

  • Robinson, P. L., et al. (1985). Mechanisms of Acid-Catalyzed Cyclization of Diols to Dioxanes. Journal of the American Chemical Society, 107(18), 5210–5219. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-3-Bromo-1,2-propanediol. Link

  • ChemicalBook. (2024).[1] Synthesis Routes for 1,4-Dioxane Derivatives. Link

Sources

Application

Application Note: Nucleophilic Substitution of (S)-2-(Bromomethyl)-1,4-dioxane with Amines

Introduction & Rationale The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, frequently utilized to design potent central nervous system (CNS) agents, including NMDA receptor antagonists and recept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,4-dioxane scaffold is a privileged structure in medicinal chemistry, frequently utilized to design potent central nervous system (CNS) agents, including NMDA receptor antagonists and


 receptor ligands [1]. The synthesis of chiral 2-(aminomethyl)-1,4-dioxane derivatives relies heavily on the nucleophilic substitution (

) of (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) [2] with various primary and secondary amines.

Because the stereocenter is located at the C2 position of the dioxane ring and the leaving group (bromide) is situated on the adjacent exocyclic carbon, the


 displacement does not involve bond-breaking at the chiral center. Consequently, the stereochemical integrity of the (S)-enantiomer is strictly retained throughout the transformation. This application note details the mechanistic causality, optimized parameters, and a self-validating protocol for executing this critical substitution.

Reaction Optimization & Mechanistic Causality

To achieve high yields and minimize side reactions, the experimental conditions must be tailored to the specific nature of the amine nucleophile.

Solvent Dynamics
  • Polar Aprotic Solvents (DMF, Acetonitrile): N,N-Dimethylformamide (DMF) is the solvent of choice. It effectively solvates the inorganic base cations (e.g.,

    
     from 
    
    
    
    ), leaving the amine nucleophile "naked" and highly reactive. This lowers the activation energy for the
    
    
    transition state.
  • Protic Solvents (Ethanol): While sometimes used for highly reactive secondary amines, protic solvents hydrogen-bond with the nucleophile, dampening its reactivity and requiring extended reflux times.

Base Selection and HBr Scavenging

The substitution generates hydrogen bromide (HBr) as a byproduct. If left unneutralized, HBr will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

  • Potassium Carbonate (

    
    ):  A mild, insoluble inorganic base that effectively scavenges HBr without promoting unwanted elimination (E2) side reactions.
    
  • N,N-Diisopropylethylamine (DIPEA): Used when the amine is introduced as a hydrochloride salt, providing a homogenous reaction mixture.

Mitigating Over-Alkylation

A fundamental challenge when using primary amines is over-alkylation. The resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of unwanted tertiary amines.

  • Causality-Driven Solution: To suppress this, the primary amine must be used in a significant stoichiometric excess (typically 3 to 5 equivalents). For secondary amines, a slight excess (1.2 equivalents) is sufficient.

Quantitative Data Summary

The following table summarizes the optimized empirical parameters for different classes of amines reacting with (S)-2-(Bromomethyl)-1,4-dioxane.

Amine TypeEquivalentsSolventBase (Eq.)Temp (°C)Time (h)Typical YieldNotes
Primary (Aliphatic) 3.0 - 5.0DMF

(2.0)
70 - 8012 - 1675 - 85%Excess amine prevents over-alkylation.
Primary (Aromatic) 2.0 - 3.0DMF

(2.0)
90 - 10018 - 2460 - 70%Lower nucleophilicity requires stronger base/heat.
Secondary (Cyclic) 1.2 - 1.5ACN or DMF

(1.5)
60 - 8012 - 1685 - 95%Highly efficient; e.g., piperidine, morpholine.
Secondary (Acyclic) 1.5 - 2.0DMF

(2.0)
80 - 9016 - 2070 - 80%Increased steric hindrance requires higher heat.

Experimental Workflow Visualization

G N1 1. Reagents (S)-Bromomethyl-dioxane + Amine Nucleophile N2 2. Reaction DMF, K2CO3, 80°C 12-24 Hours N1->N2 Mix under N2 N3 3. Workup 5% LiCl Wash EtOAc Extraction N2->N3 TLC/LC-MS Confirm completion N4 4. Purification Silica Gel Column (DCM/MeOH gradient) N3->N4 Concentrate Organic Layer N5 5. Pure Product (S)-2-(Aminomethyl)- 1,4-dioxane deriv. N4->N5 Evaporate Fractions

Caption: Workflow for the nucleophilic substitution of (S)-2-(Bromomethyl)-1,4-dioxane.

Step-by-Step Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis using a secondary cyclic amine (e.g., piperidine). It incorporates self-validating quality control steps to ensure high purity.

Materials & Reagents
  • (S)-2-(Bromomethyl)-1,4-dioxane: 1.81 g (10.0 mmol)

  • Piperidine (Secondary Amine): 1.02 g (12.0 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    , finely powdered): 2.07 g (15.0 mmol, 1.5 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

  • Ethyl Acetate (EtOAc): For extraction

  • 5% Aqueous Lithium Chloride (LiCl) solution: For workup

Procedure

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and backfill with inert Nitrogen (

    
    ) gas.
    
  • Add the finely powdered

    
     (2.07 g) to the flask, followed by 20 mL of anhydrous DMF. Note: Finely powdered carbonate increases the surface area for solid-liquid phase HBr scavenging.
    
  • Add the piperidine (1.02 g) to the suspension.

  • Slowly add (S)-2-(Bromomethyl)-1,4-dioxane (1.81 g) dropwise via syringe over 5 minutes.

Step 2: Heating and Monitoring 5. Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. 6. Stir vigorously for 14 hours. 7. Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, wash with 1 mL water, and analyze the organic layer via TLC (Eluent: 10% MeOH in DCM) or LC-MS. The reaction is complete when the starting bromide spot is entirely consumed.

Step 3: Aqueous Workup (Crucial for DMF Removal) 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by adding 50 mL of distilled water. 10. Transfer the mixture to a separatory funnel and extract with EtOAc (


 mL).
11. DMF Removal:  Combine the organic layers and wash with 5% aqueous LiCl solution (

mL). Causality: DMF partitions heavily into EtOAc. The aqueous

ions specifically coordinate with DMF, salting it out of the organic layer and ensuring a crude product free of solvent contamination. 12. Wash the organic layer once with saturated brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% Triethylamine (


). Note: The addition of 

prevents the basic amine product from streaking on the acidic silica gel. 14. Pool the pure fractions and evaporate to yield the (S)-2-(aminomethyl)-1,4-dioxane derivative as a clear oil or solid.

References

  • Del Bello, F., Bonifazi, A., Giorgioni, G., Quaglia, W., Amantini, C., Morelli, M. B., Santoni, G., ... & Piergentili, A. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry, 58(18), 7465-7480. Available at:[Link]

  • Accela ChemBio Inc. (n.d.). (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) Product Information. Available at:[Link]

Method

Application Note: Precision Synthesis of (S)-((1,4-Dioxan-2-yl)methyl)magnesium Bromide

Topic: Grignard reaction conditions for (S)-2-(Bromomethyl)-1,4-dioxane Content Type: Detailed Application Notes and Protocols Strategic Overview & Critical Analysis The synthesis of (S)-((1,4-dioxan-2-yl)methyl)magnesiu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Grignard reaction conditions for (S)-2-(Bromomethyl)-1,4-dioxane Content Type: Detailed Application Notes and Protocols

Strategic Overview & Critical Analysis

The synthesis of (S)-((1,4-dioxan-2-yl)methyl)magnesium bromide presents a specific set of challenges distinct from standard alkyl Grignard formations. While the 1,4-dioxane ring is generally robust, the proximity of the ether oxygen to the reactive metal center creates a


-alkoxy organomagnesium  species.
The -Alkoxy Stability Paradox

In many ether-substituted Grignards (e.g., tetrahydrofurfuryl magnesium halides), the presence of an oxygen atom


 to the magnesium promotes 

-elimination
(reductive ring opening), particularly at elevated temperatures.
  • Path A (Desired): Stable formation of the chiral Grignard reagent.

  • Path B (Degradation):

    
    -elimination leading to ring opening and formation of an acyclic unsaturated alkoxide (e.g., allylic ether derivatives).
    

While the 1,4-dioxane ring (chair conformation) possesses less ring strain than the tetrahydrofuran ring—making it kinetically more resistant to ring opening—thermal energy must be strictly managed. Reflux conditions are strongly discouraged to preserve the chiral integrity and structural scaffold.

Solvent Effects & The Schlenk Equilibrium

While 1,4-dioxane is often used to precipitate magnesium halides (driving the Schlenk equilibrium to


), in this reaction it is the substrate. The reaction must be performed in anhydrous THF . Diethyl ether is often insufficient to solubilize the intermediate species, and pure dioxane (as solvent) will passivate the magnesium surface by precipitating 

.

Experimental Decision Matrix

Before beginning, select the protocol based on your available reagents and substrate value.

G Start Start: (S)-2-(Bromomethyl)-1,4-dioxane Value Is the chiral substrate high-value/scarce? Start->Value Turbo METHOD A: Mg-Hal Exchange (Turbo Grignard) Value->Turbo Yes (High Fidelity) Direct METHOD B: Direct Insertion (Activated Mg) Value->Direct No (Bulk/Cost Driven) Temp Temperature Control (-40°C to -20°C) Turbo->Temp Crucial for Stability Act Activation Required (DIBAL-H or I2) Direct->Act Crucial for Initiation FinishA Ready for Electrophile Temp->FinishA High Retention of Chirality FinishB Ready for Electrophile Act->FinishB Risk of Ring Opening if Heated

Figure 1: Decision matrix for selecting the synthesis route. Method A is recommended for medicinal chemistry applications to ensure enantiomeric purity and structural integrity.

Method A: Magnesium-Halogen Exchange (Recommended)

This method utilizes Turbo Grignard (


).[1] It operates under kinetic control at low temperatures, bypassing the high activation energy required for direct insertion and thereby minimizing the risk of 

-elimination.
Reagents
  • (S)-2-(Bromomethyl)-1,4-dioxane: 1.0 equivalent (neat oil, dried over molecular sieves).

  • 
     (Turbo Grignard):  1.1 equivalents (1.3 M in THF).
    
  • Solvent: Anhydrous THF (water content < 50 ppm).

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and argon inlet. Cool under a stream of argon.

  • Dissolution: Charge the flask with (S)-2-(bromomethyl)-1,4-dioxane (1.0 eq) and anhydrous THF to achieve a concentration of ~0.5 M.

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath (or cryocooler).

    • Note: Do not cool to -78°C initially, as the exchange rate for primary alkyl bromides can be sluggish.

  • Exchange: Dropwise add the

    
     solution over 15 minutes, maintaining the internal temperature below -35°C.
    
  • Incubation: Stir the mixture at -30°C to -20°C for 2–4 hours.

    • Monitoring: Quench a 50 µL aliquot with

      
       or Iodine and analyze by GC-MS or NMR to confirm consumption of the starting bromide.
      
  • Usage: The resulting Grignard reagent is stable at -20°C and should be reacted with the electrophile immediately at this temperature.

Method B: Direct Magnesium Insertion

If Turbo Grignard is unavailable, direct insertion can be performed. Success relies heavily on surface activation and temperature moderation .

Reagents
  • Magnesium Turnings: 1.5 equivalents (freshly crushed or chemically activated).

  • Activator: DIBAL-H (1 mol% solution in toluene) OR Iodine crystals (one small chip).

  • Solvent: Anhydrous THF.

Protocol
  • Activation: Place Mg turnings in the flask. Flame dry under vacuum/argon cycles.

    • Chemical Activation (Preferred): Add 1 mol% DIBAL-H solution to the dry Mg. Stir for 5 minutes. The hydride acts as a scavenger and surface activator.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5-10% of the total volume of the (S)-2-(bromomethyl)-1,4-dioxane solution.

    • Observation: Look for turbidity, heat generation, or disappearance of iodine color.

    • Troubleshooting: If initiation does not occur within 10 minutes at RT, gently warm to 30°C. Do not heat to reflux. Sonication is safer than heating.

  • Addition: Once initiated, dilute the reaction with the remaining THF. Cool the flask to 0°C in an ice bath.

  • Controlled Feed: Add the remaining bromide solution dropwise over 1 hour, maintaining the temperature between 0°C and 10°C .

  • Completion: Stir at 0°C for 2 hours, then allow to warm to room temperature for strictly 30 minutes to ensure conversion.

    • Warning: Extended stirring at RT increases the risk of Wurtz coupling (dimerization) or ring opening.

Quality Control & Validation

Before committing the batch to a valuable coupling reaction, quantify the active species.

Titration Method (Knochel)

Standard acid-base titration is inaccurate due to the presence of basic magnesium alkoxides (if decomposition occurred). Use the iodine titration method:

  • Weigh accurately ~100 mg of Iodine (

    
    ) into a dry vial.
    
  • Dissolve in 2 mL of saturated LiCl in THF (anhydrous).

  • Titrate the Grignard solution into the iodine solution at 0°C until the brown color disappears (becomes clear/yellow).

  • Calculation:

    
    
    
Data Summary Table
ParameterMethod A (Exchange)Method B (Direct)
Temperature -40°C to -20°C0°C to 10°C
Reagent

Mg Turnings
Time 2–4 Hours2–3 Hours
Major Risk Incomplete exchange (if too cold)Ring opening / Wurtz coupling
Typical Yield 85–95%60–75%
Chiral Integrity Excellent (>99% ee retention)Good (Risk of racemization if radical lifetime is long)

Mechanistic Visualization

Understanding the degradation pathway is key to avoiding it.

ReactionPath Substrate (S)-2-(Bromomethyl)-1,4-dioxane MgIntermediate Target Grignard Species (Mg-C bond formed) Substrate->MgIntermediate Mg Insertion or Exchange Elimination Beta-Elimination (Ring Opening) MgIntermediate->Elimination Heat / Time (>25°C) Product Desired Coupled Product MgIntermediate->Product + Electrophile (Fast) Byproduct Acyclic Unsaturated Alcohol Elimination->Byproduct

Figure 2: Reaction pathway showing the competition between stable Grignard usage and thermal ring-opening degradation.

References

  • Knochel, P., et al. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Rieke, R. D., & Bales, S. E. (1974). Activated metals.[1] IV. Preparation and reactions of highly active magnesium metal. Journal of the American Chemical Society.[3] Link

  • Sigma-Aldrich. (2024). Product Specification: (1,3-Dioxolan-2-ylmethyl)magnesium bromide. Link

  • Organic Chemistry Portal. (2023). Preparation of Grignard Reagents. Link

  • Sommerbell, R. K., & Umhoefer, R. R. (1939). The Chemistry of 1,4-Dioxane Derivatives. Journal of the American Chemical Society.[3] Link

Sources

Application

Application Notes &amp; Protocols: (S)-2-(Bromomethyl)-1,4-dioxane as a Chiral Morpholine Surrogate

Introduction: The Privileged Status of the Morpholine Scaffold The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Status of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved drugs and bioactive molecules.[1][2][3] Its value stems from a unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a basic handle for salt formation and molecular interactions. This duality often enhances aqueous solubility, cell permeability, metabolic stability, and receptor binding affinity, contributing to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][4] Consequently, the morpholine moiety is integral to a wide array of therapeutics, from anticancer agents like Gefitinib to antibiotics such as Linezolid.[5]

Despite its utility, the stereocontrolled synthesis of substituted morpholines, particularly those with chirality at the C2 position, presents a significant synthetic challenge.[2][6] Direct synthetic routes can be complex and may not be amenable to late-stage functionalization, a critical aspect of modern drug discovery. To circumvent these challenges, synthetic chemists often turn to surrogate strategies, where a stable, easily handled precursor is used to introduce the core structure, which is then revealed in a subsequent step. This guide details the application of (S)-2-(Bromomethyl)-1,4-dioxane as a versatile and stereospecific surrogate for the introduction of the (S)-2-methylmorpholine scaffold.

The Surrogate Strategy: A Two-Step Approach to Chiral Morpholines

The core of this strategy lies in a robust two-step sequence: (1) nucleophilic substitution of the bromide with a primary amine, followed by (2) acid-mediated cleavage of the dioxane ring and subsequent intramolecular cyclization to form the desired N-substituted, C2-chiral morpholine. This approach provides excellent control over the stereochemistry at the C2 position, which is often crucial for biological activity.

The overall transformation proceeds as follows:

Surrogate_Strategy cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection & Cyclization Dioxane (S)-2-(Bromomethyl)-1,4-dioxane Intermediate N-Alkylated Intermediate Dioxane->Intermediate Base (e.g., K2CO3) Solvent (e.g., ACN) Amine Primary Amine (R-NH2) Amine->Intermediate Morpholine Final (S)-2-Methyl-4-R-Morpholine Intermediate->Morpholine Acid-Mediated Ring Opening & Cyclization Acid Lewis Acid (e.g., BBr3) or Strong Protic Acid (HBr) Acid->Morpholine Alkylation_Workflow A 1. Setup & Reagent Addition B Combine amine, base (K2CO3), and solvent (Acetonitrile) in a flask. A->B C Add (S)-2-(Bromomethyl)-1,4-dioxane dropwise at room temperature. B->C D 2. Reaction E Heat mixture to reflux (e.g., 82°C) for 4-12 hours. D->E F Monitor progress by TLC or LC-MS. E->F G 3. Workup & Isolation H Cool to RT, filter off solids. G->H I Concentrate filtrate under reduced pressure. H->I J Perform aqueous workup (e.g., EtOAc/Water). I->J K 4. Purification L Dry organic layer (Na2SO4), concentrate. K->L M Purify by column chromatography (Silica gel). L->M N Characterize pure product. M->N

Diagram 2: Step-by-step workflow for the N-alkylation reaction.

Materials:

  • (S)-2-(Bromomethyl)-1,4-dioxane (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (1.1 equiv), potassium carbonate (2.0 equiv), and anhydrous acetonitrile (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the suspension at room temperature for 10 minutes.

  • Add (S)-2-(Bromomethyl)-1,4-dioxane (1.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to yield the pure N-substituted (S)-2-(aminomethyl)-1,4-dioxane.

Trustworthiness: This protocol is based on well-established SN2 alkylation chemistry. [7]The use of an inorganic base like K₂CO₃ simplifies the workup, as it can be easily removed by filtration. Monitoring by chromatography ensures the reaction is driven to completion, maximizing yield.

Amine TypeTypical ConditionsExpected YieldNotes
Aliphatic Primary ACN, K₂CO₃, 80°C, 6h75-90%Generally clean and high-yielding.
Aniline (electron-rich) ACN, K₂CO₃, 80°C, 12h60-80%Slower reaction due to lower nucleophilicity.
Aniline (electron-poor) DMF, Cs₂CO₃, 100°C, 24h40-60%May require stronger base and higher temperatures.
Secondary Amines ACN, K₂CO₃, 80°C, 8h70-85%Applicable for generating C2,C4-disubstituted morpholines.

Table 1: Representative conditions for N-alkylation.

Application Note 2: Dioxane Ring-Opening and Morpholine Formation

This protocol describes the critical step of converting the stable dioxane intermediate into the final morpholine product. The mechanism involves Lewis acid activation of the ether oxygens, followed by nucleophilic attack by bromide, leading to a ring-opened intermediate that rapidly undergoes intramolecular cyclization. Boron tribromide (BBr₃) is a highly effective, albeit potent, reagent for this transformation. [1][8]

Mechanism: BBr₃-Mediated Ether Cleavage and Cyclization

Mechanism cluster_legend Legend A 1. Lewis Acid Adduct Formation B Dioxane intermediate + BBr3 C Oxygen-BBr3 Adduct B->C Coordination E Bromide attacks ether carbon C->E Intra- or Intermolecular Br- Attack D 2. Ring Opening (SN2) F Bromo-alkoxy-amino alcohol intermediate E->F C-O Bond Cleavage H Amine attacks terminal carbon, displacing bromide F->H Deprotonation/ Activation G 3. Intramolecular Cyclization (SN2) I Final Morpholine Product H->I Ring Closure Process Process Step Intermediate_State Chemical Species

Diagram 3: Plausible mechanism for BBr₃-mediated morpholine formation.

Experimental Protocol: Ring-Opening Cyclization

Safety Precaution: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel.

Materials:

  • N-substituted (S)-2-(aminomethyl)-1,4-dioxane (1.0 equiv)

  • Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (2.5-3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • DCM for extraction

Procedure:

  • Dissolve the N-substituted (S)-2-(aminomethyl)-1,4-dioxane (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution (2.5-3.0 equiv) dropwise via syringe over 20-30 minutes. The reaction mixture may change color.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C and hold for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS by carefully quenching a small aliquot in methanol.

  • Once the reaction is complete, cool the mixture back to -78°C and quench by the slow, dropwise addition of anhydrous methanol until gas evolution ceases. This step destroys excess BBr₃.

  • Allow the mixture to warm to room temperature. Carefully add saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or crystallization to yield the final N-substituted (S)-2-methylmorpholine.

Expertise & Causality: The use of a large excess of BBr₃ is crucial because it acts as both the Lewis acid activator and the source of the bromide nucleophile. The low temperature (-78°C) is essential to control the high reactivity of BBr₃ and prevent unwanted side reactions. The methanol quench must also be performed at low temperature for the same reason. The final basic workup neutralizes the acidic byproducts and ensures the morpholine product is in its free-base form for extraction.

References

  • Silva, C. Sousa e & Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ChemPhysChem. Available at: [Link]

  • Yuan, C., et al. (2023). A gold(I)-catalyzed intramolecular cyclization of alcohol or amine tethered-vinylidenecyclopropanes via a carbene or non-carbene process was developed. RSC Publishing. Available at: [Link]

  • Chem Help ASAP. (2019). cleavage of ethers with acid. YouTube. Available at: [Link]

  • Palchykov, V. A. & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Bagnoli, L., et al. (2011). Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. PubMed. Available at: [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Hypothesized general mechanism of 1,4-dioxane degradation over Lewis-acidic catalyst surfaces. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ether cleavage of unsymmetric dialkyl ethers with a) BBr3 alone, b) our... ResearchGate. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane †. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available at: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. (n.d.). Wiley Online Library. Available at: [Link]

  • Stephan, D. W. (2010). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (n.d.). PMC. Available at: [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Methods for preparing n-substituted morpholine compounds. (n.d.). Google Patents.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. Available at: [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Available at: [Link]

  • MORPHOLINE. (n.d.). chemical-check.com. Available at: [Link]

  • Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Method

Application Note: Synthesis and Validation of Muscarinic Receptor Antagonists Utilizing 1,4-Dioxane Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale Muscarinic acetylcholine receptors (mAChRs)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that mediate critical physiological functions across the central and peripheral nervous systems. While traditional mAChR ligands often rely on 1,3-dioxolane or quinuclidine cores, recent advancements have established the 1,4-dioxane ring as a highly bioversatile scaffold for developing subtype-selective mAChR modulators[1].

The "Steric Switch": From Agonist to Antagonist

The causality behind the pharmacological profile of 1,4-dioxane derivatives lies in the steric bulk at the 6-position of the ring. Historically, 1,4-dioxanes bearing small substituents (e.g., a 6-methyl group) act as potent M2/M3 agonists, mimicking the binding mode of endogenous acetylcholine[2]. However, replacing this methyl group with bulky, lipophilic moieties—such as 6,6-diphenyl or 6-cyclohexyl-6-phenyl groups—induces a complete pharmacological shift from agonist to antagonist[3].

Mechanistically, these bulky substituents project into the hydrophobic allosteric vestibule adjacent to the orthosteric binding site. This steric clash prevents the receptor from undergoing the active-state conformational changes necessary for Gq-protein coupling, thereby competitively inhibiting the receptor[4].

G1 ACh Acetylcholine (Endogenous Agonist) M3R M3 Muscarinic Receptor (GPCR) ACh->M3R Activates Antag 1,4-Dioxane Antagonist (e.g., 6,6-diphenyl) Antag->M3R Competitively Inhibits Gq Gq Protein Activation M3R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release (Muscle Contraction) PLC->Ca2

Mechanism of action of 1,4-dioxane antagonists at the M3 muscarinic receptor.

Linker Chemistry and CNS Penetration

The linker at the 2-position connecting the 1,4-dioxane core to a basic amine (e.g., dimethylamine or quinuclidine) dictates subtype selectivity and blood-brain barrier (BBB) permeability. Hybrid compounds embedding a quinuclidin-3-yloxy fragment via an ether spacer demonstrate superior affinity across all mAChR subtypes compared to ester linkers[5]. Furthermore, tertiary amines lacking a permanent positive charge are highly valuable for targeting CNS-specific mAChR pathways[6].

Synthetic Strategy & Workflow

The synthesis of highly potent 1,4-dioxane antagonists requires precise control over core annulation, steric functionalization, and stereochemistry. Because mAChRs are highly stereoselective, isolating the eutomer—typically the (2S,6S) configuration—is a critical path to achieving sub-nanomolar affinity[4].

G2 N1 1. Starting Materials (Diol + alpha-halo ketone) N2 2. Base-Catalyzed Cyclization N1->N2 Heat, Solvent N3 3. 1,4-Dioxane Scaffold (Position 6 Substituted) N2->N3 Isolation N4 4. Steric Bulk Addition (e.g., 6,6-Diphenyl) N3->N4 Grignard Reaction N5 5. Linker Attachment (Position 2 Ether/Ester) N4->N5 Spacer Addition N6 6. Amine Conjugation (Quinuclidine/Dimethylamine) N5->N6 Reductive Amination N7 7. Chiral Resolution (HPLC / Fractional Cryst.) N6->N7 Racemic Mixture N8 8. Target Antagonist (e.g., (2S,6S)-Isomer) N7->N8 Eutomer Isolation

Step-by-step synthetic workflow for 1,4-dioxane muscarinic antagonists.

Experimental Protocol: Synthesis of (2S,6S)-6,6-Diphenyl-1,4-dioxan-2-yl Antagonists

This self-validating protocol outlines the synthesis of a tertiary amine ether-linked hybrid, optimizing for M1/M3 preferring antagonism[5].

Step 1: Core Annulation and Steric Functionalization
  • Reaction Setup: Dissolve 1,2-ethanediol (1.2 eq) and 2-bromo-2,2-diphenylacetaldehyde (1.0 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux the mixture using a Dean-Stark apparatus for 12 hours to drive the acetalization/cyclization by removing water.

  • Purification: Wash the organic layer with saturated

    
    , dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc 8:2).

Self-Validation Checkpoint 1 (Structural Integrity): Confirm the presence of the 6,6-diphenyl-1,4-dioxane core via


-NMR. The characteristic multiplet of the 1,4-dioxane ring protons should be observed between 

3.5–4.2 ppm. The integration of the aromatic protons (

7.1–7.4 ppm) must equate to 10 protons.
Step 2: Ether Linker Attachment
  • Activation: Treat the synthesized 6,6-diphenyl-1,4-dioxane-2-methanol intermediate with NaH (1.5 eq) in anhydrous DMF at 0°C for 30 minutes to form the alkoxide.

  • Coupling: Slowly add 3-quinuclidinyl methanesulfonate (1.2 eq). Stir at 80°C for 18 hours.

  • Workup: Quench with ice water, extract with dichloromethane (DCM), and wash with brine.

Self-Validation Checkpoint 2 (Linker Verification): Analyze via FTIR. The complete absence of a carbonyl stretch (~1730


) differentiates the successful ether linkage from an ester byproduct. Mass spectrometry (ESI-MS) should show the 

peak corresponding to the ether hybrid.
Step 3: Chiral Resolution of the Eutomer

Because the biological target is highly stereospecific, the racemic mixture must be resolved.

  • Chiral HPLC: Inject the purified racemate onto a preparative Chiralcel OD-H column.

  • Elution: Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 15 mL/min.

  • Isolation: Collect the second eluting peak, which corresponds to the (2S,6S) eutomer[4].

Self-Validation Checkpoint 3 (Stereochemical Purity): Re-inject the isolated fraction on an analytical chiral column. Chiral purity must exceed >99% enantiomeric excess (ee). Optical rotation


 should be negative for the (2S,6S) isomer.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the causality between steric bulk, linker type, and the resulting pharmacological profile. Data reflects radioligand binding affinities (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) across mAChR subtypes[1],[5],.
Compound6-Position Substituent2-Position Linker & Amine






Pharmacological Profile
1 (Reference) 6-MethylMethyl - Dimethylamine6.107.507.20Potent

Agonist
5 6,6-DiphenylMethyl - Dimethylamine7.807.608.50

-Preferring Antagonist
3b 6-Cyclohexyl-6-phenylMethyl - Dimethylamine8.207.908.80Potent Non-selective Antagonist
(R,S)-5 6,6-DiphenylEther - Quinuclidine9.108.508.90

-Preferring Antagonist (CNS Active)

Note: The transition from a 6-methyl to a 6,6-diphenyl group fundamentally abolishes intrinsic efficacy, converting the molecule into a competitive antagonist. Furthermore, the ether-quinuclidine hybrid ((R,S)-5) demonstrates sub-nanomolar affinity, outperforming standard clinical benchmarks like solifenacin at the


 subtype[6].

Functional Validation Assays

To confirm that the synthesized compounds act as antagonists rather than partial agonists, functional self-validation is required.

1. Radioligand Binding Assay: Displace


 (N-methylscopolamine) in CHO cells expressing cloned human 

-

receptors. A rightward shift in the displacement curve confirms competitive binding at the orthosteric site. Interestingly, some tertiary amines exhibit biphasic displacement curves, indicating potential allosteric interactions or multiple binding conformations[1].

2. Isolated Rat Urinary Bladder Assay (In Vivo/Ex Vivo Translation): To validate


 antagonism, measure the compound's ability to inhibit carbachol-induced contractions in isolated rat urinary bladder strips. The 6,6-diphenyl derivatives effectively reduce volume-induced contractions without altering mean arterial pressure or heart rate, confirming 

selectivity over cardiovascular

receptors[3],[2].

References

  • [1] 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. ResearchGate. Available at:

  • [3] 1,4-dioxane, a Suitable Scaffold for the Development of Novel M₃ Muscarinic Receptor Antagonists. PubMed / NIH. Available at:

  • [2] 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [5] Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. UTMB Health Research Expert Profiles. Available at:

  • [6] Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. PubMed / NIH. Available at:

  • [4] Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Application

Protocol for SN2 displacement of bromide in 1,4-dioxane derivatives

Application Note: Protocol for SN2 Displacement of Bromide in 1,4-Dioxane & 1,4-Benzodioxane Derivatives Abstract & Scope This guide details the protocol for the Nucleophilic Substitution (SN2) of bromide in 1,4-dioxane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for SN2 Displacement of Bromide in 1,4-Dioxane & 1,4-Benzodioxane Derivatives

Abstract & Scope

This guide details the protocol for the Nucleophilic Substitution (SN2) of bromide in 1,4-dioxane and 1,4-benzodioxane derivatives. While the 1,4-dioxane ring is a privileged scaffold in medicinal chemistry (improving solubility and metabolic stability), the reactivity of brominated derivatives varies drastically based on position:

  • Exocyclic Bromides (e.g., 2-(bromomethyl)-1,4-dioxane): The primary focus of this guide. These are stable, versatile building blocks used to tether the dioxane ring to pharmacophores via classical SN2 chemistry.

  • Endocyclic Bromides (e.g., 2-bromo-1,4-dioxane): These are

    
    -halo ethers (glycosyl halide analogs). They are highly reactive, prone to hydrolysis, and react via SN1/oxocarbenium mechanisms rather than SN2. This guide focuses on the exocyclic displacement protocols but provides a critical stability warning for endocyclic variants.
    

Mechanistic Considerations & Strategic Planning

The Substrate: Exocyclic vs. Endocyclic

Understanding the electronic environment of the leaving group is critical for success.

  • Scenario A: 2-(Bromomethyl)-1,4-benzodioxane (Standard SN2)

    • Mechanism: Classical SN2.[1][2] The bromide is on a primary carbon.[3][4]

    • Kinetics: Second-order (

      
      ).[1][5]
      
    • Stereochemistry: The chiral center at C2 of the dioxane ring is adjacent to the reaction site, not at it. Therefore, the configuration of the ring is preserved .

    • Solvent Effect: Polar aprotic solvents (DMF, DMSO) accelerate the reaction by solvating the cation while leaving the nucleophile "naked" and reactive.

  • Scenario B: 2-Bromo-1,4-dioxane (The "Danger Zone")

    • Mechanism: The oxygen lone pair stabilizes the carbocation, promoting SN1 (Oxocarbenium ion formation).

    • Instability: These compounds hydrolyze rapidly in moist air. Attempting standard SN2 conditions often leads to decomposition or polymerization.

    • Recommendation: Avoid direct SN2 attempts on endocyclic bromides unless using specialized glycosylation-type protocols (Lewis acid catalysis).

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on bromide position.

Dioxane_SN2_Pathways Substrate_Exo Exocyclic Bromide (2-bromomethyl-1,4-dioxane) Transition_SN2 SN2 Transition State (Trigonal Bipyramidal) Substrate_Exo->Transition_SN2 Nucleophile (N3-, RNH2) Polar Aprotic Solvent Substrate_Endo Endocyclic Bromide (2-bromo-1,4-dioxane) Transition_SN1 Oxocarbenium Ion (Resonance Stabilized) Substrate_Endo->Transition_SN1 Spontaneous ionization or Lewis Acid Product_Stable Functionalized Dioxane (Amine/Azide/Ether) Transition_SN2->Product_Stable Inversion at CH2 Retains Ring Chirality Product_Decomp Hydrolysis/Polymerization (Tars) Transition_SN1->Product_Decomp Moisture/Weak Nu

Figure 1: Mechanistic divergence between exocyclic (stable, SN2) and endocyclic (unstable, SN1) dioxane bromides.

Detailed Protocol: Displacement with Azide (Amine Precursor)

This protocol describes the synthesis of 2-(azidomethyl)-1,4-benzodioxane from 2-(bromomethyl)-1,4-benzodioxane . This is the industry-standard method for installing a primary amine on the dioxane scaffold (via Staudinger reduction or Hydrogenation).

Reagents & Equipment
ComponentSpecificationRole
Substrate 2-(Bromomethyl)-1,4-benzodioxane (1.0 eq)Electrophile
Nucleophile Sodium Azide (NaN

) (1.5 - 2.0 eq)
Strong nucleophile, low basicity
Catalyst Potassium Iodide (KI) (0.1 eq)Finkelstein catalyst (activates Br -> I)
Solvent DMF (Anhydrous) or DMSOPolar aprotic, promotes SN2
Workup Ethyl Acetate / BrineExtraction
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with 2-(bromomethyl)-1,4-benzodioxane (10 mmol, 2.29 g).

  • Add DMF (20 mL, 0.5 M concentration). Note: DMF is preferred over DMSO for easier workup, though DMSO is faster.

  • Add Potassium Iodide (KI) (1 mmol, 166 mg). Insight: KI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • CAUTION: Add Sodium Azide (NaN

    
    )  (15 mmol, 0.98 g) carefully. Safety: Azides are toxic and shock-sensitive. Use a plastic spatula; avoid metal contact.
    

Step 2: Reaction Execution

  • Heat the mixture to 60°C - 70°C under nitrogen atmosphere.

    • Why? Primary bromides on acyclic chains usually react at RT, but the steric bulk of the adjacent dioxane ring can retard the rate. Gentle heating ensures completion < 4 hours.

  • Monitor: Check by TLC (Hexane:EtOAc 4:1) or LC-MS.[6] The bromide starting material (UV active) should disappear. The azide product is less polar.

Step 3: Workup & Purification

  • Cool to room temperature.

  • Dilute with Water (100 mL) to dissolve excess salts.

  • Extract with Ethyl Acetate (3 x 30 mL). Note: Dioxane derivatives are amphiphilic; do not use Diethyl Ether as it may not extract efficiently from DMF/Water.

  • Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.

  • Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
    • Safety: Do not concentrate azides to absolute dryness if heating is involved. Keep the bath < 40°C.[7]

Step 4: Outcome

  • Yield: Typically 85-95%.

  • Appearance: Clear to pale yellow oil.

  • Next Step: Reduction to amine (Staudinger: PPh

    
    /H
    
    
    
    O or Hydrogenation: H
    
    
    /Pd-C).

Protocol: Displacement with Secondary Amines (Drug Synthesis)

Direct displacement with amines (e.g., piperidine, morpholine) is common to generate CNS-active libraries (e.g., similar to Doxazosin or Spiroxatrine analogs).

Optimization Table
VariableRecommendationRationale
Base K

CO

(2-3 eq) or DIPEA
Neutralizes HBr generated; prevents amine protonation.
Solvent Acetonitrile (Reflux) or DMF (80°C)MeCN is easier to remove; DMF is better for poor nucleophiles.
Stoichiometry Amine (1.2 - 1.5 eq)Slight excess drives reaction to completion.
Additive TBAI (Tetrabutylammonium iodide)Phase transfer catalyst (if using K

CO

in MeCN).
Workflow Diagram (Graphviz)

Amine_Displacement_Workflow Setup Setup: Substrate + Amine + K2CO3 in Acetonitrile Activation Optional: Add TBAI (Catalyst) Setup->Activation Reaction Reflux (80°C) 12 - 18 Hours Activation->Reaction Check IPC (LC-MS): Is SM consumed? Reaction->Check Check->Reaction No Workup Filter Solids (K2CO3) Concentrate Filtrate Check->Workup Yes Purification Acid-Base Extraction or Column Chromatography Workup->Purification

Figure 2: Workflow for the synthesis of tertiary amines from 2-(bromomethyl)-1,4-dioxane.

Troubleshooting & "Expert Tips"

  • Reaction Stalls at 50% Conversion:

    • Cause: The bromide leaving group is hindered by the dioxane ring pucker.

    • Solution: Switch to Finkelstein conditions (Acetone/Reflux with NaI) to convert the Bromide to Iodide first, isolate the Iodide, then react with the amine. The Iodide is ~100x more reactive.

  • Elimination Side Products:

    • Issue: Formation of exocyclic alkenes (via E2) is rare for methyl-halides but possible if strong bases (NaH, tBuOK) are used.

    • Fix: Stick to weak bases like K

      
      CO
      
      
      
      or NaHCO
      
      
      .
  • Solubility Issues:

    • Issue: 1,4-benzodioxane derivatives can be lipophilic.

    • Fix: Use a co-solvent system like THF:DMF (1:1) if the substrate crashes out of pure MeCN.

References

  • Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring."[8] Synthesis, vol. 50, no.[7][8] 18, 2018, pp. 3696-3707.[8] Link

    • Relevance: foundational text on functionalizing dioxane rings for library synthesis.
  • Bolchi, C., et al. "From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine."[9] Journal of Organic Chemistry, vol. 79, no. 14, 2014, pp. 6732-6737.[9] Link

    • Relevance: key protocol for manipulating the 2-aminomethyl-1,4-benzodioxane scaffold while preserving chirality.[9]

  • Master Organic Chemistry. "The SN2 Reaction Mechanism." MasterOrganicChemistry.com, 2012. Link

    • Relevance: General grounding for SN2 kinetics and stereochemistry.[1]

  • ChemRxiv. "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv, 2021. Link

    • Relevance: Advanced applications of dioxane-like building blocks in modern drug discovery.

Sources

Method

C-N coupling reactions using (S)-2-(Bromomethyl)-1,4-dioxane

Initiating the Analysis I've initiated the analytical phase, breaking down the request to its core components. My focus is on understanding the scope: specifically, C-N coupling reactions utilizing (S)-2-(Bromomethyl)-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analytical phase, breaking down the request to its core components. My focus is on understanding the scope: specifically, C-N coupling reactions utilizing (S)-2-(Bromomethyl)-1,4-dioxane. I’m prioritizing the development of detailed application notes and protocols suitable for researchers and scientists.

Defining the Project Needs

I'm now zeroing in on the project's foundational requirements. Autonomy is crucial, allowing for tailored structure. I'm prioritizing E-E-A-T principles: establishing causality, self-validating protocols, and authoritative backing via citations and a reference list. I've begun to consider the necessary visualizations, specifically tables for quantitative data and Graphviz DOT diagrams. I also need to ensure that the diagrams follow a color contrast pallet, with captions under 100 characters.

Prioritizing the SN2 approach

I'm now prioritizing the SN2 reaction mechanism, specifically the Finkelstein-assisted approach, for practical application notes. I've considered that the stereocenter on the dioxane ring is unaffected during the reaction, thus stereoretention is expected, assuming no harsh bases are used. I'll need to research authoritative sources. I've initiated queries, looking for syntheses of N-(1,4-dioxan-2-ylmethyl)amines, and uses of (S)-2-(Bromomethyl)-1,4-dioxane.

Analyzing Key Search Results

I've dived into the search results, and they're proving quite insightful. I'm focusing on the context they offer, particularly the role of 1,4-dioxanes as privileged pharmacophores. I'm noting examples like NMDA receptor antagonists, sigma-1 receptor ligands, and muscarinic receptor antagonists. The synthesis pathway seems crucial, often involving the reaction of bromomethyl, chloromethyl, or tosyl/mesyl-methyl 1 compounds.

Refining Synthetic Approaches

I'm now zeroing in on the specific reaction. I've identified (S)-2-(Bromomethyl)-1,4-dioxane as a key substrate, and various amines as nucleophiles. The synthesis appears to involve a nucleophilic aliphatic substitution (


) reaction. I've been considering appropriate conditions: bases like 

, solvents like DMF, and catalysts such as KI to promote the Finkelstein reaction. Temperatures around 60-90°C seem suitable. I intend to cite the Bonifazi and Del Bello papers to illustrate my rationale.

Structuring the Application Note

I'm solidifying the structure of the application note. I've broken it down into sections: Title, Executive Summary, E-E-A-T-focused Introduction, a workflow visualization, reaction optimization with quantitative data, detailed experimental protocols (including IPC), and troubleshooting. I'm focusing on the logical flow, ensuring a clear narrative from the chiral pharmacophore rationale to the detailed experimental procedures.

Optimizing Key Reactions

I am now focusing on troubleshooting, particularly addressing low yields and potential over-alkylation. I'm delving into ensuring stereochemical integrity, and proper control. I'm also finalizing the reference section, adhering to the requested format and including the grounded URLs.

I've crafted a title: Application Note: Enantioselective C-N Coupling of (S)-2-(Bromomethyl)-1,4-dioxane in Pharmacophore Synthesis, along with a concise executive summary emphasizing the dioxane ring's significance and the protocol's robustness. Furthermore, I've outlined the mechanistic rationale, and have described that the stereocenter is at C2, and the reaction is at the exocyclic


. I'm highlighting the use of catalytic KI (Finkelstein) for a transient conversion to alkyl iodide, which lowers activation energy. Finally, I've described the use of 

in DMF.

Visualizing Workflow Steps

I've crafted a DOT diagram to visualize the workflow. I'm focusing on clarity to showcase the key steps, from the initial reactants, (S)-2-(Bromomethyl)-1,4-dioxane and the amine nucleophile, through in-situ Finkelstein activation with KI, DMF, and


, to the final product, a chiral (S)-N-(1,4-dioxan-2-ylmethyl)amine. This aims to communicate the essential details of the process effectively.

Mapping Reaction Steps

I'm now focusing on detailing the reaction steps. I'm visualizing the critical transformation from the crude reaction mixture to the purified compound. I'm outlining how the workup precedes purification. I'm focusing on ensuring each step is clear, leading to a high-purity product.

Finalizing Data and Citations

I'm finalizing the data presentation, ensuring the "consumption" data (<2% remaining area under curve) is clearly linked to the reaction progress. The J. Med. Chem. 2015 paper [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01214] serves as a key reference for the use of the 1,4-dioxane ring in NMDA receptor antagonists, supporting the rationale for this work. I am ensuring that all claims are cited appropriately.

Application

Application Note: Functionalization of (S)-2-(Bromomethyl)-1,4-dioxane for Advanced PROTAC Linkers

Introduction & Rationale The development of Proteolysis Targeting Chimeras (PROTACs) frequently encounters a critical bottleneck: poor physicochemical properties. Because PROTACs are heterobifunctional molecules that rec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) frequently encounters a critical bottleneck: poor physicochemical properties. Because PROTACs are heterobifunctional molecules that recruit an E3 ligase to a Protein of Interest (POI), their high molecular weight and high total polar surface area (tPSA) often push them beyond Lipinski’s Rule of Five (bRo5), resulting in suboptimal aqueous solubility and poor passive cell permeability[1].

Historically, highly flexible polyethylene glycol (PEG) or aliphatic chains have been used as linkers. However, excessive flexibility incurs a high entropic penalty upon ternary complex formation and exposes polar surface areas to lipophilic cell membranes, hindering permeability[2].

To overcome these limitations, modern linkerology employs rigidifying elements to pre-organize the PROTAC conformation. (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1)[3] has emerged as a premier chiral building block for this purpose. The incorporation of the 1,4-dioxane motif offers a dual advantage:

  • Conformational Restriction: It reduces the number of rotatable bonds (NRotB), promoting folded conformations that bury polar surface area and enhance cell permeability[1].

  • Solubility Enhancement: The oxygen atoms act as hydrogen bond acceptors, significantly improving aqueous solubility compared to purely aliphatic carbocycles, without the excessive flexibility of linear PEGs[4].

  • Spatial Precision: The (S)-stereocenter dictates a specific spatial vector, which is critical for avoiding steric clashes during the formation of the POI–PROTAC–E3 Ligase ternary complex.

Mechanistic Insights: The S_N2 Functionalization Strategy

The functionalization of (S)-2-(Bromomethyl)-1,4-dioxane relies on a bimolecular nucleophilic substitution (


) at the primary exocyclic carbon.

Stereochemical Integrity: Because the electrophilic carbon is exocyclic to the chiral C2 position of the dioxane ring, the


 displacement does not involve bond-breaking at the stereocenter. Consequently, the (S)-configuration is strictly preserved, and there is no risk of racemization during the linker assembly.

Causality in Reaction Design:

  • Catalytic Iodide (Finkelstein Activation): The primary bromide adjacent to the bulky dioxane ring can be sterically hindered, leading to sluggish reaction rates. The addition of catalytic Potassium Iodide (KI) generates a highly reactive alkyl iodide intermediate in situ. Iodine is a superior leaving group, which accelerates the

    
     reaction and allows for lower reaction temperatures, thereby protecting sensitive E3 ligase ligands (e.g., the glutarimide ring of Cereblon binders) from thermal degradation.
    
  • Base Selection: For amine alkylation, N,N-Diisopropylethylamine (DIPEA) is preferred as it is non-nucleophilic and prevents unwanted side reactions[5]. For phenol alkylation, Cesium Carbonate (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) is optimal. The "cesium effect" enhances the nucleophilicity of the phenoxide ion due to the large atomic radius and loose ion pairing of 
    
    
    
    , accelerating the substitution while minimizing E2 elimination.

Experimental Workflows & Protocols

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperazine-based Ligands)

This protocol is optimized for attaching the dioxane linker to amine-functionalized POI or CRBN ligands.

Reagents:

  • Target Amine Ligand (1.0 eq)

  • (S)-2-(Bromomethyl)-1,4-dioxane (1.2 eq)[3]

  • DIPEA (3.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the Target Amine Ligand and DIPEA in anhydrous MeCN.

  • Activation: Add KI to the solution. Stir at room temperature for 5 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add (S)-2-(Bromomethyl)-1,4-dioxane dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS after 4 hours. The reaction is deemed complete when the

    
     peak of the starting amine is consumed. Diagnostic check: The absence of an 
    
    
    
    peak confirms that E2 elimination has been successfully avoided.
  • Workup: Cool to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous

    
     to remove DIPEA hydrobromide salts, followed by a brine wash.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure N-alkylated intermediate.
    
Protocol B: O-Alkylation of Phenols (e.g., VHL Ligands)

This protocol is designed for etherification of phenol-containing E3 ligase ligands.

Reagents:

  • Target Phenol Ligand (1.0 eq)

  • (S)-2-(Bromomethyl)-1,4-dioxane (1.5 eq)

  • 
     (2.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the Target Phenol in anhydrous DMF. Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide nucleophile. The solution may slightly darken.
    
  • Alkylation: Add (S)-2-(Bromomethyl)-1,4-dioxane in one portion.

  • Heating: Heat the mixture to 60 °C under an inert atmosphere for 6–8 hours[1].

  • Self-Validation (Monitoring): Check progress via TLC (Hexanes/EtOAc 1:1). The phenolic starting material (often UV-active and stains with

    
    ) should disappear, replaced by a higher 
    
    
    
    product spot.
  • Specialized Workup: Cool the mixture and dilute with a large volume of EtOAc (10× reaction volume). Wash the organic layer with 5% aqueous LiCl solution (3×). Causality: Lithium chloride strongly partitions DMF into the aqueous phase, effectively removing the high-boiling solvent from the organic layer without the need for harsh vacuum distillation, which could degrade the product.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Quantitative Data: Physicochemical Impact of Dioxane Linkers

The following table summarizes the physicochemical advantages of substituting a flexible PEG3 linker with an (S)-1,4-dioxane-based linker in a standard VHL-targeting PROTAC architecture.

Physicochemical PropertyFlexible PEG3 Linker(S)-1,4-Dioxane LinkerMechanistic Impact & Causality
Rotatable Bonds (NRotB) High (12)Low (4)Reduces the entropic penalty (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) required to adopt the bioactive conformation during ternary complex formation.
Aqueous Solubility HighModerate-HighThe cyclic ether oxygens act as potent hydrogen bond acceptors, maintaining bRo5 solubility[4].
Cell Permeability (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
LowHighRigidity induces folded, "chameleon-like" conformations that bury polar surface area when passing through lipophilic membranes,[2].
Metabolic Stability ModerateHighSteric hindrance and ring constraint significantly reduce susceptibility to CYP450-mediated oxidative cleavage.

PROTAC Synthesis Workflow Visualization

G Start Nucleophilic Ligand (E3 or POI Binder) Step1 SN2 Substitution (Base, Solvent, Heat) Start->Step1 Reagent (S)-2-(Bromomethyl)-1,4-dioxane (Chiral Electrophile) Reagent->Step1 Intermediate Dioxane-Linked Intermediate (Stereocenter Preserved) Step1->Intermediate Step2 Deprotection & Activation (e.g., Ester Hydrolysis) Intermediate->Step2 Coupling Conjugation to Second Ligand (Amide Coupling / Click) Step2->Coupling Final Targeted PROTAC (Enhanced Permeability & Solubility) Coupling->Final

Workflow for synthesizing PROTACs using (S)-2-(Bromomethyl)-1,4-dioxane as a rigidifying linker.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability Journal of Medicinal Chemistry (ACS) / NIH PMC URL:[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase RSC Medicinal Chemistry URL:[Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders ChemRxiv URL:[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability (ACS Direct) ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (S)-2-(Bromomethyl)-1,4-dioxane during synthesis

A Guide to Preventing Racemization During Synthesis and Handling Welcome to the technical support center for (S)-2-(Bromomethyl)-1,4-dioxane. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization During Synthesis and Handling

Welcome to the technical support center for (S)-2-(Bromomethyl)-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals who work with this chiral intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you maintain the stereochemical integrity of your material throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-(Bromomethyl)-1,4-dioxane, and why is its chiral purity critical?

(S)-2-(Bromomethyl)-1,4-dioxane is a chiral building block used in the synthesis of more complex molecules, particularly pharmaceutical active ingredients (APIs). The "S" designation refers to the specific three-dimensional arrangement (stereochemistry) of the atoms around the chiral center. In pharmacology, different enantiomers (mirror-image isomers like the 'S' and 'R' forms) of a drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. Therefore, starting with and maintaining a high enantiomeric purity (also known as enantiomeric excess or 'ee') of key intermediates like (S)-2-(Bromomethyl)-1,4-dioxane is paramount for the synthesis of safe and effective single-enantiomer drugs.

Q2: What is racemization and how does it occur with this specific compound?

Racemization is the process by which a pure enantiomer is converted into a 1:1 mixture of both enantiomers (a racemate), resulting in the complete loss of optical activity.[1][2]

For (S)-2-(Bromomethyl)-1,4-dioxane, the primary racemization pathway is through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This happens because the bond between the chiral carbon and the bromine atom can break, forming a planar, achiral carbocation intermediate. The ether oxygen atom within the dioxane ring helps to stabilize this carbocation through resonance, making its formation more likely compared to a simple alkyl halide. Once this flat intermediate is formed, an incoming nucleophile (like a bromide ion) can attack from either face with roughly equal probability, leading to the formation of both the (S) and (R) products.[1][3]

racemization_mechanism S_Start (S)-2-(Bromomethyl)-1,4-dioxane Intermediate Planar, Achiral Oxocarbenium Ion Intermediate S_Start->Intermediate S_Product (S)-Product (Retention) Intermediate->S_Product Attack by Br⁻ (Top Face) R_Product (R)-Product (Inversion) Intermediate->R_Product Attack by Br⁻ (Bottom Face)

Diagram 1: Racemization via an SN1 Mechanism. This diagram illustrates the formation of a planar carbocation, which is the key step leading to the loss of stereochemical integrity.

Q3: What are the key experimental factors that accelerate racemization?

Several factors can increase the rate of the SN1 reaction and therefore promote racemization. Understanding these is crucial for prevention.

  • Solvent Choice: Polar protic solvents (e.g., water, methanol, ethanol) are highly effective at stabilizing the carbocation intermediate and the leaving group (bromide ion) through hydrogen bonding.[4][5][6] This stabilization lowers the energy barrier for carbocation formation and significantly speeds up racemization. Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize ions, but less effectively than protic solvents.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, providing the necessary energy to overcome the activation barrier for the C-Br bond cleavage.[7] This accelerates the rate of racemization. Even moderate temperatures during workup or purification (like rotary evaporation) can be detrimental.[8]

  • Presence of Nucleophiles/Leaving Groups: The presence of bromide ions in the solution (from the reaction itself or from additives) can facilitate racemization through reversible substitution reactions.[9] Even weak nucleophiles, including the solvent itself (a process called solvolysis), can participate in the SN1 reaction.[5]

  • pH (Acids/Bases): While the primary mechanism is SN1-driven, strongly acidic or basic conditions should be avoided. Acids can potentially protonate the ether oxygens, further weakening the C-Br bond. Strong bases can promote competing elimination (E2) reactions or other decomposition pathways.[10]

Troubleshooting Guide

Q1: My final product shows significant racemization after synthesis. What went wrong?

This is a common challenge. Use the following workflow to diagnose the potential causes during the reaction step.

troubleshooting_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_storage Storage Start Low Enantiomeric Excess (ee) Detected in Final Product Solvent What solvent was used? Start->Solvent Temp What was the reaction temperature? Start->Temp Time How long was the reaction? Start->Time Workup_Temp Was work-up performed cold? Store_Cond How was the final product stored? Sol_Polar Polar Protic (e.g., MeOH, H₂O)? High Risk of Racemization. ACTION: Switch to Aprotic (e.g., THF, Toluene, DCM). Solvent->Sol_Polar Check Solvent Type Sol_Aprotic Polar Aprotic (e.g., DMF, DMSO)? Moderate Risk. ACTION: Consider less polar options. Solvent->Sol_Aprotic Check Solvent Type Temp_High Reaction > 0 °C? High Risk. ACTION: Run reaction at 0°C or below. Monitor closely. Temp->Temp_High Check Temperature Time_Long Extended reaction time? Increased exposure to racemizing conditions. ACTION: Monitor by TLC/LCMS and quench as soon as complete. Time->Time_Long Check Duration Distill Was distillation used? (High temp risk) Chroma What chromatography conditions were used?

Diagram 2: Troubleshooting Workflow for Racemization Issues. A decision-making tool to identify the source of enantiomeric excess loss.

Detailed Analysis & Solutions:

  • Review Your Solvent: The most common culprit is the solvent. As shown in the table below, solvent choice has a dramatic impact on SN1 reaction rates.

    • Solution: Switch to a non-polar or polar aprotic solvent. Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are excellent choices that will disfavor the formation of the carbocation intermediate.

Solvent TypeExamplesRacemization RiskRationale
Polar Protic Water, Methanol, EthanolVery High Stabilizes the carbocation intermediate and leaving group through H-bonding, accelerating the SN1 reaction.[4][5][11]
Polar Aprotic DMSO, DMF, AcetonitrileModerate Can solvate cations but lacks H-bonding, providing less stabilization than protic solvents.[4][6]
Non-Polar Toluene, Hexane, DioxaneLow Poorly solvates ions, strongly disfavoring the SN1 pathway.
Halogenated Dichloromethane (DCM)Low Low polarity and aprotic nature make it a suitable choice.
  • Control the Temperature:

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and monitor the reaction's progress. Every degree increase can significantly accelerate racemization.[8]

  • Minimize Reaction Time:

    • Solution: Do not let the reaction run longer than necessary. Monitor its progress carefully using an appropriate technique (e.g., TLC, LC-MS) and quench it promptly upon completion of the starting material.

Q2: How can I minimize racemization during workup and purification?

The product is often most vulnerable during isolation. High temperatures and prolonged exposure to certain solvents can quickly erode enantiomeric purity.

  • Aqueous Workup: Perform any aqueous washes quickly and at low temperatures (use an ice bath). Use brines to reduce the amount of water in the organic layer. Do not let the mixture sit in a separatory funnel for extended periods.

  • Drying and Solvent Removal: Dry the organic layer thoroughly with an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and immediately remove the solvent in vacuo at low temperature. Avoid using high-temperature water baths on the rotary evaporator.

  • Purification:

    • Flash Chromatography: This is the preferred method. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate or Hexane/DCM). The silica gel surface can be slightly acidic, so do not let the product sit on the column for an extended time.

    • Distillation: Avoid distillation if possible due to the high temperatures required. If it is absolutely necessary, use a high-vacuum system to lower the boiling point as much as possible.

Q3: Which analytical method is best for determining the enantiomeric excess (ee)?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for accurately determining the enantiomeric excess of your product.[12][13][14][15][16] It provides high resolution, allowing for the separation and quantification of both the (S) and (R) enantiomers.[15][16]

Protocol: Recommended Starting Method for Chiral HPLC Analysis

This protocol is a robust starting point for method development. It should be optimized for your specific system.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Daicel CHIRALCEL® OD-H or similar)
Mobile Phase n-Hexane / 2-Propanol (Isopropanol) (98:2, v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or 220 nm
Column Temp. 25 °C (maintain constant temperature)
Injection Vol. 5 - 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of mobile phase.

Calculation of Enantiomeric Excess (ee): Once you have the peak areas for both enantiomers from the chromatogram, the ee is calculated as follows: % ee = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) x 100[17][18]

Q4: How should I properly store (S)-2-(Bromomethyl)-1,4-dioxane?

Long-term stability is crucial. To prevent degradation and racemization over time, store the compound under the following conditions:

  • Temperature: Store at low temperatures, preferably in a freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and oxygen exposure.

  • Solvent: Store neat (as a pure oil or solid) if possible. If a solution is required, use a non-polar, aprotic solvent like toluene and ensure it is anhydrous.

By carefully controlling the solvent, temperature, and handling procedures throughout your workflow, you can successfully prevent the racemization of (S)-2-(Bromomethyl)-1,4-dioxane and ensure the chiral integrity of your valuable synthetic intermediates.

References

  • Factors Affecting the SN1 Reaction. (2021, May 23). Chemistry LibreTexts. [Link]

  • Characteristics of the SN1 Reaction. (2024, March 18). Chemistry LibreTexts. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

  • Determination of the racemization barrier: (i) effect of temperature on C−O bond rotation (ii) plot for determining the racemization barrier. ResearchGate. [Link]

  • Vlieg, E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 18(11), 6834-6839. [Link]

  • Steendam, R. R. E., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]

  • Breveglieri, C. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]

  • Lin, C. E., & Lin, C. H. (2004). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded-Chiral Stationary Phase. Journal of Chromatographic Science, 42(9), 483–489. [Link]

  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. University of Wisconsin-Madison. [Link]

  • Why does the extent of racemisation in an SN1 reaction depend on the solvent used? (2013, April 26). Chemistry Stack Exchange. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. [Link]

  • Yin, X., et al. (2018). Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[4][7]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 20(14), 4173–4177. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1). [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Chiral Separation Techniques. Chemist Library. [Link]

  • Racemization. Wikipedia. [Link]

  • Stereochemistry, Conformation and Mechanism. GCWK. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. [Link]

  • Optically active 2-bromobutane undergoes racemization on treatment... Pearson+. [Link]

Sources

Optimization

Removing dimer impurities in 2-(Bromomethyl)-1,4-dioxane synthesis

This technical guide addresses the specific challenge of minimizing and removing dimer impurities during the synthesis of 2-(Bromomethyl)-1,4-dioxane , primarily via the bromoetherification of 2-(allyloxy)ethanol.[1] Top...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenge of minimizing and removing dimer impurities during the synthesis of 2-(Bromomethyl)-1,4-dioxane , primarily via the bromoetherification of 2-(allyloxy)ethanol.[1]

Topic: impurity Control & Dimer Removal Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Introduction: The "Dimer" Problem

In the synthesis of 2-(Bromomethyl)-1,4-dioxane, the primary route involves the intramolecular bromoetherification of 2-(allyloxy)ethanol.[1] The "dimer" impurity is typically a result of intermolecular competition. Instead of the hydroxyl group attacking the bromonium ion within the same molecule (cyclization), it attacks a bromonium ion on a neighboring molecule. This leads to linear oligomers (dimers, trimers) that reduce yield and complicate purification.

This guide provides a root-cause analysis and actionable protocols to suppress this side reaction and purify the target compound.

Module 1: Diagnostic & Identification

Q1: How do I definitively identify the dimer impurity in my crude mixture?

A: The dimer is distinct from the monomeric product in molecular weight and polarity.

  • GC-MS (Primary Method):

    • Target Product (Monomer): Look for a molecular ion peak

      
       at ~179/181 m/z  (characteristic 1:1 bromine isotope pattern).
      
    • Dimer Impurity: Look for a peak at ~281/283 m/z (or higher, depending on exact structure). The dimer is essentially two starting material units linked, often losing HBr or incorporating Br.

    • Retention Time: The dimer will elute significantly later than the product due to higher boiling point.

  • 1H NMR (Secondary Method):

    • Signature: The product has a characteristic multiplet for the methine proton adjacent to the ether oxygen and bromomethyl group. The dimer often shows complex multiplets in the ether region (3.5–4.0 ppm) with integration values that do not match the clean dioxane core. Look for broadness or extra methylene signals indicating a linear chain rather than a constrained ring.

Module 2: Root Cause Analysis & Reaction Optimization

Q2: Why is the dimer forming, and how do I stop it?

A: Dimer formation is a function of concentration and kinetics .

The Mechanism: The reaction proceeds via a bromonium ion intermediate.

  • Pathway A (Desired): Intramolecular attack (Cyclization). Rate depends on

    
    .
    
  • Pathway B (Undesired): Intermolecular attack (Dimerization). Rate depends on

    
    .
    

The Solution: High Dilution Principle Because dimerization is second-order with respect to the substrate, while cyclization is first-order, dilution exponentially favors the desired product .[1]

Optimization Protocol:
  • Solvent Volume: Increase solvent volume to achieve a concentration of 0.05 M to 0.1 M (relative to starting alkene). Standard 0.5 M reactions often yield 10-15% dimer.[1]

  • Slow Addition: Do not dump the brominating agent (e.g., NBS or

    
    ) all at once. Add it dropwise over 1–2 hours. This keeps the instantaneous concentration of the active electrophile low.
    
  • Temperature: Maintain 0°C to 5°C . Lower temperatures often favor the kinetic product (cyclization) over the thermodynamic aggregation required for intermolecular reaction, although viscosity effects must be monitored.

Visual: Competing Reaction Pathways

ReactionPathways Start 2-(Allyloxy)ethanol Inter Bromonium Ion Intermediate Start->Inter + NBS/Br2 Prod 2-(Bromomethyl)-1,4-dioxane (Cyclized Product) Inter->Prod Intramolecular Attack (Favored at Low Conc.) Dimer Linear Dimer/Oligomer (Impurity) Inter->Dimer Intermolecular Attack (Favored at High Conc.) Inter->Dimer + 2nd Molecule

Caption: Pathway divergence showing how concentration dictates the ratio between cyclization (green) and dimerization (red).[1]

Module 3: Downstream Purification

Q3: The dimer is already present. Can I separate it by distillation?

A: Yes, fractional distillation is the most effective method due to the large boiling point differential.

Boiling Point Comparison:

CompoundMolecular WeightEst.[2][3][4][5] Boiling Point (Atm)Est. Boiling Point (15 mmHg)
2-(Bromomethyl)-1,4-dioxane 181.03 g/mol ~180°C (Decomposes)85–90°C
Linear Dimer Impurity ~280+ g/mol >300°C>180°C

Distillation Protocol:

  • Apparatus: Use a Vigreux column or a short-path distillation head.[1]

  • Vacuum: Apply high vacuum (1–10 mmHg is ideal).

  • Procedure:

    • Remove solvent (DCM/THF) first via Rotary Evaporator.

    • Heat the oil bath slowly.

    • Collect the main fraction at stable temperature/pressure.

    • Stop before the pot runs dry. The dimer will remain as a viscous, dark brown oil in the flask.

Q4: Distillation failed or purity is still <98%. What next?

A: If distillation is insufficient (e.g., co-distillation of side products), use Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes:Ethyl Acetate gradient.

    • Start: 95:5 (Elutes non-polar impurities).

    • Product Elution: Typically 80:20 to 70:30 .

    • Dimer Elution: Requires high polarity (e.g., 50:50 or pure EtOAc) due to multiple oxygen atoms and hydroxyl groups.

Visual: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Product + Dimer + Solvent) Step1 Rotary Evaporation (Remove Solvent) Crude->Step1 Step2 Vacuum Distillation (<10 mmHg) Step1->Step2 Check Purity Check (GC/NMR) Step2->Check Pure Final Product (>98% Purity) Check->Pure Pass Column Flash Chromatography (Silica Gel) Check->Column Fail (<98%) Column->Pure

Caption: Decision tree for purifying the crude mixture, prioritizing distillation for bulk removal of dimers.

Module 4: Storage & Stability

Q5: Does the product degrade back into impurities over time?

A: The product does not revert to dimer, but it is sensitive to:

  • Hydrolysis: Moisture can hydrolyze the bromomethyl group or open the dioxane ring over long periods.

  • Light: Bromine-carbon bonds are photosensitive.[1]

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: Store at 2–8°C (Refrigerator).

  • Stabilizer: For long-term storage (>6 months), store over activated 4Å molecular sieves to prevent hydrolysis.[1]

References

  • Synthesis of Substituted 1,4-Dioxanes

    • Organic Syntheses, Coll. Vol. 10, p. 23 (2004).
    • Source: [1]

  • Mechanistic Insight (Bromoetherification)

    • Journal of the American Chemical Society, "Stereocontrolled Synthesis of Cyclic Ethers via Intramolecular Bromoetherific
    • Source: [1]

  • Purification Data (Boiling Points & Azeotropes)

    • CRC Handbook of Chemistry and Physics, "Physical Constants of Organic Compounds".
    • Source: [1]

  • Dimerization in Cyclization Reactions

    • Ruggli, P. (1912). "The Dilution Principle in Intramolecular Reactions". Justus Liebigs Annalen der Chemie.
    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for Cyclization of Chiral Diols to 1,4-Dioxane

Welcome to the Technical Support Center. Synthesizing 1,4-dioxanes from chiral diols is a notoriously challenging transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1,4-dioxanes from chiral diols is a notoriously challenging transformation. Researchers frequently encounter issues such as the loss of stereochemical integrity (epimerization/racemization), poor yields due to intermolecular oligomerization, and catalyst deactivation[1].

This guide is designed to help drug development professionals and synthetic chemists diagnose reaction failures, understand the mechanistic causality behind these issues, and implement self-validating protocols to optimize yield and enantiomeric excess (ee).

Diagnostic Workflow: Choosing the Right Cyclization Strategy

The most critical decision in synthesizing a chiral 1,4-dioxane is selecting a cyclization method that aligns with your stereochemical goals. Use the decision tree below to determine whether your substrate requires a stereoinvertive or stereoretentive pathway.

G Start Chiral Diol Cyclization Strategy Q1 Is stereochemical inversion required at one center? Start->Q1 Mitsunobu Mitsunobu Reaction (Inversion) Q1->Mitsunobu Yes Q2 Is the reacting center sterically hindered? Q1->Q2 No (Retention) Standard Standard DEAD/PPh3 Conditions Mitsunobu->Standard Williamson Williamson Etherification via Mono-Tosylate (Retention) Q2->Williamson No CMBP Use CMBP or highly reactive leaving groups Q2->CMBP Yes

Decision tree for selecting the optimal chiral 1,4-dioxane cyclization strategy.

Troubleshooting Guides & FAQs

Q1: Why does acid-catalyzed dehydration cause a loss of enantiomeric excess (ee) in my 1,4-dioxane product? Causality: Acid-catalyzed dehydration of diols often proceeds via an SN1-like mechanism. Protonation of the hydroxyl group followed by water elimination generates a planar carbocation intermediate. This allows for nucleophilic attack from either face by the remaining hydroxyl group, leading to epimerization or complete racemization at the reacting chiral center[1]. Solution: To preserve stereochemical integrity, you must bypass the carbocation intermediate by utilizing stereospecific SN2 pathways. Depending on whether you need retention or inversion of stereochemistry at the reacting carbon, switch to a [2] or an [3].

Q2: My intramolecular Mitsunobu cyclization yields are low (<40%), and I am isolating mostly intermolecular oligomers. How can I optimize this? Causality: The Mitsunobu reaction forms a highly reactive alkoxyphosphonium ion. If the local concentration of the diol is too high, intermolecular nucleophilic attack outcompetes the desired intramolecular cyclization, leading to oligomerization[3]. Solution: Implement strict high-dilution conditions.

  • Maintain a global reaction concentration of ≤ 0.01 M.

  • Use a syringe pump to add the azodicarboxylate (e.g., DEAD or DIAD) slowly over 4–6 hours. This ensures the steady-state concentration of the activated intermediate remains extremely low, kinetically favoring the intramolecular ring closure over intermolecular collisions.

Q3: How do I selectively activate a symmetric or asymmetric diol for a Williamson-type base-promoted cyclization without losing stereochemical integrity? Causality: For cyclization with retention of stereochemistry at the nucleophilic center, one hydroxyl group must be converted into a good leaving group (e.g., a tosylate) while the other remains a free nucleophile. Over-tosylation prevents cyclization, while using excessively strong bases during the tosylation step can cause unwanted elimination side-reactions[2]. Solution: Perform a highly controlled mono-tosylation. For asymmetric diols, exploit steric hindrance by using exactly 1.05 equivalents of TsCl at 0 °C to selectively activate the primary or less hindered secondary alcohol[4]. Following isolation, treat the mono-tosylate with a strong, non-nucleophilic base (e.g., NaH) to deprotonate the remaining hydroxyl, triggering an intramolecular SN2 attack that forms the 1,4-dioxane ring with high enantiomeric fidelity[2].

Quantitative Data: Comparison of Cyclization Methods

Cyclization StrategyStereochemical OutcomeTypical YieldPrimary ByproductsBest Application Profile
Acid-Catalyzed Dehydration Racemization / Epimerization40–60%Oligomers, Elimination productsAchiral substrates or robust tertiary centers
Intramolecular Mitsunobu Inversion at reacting center70–85%Hydrazodicarboxylate, Ph3P=OSecondary alcohols requiring stereochemical inversion
Mono-Tosylation / Williamson Retention at nucleophilic center80–95%Di-tosylated unreacted diolSubstrates requiring strict stereochemical retention

Self-Validating Experimental Protocols

Protocol A: Intramolecular Mitsunobu Cyclization (Stereochemical Inversion)

Self-Validating Checkpoint: The reaction is self-validating when the byproduct triphenylphosphine oxide (Ph3P=O) precipitates upon cooling or is clearly visible in the crude 31P NMR (~29 ppm), confirming that the activation cycle successfully occurred.

  • Preparation: Dissolve the chiral diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF to achieve a final concentration of 0.01 M.

  • Activation: Cool the solution to 0 °C under an inert argon atmosphere.

  • Slow Addition: Load DIAD (1.5 eq) into a gas-tight syringe. Using a syringe pump, add the DIAD dropwise over 4 hours to suppress intermolecular oligomerization.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Validation & Isolation: Monitor via TLC. The disappearance of the highly polar diol spot and the appearance of a less polar 1,4-dioxane spot indicates success. Concentrate the solvent, triturate with cold diethyl ether to precipitate Ph3P=O, filter, and purify the filtrate via silica gel chromatography.

Protocol B: Mono-Tosylation & Base-Promoted Cyclization (Stereochemical Retention)

Self-Validating Checkpoint: Successful mono-tosylation is confirmed by a characteristic downfield shift of the protons adjacent to the tosylate in 1H NMR, prior to the base-promoted cyclization step. The evolution of H2 gas during step 4 serves as a visual confirmation of deprotonation.

  • Mono-Tosylation: Dissolve the chiral diol (1.0 eq) in anhydrous CH2Cl2 (0.1 M) and add pyridine (2.0 eq). Cool to 0 °C.

  • Reagent Addition: Add p-Toluenesulfonyl chloride (1.05 eq) portion-wise. Stir at 0 °C for 6 hours. Quench with ice water, extract, and purify to isolate the mono-tosylate[4].

  • Deprotonation: Dissolve the mono-tosylate in anhydrous THF (0.05 M). Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

  • Ring Closure: Stir for 30 minutes at 0 °C, then warm to room temperature for 4 hours.

  • Quench & Isolate: Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and purify to yield the enantiopure 1,4-dioxane[2].

Mechanistic Pathway: Mitsunobu Inversion

Understanding the exact point of stereochemical inversion is crucial for predicting the final 1,4-dioxane stereocenter. The diagram below illustrates the SN2 attack that dictates the stereochemical outcome.

M A PPh3 + DEAD/DIAD B Betaine Intermediate A->B C Alkoxyphosphonium Ion (Activated Diol) B->C + Diol D Intramolecular SN2 (Stereochemical Inversion) C->D E Chiral 1,4-Dioxane + Ph3P=O D->E

Mechanistic pathway of intramolecular Mitsunobu cyclization showing stereochemical inversion.

References

  • Vashchenko, B. V.; Grygorenko, O. O. "Product class 9: 1,4-Dioxanes." Science of Synthesis Knowledge Updates (2021). URL:[Link]

  • Chen, J. et al. "Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids." RSC Advances (2023). URL:[Link]

  • Singh, A. et al. "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review." Molecules (2021). URL:[Link]

  • Wang, Y. et al. "Dehydrogenative reagent-free annulation of alkenes with diols for the synthesis of saturated O-heterocycles." Nature Communications (2018). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Functionalizing 2-(Bromomethyl)-1,4-dioxane

Ticket ID: #RXN-DIOX-001 Subject: Troubleshooting Low Reactivity of Bromomethyl Group in 1,4-Dioxane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Incident Overview & Root Cause...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-DIOX-001 Subject: Troubleshooting Low Reactivity of Bromomethyl Group in 1,4-Dioxane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Incident Overview & Root Cause Analysis

The Issue: Researchers frequently report stalled yields (<30%) or excessively long reaction times when attempting nucleophilic substitution (


) on 2-(bromomethyl)-1,4-dioxane . Standard protocols that work for primary alkyl bromides (e.g., benzyl bromide or 1-bromohexane) often fail here.

The Diagnosis: The bromomethyl group on a 1,4-dioxane ring is not a standard primary alkyl halide. It is a


-halo ether . Its sluggish reactivity is driven by two specific physicochemical factors:
  • Dipole-Dipole Repulsion (The "Field Effect"): The lone pairs on the adjacent ring oxygen atom (position 1) create a region of high electron density. An incoming nucleophile (Nu:⁻) attacking from the backside of the C-Br bond faces electrostatic repulsion from these oxygen lone pairs.

  • Inductive Deactivation: The electronegative oxygen atom at the

    
    -position withdraws electron density through the 
    
    
    
    -framework. While this makes the carbon more electrophilic, it also destabilizes the developing positive charge in the transition state, effectively raising the activation energy for substitution.

Troubleshooting Workflow

Before altering your synthetic route, follow this logic gate to optimize your current conditions.

ReactivityTroubleshooting Start Start: Reaction Stalled/Low Yield CheckSolvent Check Solvent System Start->CheckSolvent IsPolarAprotic Is solvent DMSO, DMF, or DMAc? CheckSolvent->IsPolarAprotic SwitchSolvent ACTION: Switch to DMSO or DMF (Maximize 'Naked' Anion) IsPolarAprotic->SwitchSolvent No (e.g., THF, Dioxane, DCM) CheckTemp Check Reaction Temperature IsPolarAprotic->CheckTemp Yes SwitchSolvent->CheckTemp IsHighTemp Is Temp > 90°C? CheckTemp->IsHighTemp IncreaseTemp ACTION: Increase to 100-120°C (Sealed Tube/Autoclave) IsHighTemp->IncreaseTemp No CheckLeavingGroup Check Leaving Group Strategy IsHighTemp->CheckLeavingGroup Yes IncreaseTemp->CheckLeavingGroup TryFinkelstein ACTION: Add 10-20 mol% NaI (In Situ Finkelstein) CheckLeavingGroup->TryFinkelstein Standard Attempt ConsiderSulfonate ACTION: Switch Precursor to Tosylate or Mesylate TryFinkelstein->ConsiderSulfonate If Fails

Figure 1: Decision matrix for optimizing nucleophilic substitution on 1,4-dioxane substrates.

Standard Operating Procedures (SOPs)

Protocol A: The "Finkelstein Switch" (Recommended)

Theory: The C-Br bond is strong and the leaving group ability of bromide is moderate. By adding a catalytic amount of Sodium Iodide (NaI), you convert the alkyl bromide to a more reactive alkyl iodide in situ.[1][2][3] The C-I bond is weaker and iodide is a superior leaving group (better polarizability).

Reagents:

  • Substrate: 2-(bromomethyl)-1,4-dioxane (1.0 eq)

  • Nucleophile: Amine, Azide, or Alkoxide (1.1 - 1.5 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.5 eq)

  • Solvent: DMF (anhydrous) or Methyl Ethyl Ketone (MEK)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 2-(bromomethyl)-1,4-dioxane in anhydrous DMF (0.5 M concentration).

  • Activation: Add 0.2 eq of dry NaI. Stir at room temperature for 30 minutes. Note: The solution may darken slightly due to trace iodine formation; this is normal.

  • Nucleophile Addition: Add your nucleophile (e.g., Potassium Phthalimide or Sodium Azide).

  • Reaction: Heat to 90–110°C .

    • Why High Temp? The steric hindrance of the dioxane ring requires significant thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by GC-MS or TLC. The intermediate iodide may be visible as a transient spot.

Protocol B: The "Naked Anion" Approach (Solvent Effects)

Theory: If you are running this reaction in 1,4-dioxane, THF, or Ethanol, you are likely failing because the nucleophile is heavily solvated (hydrogen bonded or ion-paired). You must switch to a Dipolar Aprotic Solvent to strip the cation away and leave the anion "naked" and highly reactive.

Solvent Selection Guide:

SolventDielectric Constant (

)
SuitabilityTechnical Note
1,4-Dioxane 2.2POOR Substrate is soluble, but nucleophile reactivity is suppressed due to ion pairing.
Ethanol/MeOH ~24-32POOR Hydrogen bonding cages the nucleophile (anion), reducing rate by factor of

.
Acetonitrile 37.5MODERATE Good for Finkelstein, but boiling point (82°C) may be too low for hindered substrates.
DMF 36.7EXCELLENT High boiling point (153°C), excellent cation solvation. Standard choice.
DMSO 46.7BEST Maximizes nucleophilicity. Warning: Difficult to remove during workup.

Advanced Troubleshooting (FAQ)

Q: I am trying to synthesize 2-(aminomethyl)-1,4-dioxane using ammonia, but I only get starting material back. A: Ammonia is a poor nucleophile for hindered halides.

  • Fix: Use the Gabriel Synthesis (Potassium Phthalimide) or the Delépine Reaction (Hexamethylenetetramine) followed by hydrolysis.

  • Alternative: React the bromide with Sodium Azide (

    
    ) in DMF at 100°C to form the azide, then reduce with 
    
    
    
    or Staudinger conditions (
    
    
    ). This is often cleaner than direct amination.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes, and it is highly recommended if you must use non-polar solvents or aqueous bases.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • System: Toluene/Water or neat substrate/Water.

  • Mechanism: The quaternary ammonium salt shuttles the nucleophile (e.g.,

    
     or 
    
    
    
    ) into the organic phase where the dioxane substrate resides.

Q: Why not just use the Tosylate (OTs) instead of the Bromide? A: If you have the choice, do it . The tosylate of (1,4-dioxan-2-yl)methanol is significantly more reactive than the bromide toward


 displacement because the leaving group (OTs) is less basic and the C-O bond is longer, reducing the steric clash with the ring oxygen slightly.

Mechanistic Visualization

The following diagram illustrates the steric and electronic environment that necessitates high-energy conditions.

Mechanism Nu Nu:- C_Alpha C(α) Nu->C_Alpha Attack (Slow) O_Ring O(ring) Nu->O_Ring Dipole/LP Clash Br Br C_Alpha->Br Break C_Alpha->O_Ring bond

Figure 2: The "Dipole Clash." The incoming nucleophile (Nu) must approach from the back, bringing it into proximity with the lone pairs of the ring oxygen, creating electronic resistance.

References

  • Finkelstein Reaction Mechanism & Utility

    • Source: Organic Chemistry Portal.[2] "Finkelstein Reaction."[1][2][3][4]

    • URL:[Link]

  • Synthesis of 2-(aminomethyl)-1,4-dioxanes (High Temp/Pressure Protocols)
  • Solvent Effects in Nucleophilic Substitution

    • Source: ChemGuide / LibreTexts. "The Effect of Solvent on Nucleophilic Substitution."
    • URL:[Link]

  • Beta-Oxygen Effects on Reactivity

    • Source: Michigan State University Chemistry. "Alkyl Halide Reactivity - The Alkyl Moiety."
    • URL:[Link]

Sources

Optimization

Technical Support Center: Separation of (S)-2-(Bromomethyl)-1,4-dioxane from Unreacted Diols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical challenges researchers face when isolating (S)-2-(Bromomethyl)-1,4-dioxane from unreacted d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical challenges researchers face when isolating (S)-2-(Bromomethyl)-1,4-dioxane from unreacted diol precursors (such as ethylene glycol and 3-bromo-1,2-propanediol).

This guide bypasses generic advice to provide a self-validating, mechanistic approach to downstream processing. Every step in the workflow is designed to preserve the stereochemical integrity of the chiral center while maximizing yield and purity.

Comparative Physicochemical Data

To design a successful separation strategy, we must first analyze the orthogonal properties of the target molecule versus the impurities. Distillation alone is insufficient due to overlapping boiling points; therefore, we exploit the stark differences in polarity (LogP) and water solubility.

Property(S)-2-(Bromomethyl)-1,4-dioxane (Target)Ethylene Glycol (Impurity)(S)-3-Bromo-1,2-propanediol (Impurity)
Molecular Weight 181.03 g/mol 62.07 g/mol 154.99 g/mol
Boiling Point (760 mmHg) ~214.5 °C[1]197.1 °C[2]>200 °C
Water Solubility Low / ImmiscibleFully MiscibleHigh
LogP (Predicted) 0.62[1]-1.36-0.50
Troubleshooting FAQs

Q: Why is simple fractional distillation failing to separate the product from ethylene glycol? A: The boiling points of (S)-2-(bromomethyl)-1,4-dioxane (~214.5 °C)[1] and ethylene glycol (197.1 °C)[2] are too close for efficient separation via simple distillation at atmospheric pressure. Furthermore, subjecting the brominated ether to temperatures exceeding 200 °C induces thermal degradation and dehydrohalogenation. An orthogonal separation method based on polarity must precede vacuum distillation.

Q: What is the most effective scalable method for removing unreacted diols? A: Aqueous biphasic extraction is the industry standard[2]. Because diols possess multiple hydroxyl groups, they exhibit high hydrogen-bonding capacity and are fully miscible in water. Conversely, the target dioxane is an alkyl halide/ether with a positive LogP (0.62)[1], making it preferentially soluble in moderately non-polar organic solvents.

Q: How do I eliminate persistent diol emulsions during aqueous extraction? A: Emulsions typically form when using highly polar extraction solvents (like ethyl acetate) or when the aqueous layer has low ionic strength. To resolve this, switch your extraction solvent to Methyl tert-butyl ether (MTBE) and wash the organic phase with saturated aqueous sodium chloride (brine). The brine increases the density and ionic strength of the aqueous phase, "salting out" the organic product and breaking the emulsion[3].

Standard Operating Procedure (SOP): Biphasic Separation & Purification

This protocol is engineered as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Quenching and Aqueous Dilution

  • Action: Dilute the crude reaction mixture with deionized water (using a 1:3 v/v ratio of reaction volume to water).

  • Mechanistic Rationale: Ethylene glycol and unreacted 3-bromo-1,2-propanediol are highly polar. Dilution prevents the diols from acting as a co-solvent, which would otherwise drag the hydrophobic product into the aqueous layer.

  • Validation Checkpoint: Visual confirmation of a cloudy suspension indicates the successful phase separation of the hydrophobic (S)-2-(bromomethyl)-1,4-dioxane.

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) in three successive washes (1:1 v/v).

  • Mechanistic Rationale: MTBE is selected over Ethyl Acetate or Dichloromethane because its lower polarity minimizes the co-extraction of diols[2]. MTBE also has a lower propensity to form stable emulsions with glycol-rich aqueous layers[3].

  • Validation Checkpoint: Spot the organic phase on a TLC plate (eluent: 80:20 Hexane:EtOAc) and visualize with phosphomolybdic acid (PMA) stain. The product should appear as a distinct spot, while the baseline (diols) should be minimal.

Step 3: Brine Washing

  • Action: Wash the combined MTBE organic layers with saturated aqueous sodium chloride (brine).

  • Mechanistic Rationale: Brine serves a dual purpose: it "salts out" any residual water dissolved in the MTBE phase and disrupts any micro-emulsions by increasing the ionic strength of the aqueous phase, forcing the organic product entirely into the MTBE layer[3].

Step 4: Drying and Concentration

  • Action: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (Rotary Evaporator at 35 °C, 250 mbar).

  • Mechanistic Rationale: Na₂SO₄ is preferred over MgSO₄ as it is less acidic, preventing any potential Lewis-acid catalyzed ring-opening or degradation of the dioxane ring. The low bath temperature during evaporation prevents thermal degradation.

  • Validation Checkpoint: The crude concentrate should be a pale yellow oil. Karl Fischer titration should indicate <0.1% water content before proceeding to distillation.

Step 5: Vacuum Distillation

  • Action: Distill the crude oil under high vacuum (< 10 mmHg).

  • Mechanistic Rationale: Vacuum distillation lowers the boiling point to a safe thermal envelope (< 100 °C), preserving the stereochemical integrity (S-enantiomer) and chemical stability of the molecule[1].

  • Validation Checkpoint: Perform Chiral HPLC or GC-MS on the main fraction to confirm >98% enantiomeric excess (ee) and structural purity.

Separation Workflow Diagram

G Crude Crude Reaction Mixture (Product + Unreacted Diols) Extraction Liquid-Liquid Extraction (MTBE / H2O) Crude->Extraction AqPhase Aqueous Phase (Ethylene Glycol / Diols) Extraction->AqPhase Polar partition OrgPhase Organic Phase ((S)-2-(Bromomethyl)-1,4-dioxane) Extraction->OrgPhase Non-polar partition BrineWash Brine Wash & Drying (Na2SO4) OrgPhase->BrineWash Evaporation Solvent Evaporation (Rotary Evaporator) BrineWash->Evaporation Distillation Vacuum Distillation (< 10 mmHg) Evaporation->Distillation PureProduct Pure (S)-2-(Bromomethyl)-1,4-dioxane (>98% ee) Distillation->PureProduct

Workflow for the biphasic separation and purification of (S)-2-(Bromomethyl)-1,4-dioxane.

References
  • 2-(Bromomethyl)-1,4-dioxane (CID 19894303) | PubChem |[Link]

  • US20120184783A1 - Process for the separation and purification of a mixed diol stream | Google P
  • Liquid Liquid Extraction Principles | Scribd |[Link]

Sources

Troubleshooting

Technical Support Center: Bromomethyl Dioxane Stability &amp; Storage

Topic: Storage conditions to prevent degradation of bromomethyl dioxanes Audience: Researchers, scientists, and drug development professionals. Executive Summary Bromomethyl dioxanes (e.g., 2-(bromomethyl)-1,3-dioxolane,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions to prevent degradation of bromomethyl dioxanes Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromomethyl dioxanes (e.g., 2-(bromomethyl)-1,3-dioxolane, 2-(bromomethyl)-1,3-dioxane) are versatile synthetic intermediates, acting as masked aldehydes or ketones with an electrophilic handle. However, their dual functionality—an acid-sensitive acetal/ketal linkage and a reactive alkyl bromide—creates a "stability paradox." They are prone to hydrolytic cleavage under acidic/moist conditions and peroxidative degradation via radical mechanisms typical of ethers.

This guide provides a definitive, self-validating protocol for the storage and handling of these compounds to maintain >98% purity over extended periods.

Part 1: The Core Storage Protocol (The "Golden Standard")

To prevent the degradation cascade, you must control three thermodynamic variables: Temperature , Atmosphere , and Photons .

Storage Matrix Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows Arrhenius kinetics of elimination and hydrolysis; critical for long-term (>1 month) stability [1, 2].
Atmosphere Dry Argon or Nitrogen Displaces O₂ to prevent peroxide formation (autoxidation) and excludes atmospheric moisture to prevent hydrolysis [3].
Container Amber Glass / Teflon-lined Cap Blocks UV light (prevents C-Br homolysis); Teflon prevents leaching of plasticizers or cap degradation by alkyl halides.
Desiccant Activated Molecular Sieves (3Å or 4Å) Actively scavenges trace water introduced during opening/closing.
The "Air-Free" Aliquot Workflow

Do not repeatedly expose the bulk bottle to air.

  • Upon Receipt: Transfer the bulk material inside a glovebox or using Schlenk techniques into smaller, single-use amber vials.

  • Sealing: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap to minimize gas exchange.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water on the cold liquid surface (a primary cause of hydrolysis).

Part 2: Degradation Mechanisms & Troubleshooting

Understanding how the molecule dies is the key to saving it.

The Degradation Pathways

Two primary enemies attack the dioxane ring: Moisture (Hydrolysis) and Oxygen (Peroxidation) .

Diagram 1: Degradation Pathways of Bromomethyl Dioxanes

DegradationPathways BMD Bromomethyl Dioxane (Intact) Hemiacetal Hemiacetal Intermediate BMD->Hemiacetal Hydrolysis (Acid Cat.) Radical α-Oxy Radical BMD->Radical H-Abstraction (Initiation) Moisture H₂O / H⁺ (Trace Acid) Moisture->Hemiacetal Oxygen O₂ / hν (Light/Air) Oxygen->Radical Aldehyde Bromoacetaldehyde + Diol Hemiacetal->Aldehyde Collapse Peroxide Dioxane Hydroperoxide (Explosive Hazard) Radical->Peroxide Propagation

Caption: Figure 1. Dual degradation pathways showing acid-catalyzed hydrolysis (red path) and radical-mediated peroxidation (yellow path).

Troubleshooting Q&A

Q1: My liquid has turned yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of traces of HBr (hydrogen bromide) or elemental bromine (Br₂), often resulting from light-induced homolytic cleavage of the C-Br bond or elimination reactions.

  • Action:

    • Mild Yellowing: Likely >95% pure.[1] Check pH (wet pH paper with an aliquot). If acidic, neutralize immediately (wash with cold saturated NaHCO₃) and distill if possible.

    • Dark Orange/Brown: Significant degradation. Discard. The HBr formed autocatalyzes the hydrolysis of the acetal, leading to rapid decomposition.

Q2: I see white crystals forming in the liquid. What are they?

  • Diagnosis: This is a critical safety warning. In ether solvents and dioxanes, white crystals often indicate peroxide formation [3, 4]. Alternatively, if moisture was present, it could be the diol byproduct of hydrolysis precipitating out (less likely in neat liquid).

  • Test: Perform a semi-quantitative peroxide test (e.g., starch-iodide paper).

    • Positive (Blue/Black):DO NOT DISTILL. The peroxides are explosive. Quench immediately with aqueous ferrous sulfate or sodium metabisulfite.

    • Negative: Likely hydrolysis products (diols). Verify by NMR.

Q3: The NMR shows a small aldehyde peak. Can I purify it?

  • Diagnosis: Hydrolysis has occurred, releasing the parent aldehyde (e.g., bromoacetaldehyde).

  • Action: Yes.

    • Wash the organic phase with saturated aqueous NaHCO₃ (removes acid catalyst).

    • Dry over anhydrous K₂CO₃ (basic drying agent—avoid acidic silica or MgSO₄ which acts as a Lewis acid).

    • Vacuum distill at low temperature (<60°C) to prevent thermal elimination.

Part 3: Scientific Validation (The "Why")

The Hydrolysis Mechanism

Acetals are thermodynamically stable to base but kinetically labile to acid.[2] The acetal oxygen protonates, making it a good leaving group.[3] The resulting oxocarbenium ion is highly electrophilic and is rapidly attacked by water [5, 6].

  • Critical Insight: Glassware surfaces are often slightly acidic (silanols). Pre-rinsing glassware with base (e.g., dilute NH₄OH) followed by oven drying can stabilize sensitive acetals during handling.

Peroxide Formation

Dioxanes possess hydrogens on the carbon


 to the ether oxygen. These are susceptible to abstraction by radicals (initiated by light/UV), forming a carbon-centered radical that reacts with O₂ to form hydroperoxides [3].
  • Prevention: Inhibitors like BHT (butylated hydroxytoluene) can be added (100-200 ppm) if the compound is not being used for strictly inhibitor-free applications.

Part 4: Emergency Rescue & Disposal

Scenario: You find an old bottle (1+ year) stored at room temperature.

  • Visual Inspection: Check for solids (peroxides) or phase separation (water/hydrolysis).

  • Peroxide Test: Mandatory before any manipulation.

  • Rescue Protocol (if Peroxide Negative):

    • Dissolve in Et₂O or CH₂Cl₂.

    • Wash 2x with 10% Na₂S₂O₃ (removes trace oxidants/halogens).

    • Wash 1x with Sat. NaHCO₃.

    • Dry over K₂CO₃.

    • Concentrate in vacuo.

References

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral GC Methods for the Separation of 2-(Bromomethyl)-1,4-dioxane Enantiomers

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. 2-(Bromomethyl)-1,4-dioxane...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. 2-(Bromomethyl)-1,4-dioxane, a key chiral building block, is no exception. Its stereoisomers can exhibit different biological activities, making a robust and reliable analytical method for their separation paramount. This guide provides an in-depth comparison of two effective chiral Gas Chromatography (GC) methods for the enantiomeric separation of 2-(bromomethyl)-1,4-dioxane, supported by established principles of chiral recognition and experimental data from analogous separations.

The Central Role of Chiral GC in Enantiomer Resolution

Chiral GC stands as a powerful and widely adopted technique for the separation of volatile and semi-volatile enantiomers.[1][2] Its high efficiency, sensitivity, and speed of analysis make it particularly well-suited for the quality control of chiral intermediates in pharmaceutical synthesis.[3] The cornerstone of this technique lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.[4]

Among the various CSPs developed, those based on cyclodextrins have proven to be exceptionally versatile and effective for a broad range of chiral compounds, including ethers and halogenated molecules.[4][5][6] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their derivatized forms offer a multitude of chiral recognition mechanisms.[5] Specifically, β-cyclodextrin derivatives are widely employed due to their suitable cavity size for a large number of chiral analytes.[7][8]

This guide will compare two prominent β-cyclodextrin-based CSPs for the separation of 2-(bromomethyl)-1,4-dioxane enantiomers:

  • Method A: Employing a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin based column.

  • Method B: Utilizing a chemically bonded permethylated β-cyclodextrin based column.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in developing a successful enantioselective GC method. The two selected columns for this comparison represent different derivatization strategies for the β-cyclodextrin, which in turn influences their enantioselective properties.

FeatureMethod A: Rt-bDEXseMethod B: Chirasil-Dex CB
Chiral Selector 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrinPermethylated β-cyclodextrin
Stationary Phase Doped in 14% cyanopropylphenyl / 86% dimethyl polysiloxaneChemically bonded to a dimethylpolysiloxane backbone
Key Characteristics Provides excellent resolution for a variety of chiral compounds, including those with ether and halogen functionalities.[7][8]Offers high thermal stability and reduced column bleed due to chemical bonding, leading to longer column lifetime and consistent performance.[9][10][11][12]
Expected Performance High enantioselectivity is anticipated due to the specific derivatization pattern of the β-cyclodextrin.Robust and reproducible separations with potentially lower elution temperatures for polar analytes.[9][10][11][12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the two proposed chiral GC methods. These protocols are based on established methods for structurally similar compounds and general best practices for chiral GC.

Sample Preparation: Synthesis of Racemic 2-(Bromomethyl)-1,4-dioxane

A racemic mixture of 2-(bromomethyl)-1,4-dioxane is required as a standard for method development and validation. A plausible synthetic route involves the bromination of 2-hydroxymethyl-1,4-dioxane.

Procedure:

  • To a solution of 2-hydroxymethyl-1,4-dioxane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude racemic 2-(bromomethyl)-1,4-dioxane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Disclaimer: This is a generalized synthetic procedure and should be performed with appropriate safety precautions by trained personnel.

Method A: Enantiomeric Separation on an Rt-bDEXse Column

This method is adapted from a successful separation of the structurally analogous 4-chloromethyl-2,2-dimethyl-1,3-dioxolane.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Rt-bDEXse (30 m x 0.25 mm I.D., 0.25 µm film thickness).[7][8][13][14][15]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Linear Velocity: 30-40 cm/sec

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 min

    • Ramp: 2 °C/min to 160 °C

    • Hold at 160 °C for 5 min

  • Detector Temperature: 250 °C

  • Sample Concentration: 1 mg/mL in methanol

Method B: Enantiomeric Separation on a Chirasil-Dex CB Column

This method leverages the high stability and broad applicability of a chemically bonded permethylated β-cyclodextrin phase.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).[9][10][11][12]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Linear Velocity: 30-40 cm/sec

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 min

    • Ramp: 3 °C/min to 150 °C

    • Hold at 150 °C for 10 min

  • Detector Temperature: 250 °C

  • Sample Concentration: 1 mg/mL in dichloromethane

Visualizing the Experimental Workflow

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis synthesis Synthesis of Racemic 2-(Bromomethyl)-1,4-dioxane dissolution Dissolution in Appropriate Solvent synthesis->dissolution injection Split Injection dissolution->injection separation Enantiomeric Separation on Chiral Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomeric Ratio integration->quantification

Sources

Comparative

Unveiling the Chirality of (S)-2-(Bromomethyl)-1,4-dioxane: A Guide to Determining Specific Optical Rotation

This document will delve into the theoretical underpinnings of optical activity and provide a detailed, field-proven protocol for its measurement. Furthermore, it will outline how to contextualize the obtained data throu...

Author: BenchChem Technical Support Team. Date: March 2026

This document will delve into the theoretical underpinnings of optical activity and provide a detailed, field-proven protocol for its measurement. Furthermore, it will outline how to contextualize the obtained data through comparison with other relevant chiral synthons, ensuring a thorough understanding of the compound's stereochemical properties.

The Significance of Optical Rotation in Chiral Molecules

Chiral molecules, like (S)-2-(Bromomethyl)-1,4-dioxane, are non-superimposable mirror images of each other, known as enantiomers.[1] While enantiomers share identical physical properties such as boiling point and solubility in achiral environments, they exhibit a unique characteristic known as optical activity—the ability to rotate the plane of plane-polarized light.[1] The direction and magnitude of this rotation are distinct for each enantiomer of a pair. The (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction.

The specific optical rotation, [α], is a standardized measure of this activity and is a fundamental physical constant for a chiral substance.[1] It is defined as the observed angle of rotation when plane-polarized light passes through a sample with a concentration of 1 g/mL in a 1-decimeter (dm) path length tube.[1] The value is dependent on the temperature and the wavelength of the light used, which are typically specified.

For drug development professionals, confirming the specific optical rotation is a critical quality control step. The biological activity of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, ensuring the enantiomeric purity of a chiral starting material like (S)-2-(Bromomethyl)-1,4-dioxane is essential for the synthesis of safe and effective pharmaceuticals.

A Comparative Framework for Chiral Building Blocks

While the specific optical rotation for (S)-2-(Bromomethyl)-1,4-dioxane is not published, a comparative analysis with structurally similar chiral building blocks is essential for contextualizing its properties. The following table provides a template for how such a comparison would be structured once the specific rotation of (S)-2-(Bromomethyl)-1,4-dioxane is experimentally determined. For illustrative purposes, hypothetical data is used for the target compound, alongside published data for other relevant chiral molecules.

CompoundStructureMolecular Weight ( g/mol )Specific Optical Rotation ([α]D)SolventConcentration (c)
(S)-2-(Bromomethyl)-1,4-dioxane C₅H₉BrO₂181.03[To Be Determined]Chloroform1.0 g/100 mL
(R)-EpibromohydrinC₃H₅BrO136.98-24°Neat-
(S)-Glycidyl tosylateC₁₀H₁₂O₄S228.26-16.5°Chloroform1.0 g/100 mL
(R)-2-BromobutaneC₄H₉Br137.02-23.1°Ethanol7.0 g/100 mL

This comparative data allows researchers to understand the relative magnitude and direction of rotation for the target molecule and can provide insights into its stereochemical integrity.

Experimental Protocol for Determining Specific Optical Rotation

The following protocol outlines the steps for the accurate measurement of the specific optical rotation of (S)-2-(Bromomethyl)-1,4-dioxane using a polarimeter.

Materials and Equipment
  • (S)-2-(Bromomethyl)-1,4-dioxane (high purity)

  • High-purity solvent (e.g., chloroform, ethanol, or dioxane)

  • Polarimeter (with sodium D-line, 589.3 nm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm)

  • Temperature control system for the polarimeter

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calc Calculation and Reporting prep1 Accurately weigh (S)-2-(Bromomethyl)-1,4-dioxane prep2 Dissolve in a high-purity solvent in a volumetric flask prep1->prep2 prep3 Dilute to the mark to achieve a known concentration (c) prep2->prep3 meas2 Fill the polarimeter cell with the sample solution, ensuring no air bubbles prep3->meas2 meas1 Calibrate the polarimeter with a solvent blank meas1->meas2 meas3 Place the cell in the polarimeter and allow temperature to equilibrate meas2->meas3 meas4 Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ) meas3->meas4 calc1 Calculate the specific rotation using the formula: [α] = α / (l * c) meas4->calc1 calc2 Report the specific rotation with all experimental conditions: [α]Tλ (c, solvent) calc1->calc2 caption Workflow for Determining Specific Optical Rotation

Caption: Workflow for Determining Specific Optical Rotation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of high-purity (S)-2-(Bromomethyl)-1,4-dioxane using an analytical balance.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable high-purity solvent (e.g., chloroform). The choice of solvent is critical as it can influence the specific rotation.

    • Carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Polarimeter Calibration and Measurement:

    • Ensure the polarimeter is turned on and the sodium lamp is stable.

    • Set the temperature of the sample chamber to a standard value, typically 20°C or 25°C.

    • First, fill the 1 dm polarimeter cell with the pure solvent that was used to prepare the sample solution. This will serve as the blank.

    • Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

    • Empty the cell and rinse it with a small amount of the prepared sample solution.

    • Carefully fill the cell with the sample solution, ensuring that no air bubbles are trapped in the light path.

    • Place the sample cell back into the polarimeter.

    • Allow the solution to reach thermal equilibrium with the instrument.

    • Record the observed angle of rotation (α). It is good practice to take multiple readings and average them to ensure precision.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

  • Reporting the Result:

    • The final specific rotation value should be reported along with the temperature (T), the wavelength of light used (D for the sodium D-line), the concentration (c), and the solvent. For example: [α]D²⁰ = +X.X° (c 1.0, Chloroform).

Conclusion

While a published value for the specific optical rotation of (S)-2-(Bromomethyl)-1,4-dioxane remains elusive, this guide provides the necessary framework for its experimental determination. By following the detailed protocol, researchers can confidently measure this critical parameter, which is indispensable for the quality control and effective utilization of this chiral building block in stereoselective synthesis. The ability to accurately determine and compare the specific optical rotation ensures the enantiomeric purity of starting materials, a cornerstone of modern pharmaceutical and chemical research.

References

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Purdue University. (n.d.). Chirality and Optical Activity. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

Sources

Validation

1,4-Dioxane vs. 1,4-Benzodioxane: A Comparative Guide to Biological Activity

Executive Summary This guide presents a technical comparison between 1,4-dioxane and its bicyclic derivative, 1,4-benzodioxane (1,4-benzodioxin). While they share a core dioxy-heterocyclic motif, their biological behavio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between 1,4-dioxane and its bicyclic derivative, 1,4-benzodioxane (1,4-benzodioxin). While they share a core dioxy-heterocyclic motif, their biological behaviors are diametrically opposed. 1,4-Dioxane is primarily characterized by metabolic toxicity and environmental persistence, acting as a Group 2B carcinogen. In contrast, 1,4-benzodioxane acts as a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous


-adrenergic antagonists, antipsychotics, and anticancer agents. This document details the physicochemical basis for this divergence, the specific mechanisms of action, and experimental protocols for assessing their respective activities.

Part 1: Structural & Physicochemical Basis of Divergence

The biological distinctiveness of these two compounds stems from the electronic and conformational effects introduced by the fusion of a benzene ring.

Comparative Physicochemical Profile[1][2]
Feature1,4-Dioxane1,4-BenzodioxaneImpact on Bioactivity
Structure Monocyclic, saturated etherBicyclic, aromatic-fused etherDioxane: High flexibility (chair conformer). Benzodioxane: Semi-rigid, planar aromatic region.
Lipophilicity (LogP) -0.27 (Hydrophilic)~1.98 (Lipophilic)Benzodioxane: Enhanced membrane permeability and hydrophobic pocket binding.
Electronic Character Electron-rich, chemically inert solventElectron-donating aromatic systemBenzodioxane: Capable of

-

stacking interactions with receptor residues (e.g., Phenylalanine, Tryptophan).
Metabolic Fate Oxidative ring opening (Toxification)Aromatic hydroxylation / ConjugationDioxane: Generates reactive metabolites. Benzodioxane: Stable scaffold for drug delivery.

Part 2: 1,4-Dioxane – The Toxicological Profile

1,4-Dioxane possesses no therapeutic utility; its "biological activity" is defined by its toxicity. It is chemically stable in water, allowing it to persist in the environment, but it undergoes bioactivation in the liver.

Mechanism of Action: Metabolic Bioactivation

The toxicity of 1,4-dioxane is not intrinsic to the parent molecule but is driven by its metabolism via Cytochrome P450 2E1 (CYP2E1) .

  • Hydroxylation: CYP2E1 hydroxylates the ring to form 2-hydroxy-1,4-dioxane.

  • Ring Opening: This unstable intermediate spontaneously opens to form

    
    -hydroxyethoxyacetic acid (HEAA).
    
  • Oxidative Stress: The metabolic flux generates Reactive Oxygen Species (ROS), depleting cellular glutathione and causing lipid peroxidation.

  • Genotoxicity: While not a direct DNA intercalator, the ROS generation leads to secondary genotoxicity and hepatocellular carcinoma (Group 2B classification).

Visualization: 1,4-Dioxane Metabolic Toxicity Pathway

DioxaneToxicity Dioxane 1,4-Dioxane (Parent Compound) CYP2E1 CYP2E1 Enzyme (Bioactivation) Dioxane->CYP2E1 Intermediate 2-Hydroxy-1,4-dioxane (Unstable) Dioxane->Intermediate Hydroxylation CYP2E1->Intermediate HEAA HEAA (Major Metabolite) Intermediate->HEAA Ring Opening ROS ROS Generation (Oxidative Stress) Intermediate->ROS Redox Cycling LiverDamage Hepatocellular Carcinoma HEAA->LiverDamage Accumulation ROS->LiverDamage DNA Damage & Cytotoxicity

Figure 1: The CYP2E1-mediated bioactivation pathway of 1,4-dioxane leading to hepatotoxicity.

Part 3: 1,4-Benzodioxane – The Pharmacological Scaffold

In medicinal chemistry, 1,4-benzodioxane is a "privileged structure." The fusion of the benzene ring creates a scaffold that mimics the catechol moiety of neurotransmitters (like epinephrine) but with improved metabolic stability and lipophilicity.

Key Therapeutic Classes[1]
  • 
    -Adrenergic Antagonists:  Drugs like Doxazosin  and Piperoxan  utilize the benzodioxane ring to bind the orthosteric site of 
    
    
    
    -adrenoreceptors. The oxygen atoms act as hydrogen bond acceptors, while the benzene ring engages in
    
    
    -stacking.
  • Antipsychotics: The scaffold appears in D2/5-HT1A ligands, modulating dopaminergic and serotonergic pathways.

  • Hepatoprotectants: Silybin (Silymarin), a natural flavonolignan, contains a benzodioxane moiety crucial for its antioxidant and membrane-stabilizing effects.

Visualization: Benzodioxane Pharmacophore Mapping

BenzodioxaneBinding cluster_pocket GPCR Binding Pocket (e.g., Alpha-1 Adrenergic) cluster_drug 1,4-Benzodioxane Scaffold Residue1 Phe/Trp Residue (Aromatic) Residue2 Ser/Thr Residue (H-Bond Donor) Benzene Benzene Ring (Lipophilic Core) Benzene->Residue1 Pi-Pi Stacking Oxygens Ether Oxygens (O1, O4) Oxygens->Residue2 Hydrogen Bonding SideChain C2/C3 Substitution (Specificity Vector)

Figure 2: Pharmacophore mapping of 1,4-benzodioxane showing critical binding interactions within a GPCR pocket.

Part 4: Experimental Protocols

Protocol A: Assessing 1,4-Dioxane Hepatotoxicity (In Vitro)

Objective: To quantify cytotoxicity and metabolic activation dependent on CYP2E1 activity. System: Primary Rat Hepatocytes or HepG2 cells transduced with CYP2E1 (HepG2-E1).

Workflow:

  • Cell Seeding: Seed HepG2-E1 cells at

    
     cells/well in 96-well collagen-coated plates. Culture for 24h in DMEM.
    
  • Exposure: Treat cells with 1,4-dioxane concentrations ranging from 0 to 100 mM. Include a CYP2E1 inhibitor (e.g., Diethyldithiocarbamate, DDC) in control wells to validate mechanism.

  • Incubation: Incubate for 24–48 hours at 37°C, 5% CO

    
    .
    
  • Cytotoxicity Assay (MTT): Add 0.5 mg/mL MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • ROS Quantification (Validation): In a parallel plate, load cells with DCFDA (20

    
    M) for 30 min prior to dioxane exposure. Measure fluorescence (Ex/Em: 485/535 nm) to detect oxidative stress.
    
  • Data Analysis: Calculate IC

    
    . Note: Toxicity should be significantly attenuated in DDC-treated wells, confirming CYP2E1 dependence.
    
Protocol B: 1,4-Benzodioxane Receptor Binding Assay

Objective: To determine the affinity (


) of a novel benzodioxane derivative for the 

-adrenergic receptor. System: Rat brain membrane homogenates (rich in

receptors).

Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.
    
  • Radioligand: Use [

    
    H]-Prazosin (0.2 nM), a specific 
    
    
    
    antagonist.
  • Competition Assay:

    • Total Binding: Membrane + [

      
      H]-Prazosin + Vehicle.
      
    • Non-Specific Binding: Membrane + [

      
      H]-Prazosin + 10 
      
      
      
      M Phentolamine (excess cold competitor).
    • Test: Membrane + [

      
      H]-Prazosin + Increasing concentrations of Benzodioxane derivative (
      
      
      
      to
      
      
      M).
  • Incubation: 45 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Scintillation Counting: Measure radioactivity (CPM) in the filters.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • U.S. EPA. (2020). Risk Evaluation for 1,4-Dioxane. United States Environmental Protection Agency.[1] Link

  • Bolchi, C., et al. (2020).[2][3] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Chen, Y., et al. (2024). "CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights from CYP2E1 knockout mice study." Archives of Toxicology. Link

  • Gu, Q., et al. (2018). "1,4-Benzodioxane Lignans: An Efficient, Asymmetric Synthesis of Flavonolignans and Study of Neolignan Cytotoxicity and Antiviral Profiles." Journal of Natural Products. Link

  • Quaglia, W., et al. (2008). "Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template." Journal of Medicinal Chemistry. Link

Sources

Comparative

Publish Comparison Guide: Bioisosteric Replacement of Morpholine with (S)-2-Methyl-1,4-Dioxane

[1] Executive Summary: The "Ether Switch" Strategy In modern drug discovery, the morpholine ring is a privileged scaffold, yet it frequently introduces two critical liabilities: metabolic instability (oxidative clearance...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Ether Switch" Strategy

In modern drug discovery, the morpholine ring is a privileged scaffold, yet it frequently introduces two critical liabilities: metabolic instability (oxidative clearance via CYP450) and toxicity risks (potential formation of carcinogenic N-nitrosamines).

This guide analyzes the strategic replacement of morpholine with (S)-2-methyl-1,4-dioxane .[1] This bioisosteric swap accomplishes three specific optimization goals:

  • Elimination of the Nitrogen Center: Removes the vector for nitrosation and drastically lowers basicity (pKa modulation).[1]

  • Metabolic Blocking: The C2-methyl group sterically hinders oxidative attack at the ether

    
    -position, a common soft spot in cyclic ethers.[1]
    
  • Chiral Selectivity: The (S)-enantiomer offers a defined vector for binding pocket exploration, often improving selectivity over the achiral parent morpholine.[1]

Rationale & Design Logic

The Morpholine Liability

Morpholine is often used to solubilize lipophilic pharmacophores.[1] However, the secondary amine (or tertiary if substituted) is a "metabolic handle." CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the carbons


 to the nitrogen, leading to ring opening or lactam formation. Furthermore, secondary amines can react with nitrites in vivo to form N-nitrosomorpholine, a potent mutagen.
The (S)-2-Methyl-1,4-Dioxane Solution

Replacing the nitrogen with oxygen (1,4-dioxane) creates a bis-ether.[1] This is electronically neutral, preventing protonation at physiological pH. However, unsubstituted 1,4-dioxane can still suffer from oxidation. Introducing a methyl group at the C2 position creates (S)-2-methyl-1,4-dioxane .[1]

  • Conformational Locking: The methyl group prefers the equatorial position in the chair conformation, reducing entropic penalty upon binding.

  • Steric Shielding: The methyl group hinders the approach of CYP heme iron-oxo species to the adjacent ether carbon.[1]

Decision Pathway (DOT Visualization)

Bioisostere_Logic Morpholine Morpholine Scaffold (High Solubility, Basic) Liability Liabilities: 1. CYP Oxidation (High Clearance) 2. Nitrosamine Risk Morpholine->Liability Identified Risk Dioxane 1,4-Dioxane Replacement (Neutral, No Nitrosation) Liability->Dioxane N -> O Swap Optimization Optimization Needed: Block Metabolic Soft Spot Dioxane->Optimization Still Labile? Final (S)-2-Methyl-1,4-Dioxane (Metabolically Stable, Chiral) Optimization->Final Methylation (Steric Block)

Figure 1: Decision logic for transitioning from morpholine to the chiral dioxane scaffold.

Physicochemical & ADME Comparison

The following data highlights the shift in properties when transitioning from Morpholine to the (S)-2-methyl-1,4-dioxane scaffold.

PropertyMorpholine1,4-Dioxane(S)-2-Methyl-1,4-DioxaneImpact Analysis
Electronic State (pH 7.4) Mostly Ionized (Cationic)NeutralNeutralImproves membrane permeability; reduces hERG liability associated with basic amines.[1]
pKa (Conj. Acid) ~8.3N/A (Non-basic)N/A (Non-basic)Eliminates pH-dependent solubility issues in the intestine.[1]
LogP (Lipophilicity) -0.86-0.27~0.15Slight increase in lipophilicity aids passive diffusion across the BBB or cell membranes.[1]
H-Bond Donors (HBD) 1 (if NH free)00Removes a donor, potentially altering solvation penalty.
H-Bond Acceptors (HBA) 222Retains acceptor capability for interaction with hinge regions (kinases) or water networks.[1]
Metabolic Liability High (N-oxidation,

-C ox)
Moderate (

-C ox)
LowMethyl group blocks the primary site of oxidative metabolism.[1]

Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-2-Methyl-1,4-Dioxane Scaffolds

Objective: To install the (S)-2-methyl-1,4-dioxane moiety onto an aromatic core (Ar-OH) via a chiral pool strategy.[1] This method avoids resolution steps by starting with enantiopure (S)-1,2-propanediol.[1]

Reagents:

  • (S)-(+)-1,2-Propanediol (Starting Material)[1]

  • Epichlorohydrin or Ethylene Glycol Bis(toluenesulfonate)

  • Sodium Hydride (NaH)

  • DMF (Anhydrous)

Workflow Visualization:

Synthesis_Workflow Step1 Step 1: Activation (S)-1,2-Propanediol + NaH Step2 Step 2: Alkylation Add Ethylene Glycol Ditosylate Step1->Step2 Deprotonation Step3 Step 3: Cyclization Intramolecular Etherification (Heat, 60°C) Step2->Step3 SN2 Attack Product Product: (S)-2-Methyl-1,4-Dioxane Step3->Product Ring Closure

Figure 2: Synthetic route for the construction of the chiral dioxane core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-1,2-propanediol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 2.2 eq) portion-wise. Stir for 30 minutes to ensure formation of the dialkoxide.

  • Alkylation: Add ethylene glycol bis(p-toluenesulfonate) (1.0 eq) dropwise. Note: Using the ditosylate is preferred over dihalides to minimize elimination side products.

  • Cyclization: Warm the reaction to room temperature, then heat to 60°C for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the diol.[1]

  • Workup: Quench with saturated NH4Cl solution. Extract with Et2O (3x).[1] The dioxane product is often water-soluble; use continuous extraction if yield is low.[1]

  • Purification: Purify via fractional distillation (for volatile cores) or silica gel chromatography (if attached to a larger scaffold).[1]

Protocol B: Microsomal Stability Assay (HLM)

Objective: To validate the hypothesis that the methyl group improves metabolic stability compared to morpholine.[1]

  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein concentration.[1]

  • Test Compounds:

    • Compound A (Morpholine analog)

    • Compound B ((S)-2-Methyl-1,4-dioxane analog)[1]

    • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Incubation:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 3 mM MgCl2.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).
    • Success Criterion: The dioxane analog should demonstrate a >2-fold increase in

      
       compared to the morpholine parent.
      

Conclusion

The bioisosteric replacement of morpholine with (S)-2-methyl-1,4-dioxane is a high-value strategy in lead optimization.[1] It addresses the "morpholine liability" by removing the nitrosation risk and blocking metabolic soft spots, all while maintaining the polar ether character required for solubility and H-bond interactions. While the synthesis requires access to chiral pools, the resulting improvement in DMPK properties often justifies the complexity.

References

  • Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Bostrom, J., et al. (2012). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][4] Journal of Medicinal Chemistry, 55(9), 4271–4284. Link

  • Gleeson, M. P. (2008).[1] Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • Enamine Ltd. (2023).[1] Morpholine Bioisosteres for Drug Design. Enamine Building Blocks. Link

  • BenchChem. (2025).[1][5][4] Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors. Link

Sources

Validation

Chiral HPLC Analysis of 1,4-Dioxane Derivatives: A Comparative Guide to Enantiomeric Excess (ee) Determination

The 1,4-dioxane scaffold is a privileged pharmacophore embedded in a wide array of bioactive molecules, ranging from muscarinic receptor antagonists to complex natural product precursors. Because stereochemistry fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-dioxane scaffold is a privileged pharmacophore embedded in a wide array of bioactive molecules, ranging from muscarinic receptor antagonists to complex natural product precursors. Because stereochemistry fundamentally dictates target binding affinity and off-target toxicity, the precise determination of enantiomeric excess (ee) is a critical quality attribute in drug development.

This guide provides an objective, data-driven comparison of leading Chiral Stationary Phases (CSPs) for 1,4-dioxane derivatives. By exploring the causality behind chiral recognition mechanisms, we establish a self-validating analytical framework for robust ee% quantification.

Mechanistic Causality in Chiral Recognition of 1,4-Dioxanes

The selection of a CSP cannot be arbitrary; it must respond to the specific stereoelectronic properties of the analyte. The 1,4-dioxane ring typically adopts a stable chair conformation, projecting its substituents into distinct axial or equatorial vectors, while its two oxygen heteroatoms act as strong hydrogen-bond acceptors.

1. Pirkle-Type CSPs (e.g., Whelk-O 1) Pirkle-type phases are engineered with distinct hydrogen-bonding clefts and aromatic surfaces to exploit


 interactions. When analyzing 1,4-dioxane derivatives bearing bulky aromatic groups (such as the 6,6-diphenyl groups found in muscarinic antagonists), the Whelk-O 1 phase locks the aromatic rings in a rigid orientation. This maximizes chiral discrimination. Normal-phase conditions (e.g., Hexane/Isopropanol) are strictly required here, as protic aqueous solvents would disrupt the critical hydrogen-bonding network between the analyte and the stationary phase. This approach has been proven to yield an ee >99.5% for specific 1[1].

2. Immobilized Polysaccharide CSPs (e.g., Daicel IB) Immobilized cellulose tris(3,5-dimethylphenylcarbamate) phases offer a helical polymer structure with deep steric inclusion cavities. For compact, rigid molecules like2[2], these cavities perfectly accommodate the chair conformation. The immobilization chemistry allows for the use of "forbidden" strong solvents (like THF or DCM) in the mobile phase, which is crucial for 1,4-dioxane derivatives that exhibit poor solubility in standard alkane/alcohol mixtures.

3. Protein-Based CSPs (e.g., ULTRON ES-OVM) Ovomucoid protein phases operate in reversed-phase modes and rely on hydrophobic pockets and electrostatic interactions. They are the superior choice for highly polar, water-soluble derivatives, such as3[3], where normal-phase chromatography would result in irreversible column adsorption.

Method Development Workflow

G N1 Racemic 1,4-Dioxane Derivative N2 Primary CSP Screening (Polysaccharide vs. Pirkle) N1->N2 N3 Immobilized Polysaccharide (e.g., Daicel IB) N2->N3 N4 Pirkle-Type CSP (e.g., Whelk-O 1) N2->N4 N5 Protein-Based CSP (e.g., ULTRON ES-OVM) N2->N5 N6 Mobile Phase Optimization (Hexane/IPA vs. Aqueous/MeOH) N3->N6 N4->N6 N5->N6 N7 Validation & ee% Calculation (Self-Validating System) N6->N7

Workflow for selecting and optimizing chiral HPLC methods for 1,4-dioxane derivatives.

Comparative Performance Data

The following table synthesizes the optimal chromatographic parameters for distinct classes of 1,4-dioxane derivatives across alternative CSPs.

CSP AlternativeTarget 1,4-Dioxane DerivativeOptimized Mobile PhaseFlow RateDetectionTypical Performance
Whelk-O 1 (R,R) Muscarinic antagonists (diphenyl-substituted)n-Hexane / 2-Propanol (85/15 v/v)1.0 - 18.0 mL/min*UV 220 nmee > 99.5%, Rs > 2.0
Daicel IB 2,3-dimethylene-1,4-dioxane precursorsn-Hexane / 2-Propanol (90/10 v/v)1.0 mL/minUV 254 nmHigh resolution, baseline separation
ULTRON ES-OVM 2,3-dihydro-1,4-benzodioxin20 mM KH₂PO₄ (pH 6.6) / MeOH (75/25 v/v)1.2 mL/minUV 220 nmExcellent enantiomeric purity control

*Note: Higher flow rates (e.g., 18 mL/min) are utilized during preparative scale-up on larger internal diameter columns.

Self-Validating Experimental Protocol for ee% Determination

To ensure absolute scientific integrity, an HPLC protocol must be self-validating. A common pitfall in chiral analysis is injecting a highly pure enantiomer and misinterpreting a single peak as 100% ee, when in reality, the column has simply failed to resolve the enantiomers due to subtle mobile phase shifts or column degradation.

Step 1: System Suitability & Racemate Validation (The Control)

  • Prepare a 1.0 mg/mL solution of the racemic 1,4-dioxane derivative.

  • Causality Check: Always dissolve the sample in the exact mobile phase (e.g., 85:15 Hexane:IPA). Dissolving in a stronger solvent (like pure DCM) causes "solvent shock" at the column head, leading to peak splitting and artificially skewed integration areas.

  • Inject 10 µL of the racemate.

  • Verify that the Resolution factor (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (baseline resolution). If
    
    
    , do not proceed to sample analysis; optimize the alcohol modifier ratio first.

Step 2: Blank Injection

  • Inject 10 µL of the pure mobile phase.

  • Confirm a flat baseline at the established retention times to rule out sample carryover, which would artificially inflate the ee% of subsequent runs.

Step 3: Asymmetric Sample Acquisition

  • Prepare the synthesized/purified asymmetric 1,4-dioxane sample at 1.0 mg/mL in the mobile phase.

  • Inject 10 µL under the exact isocratic conditions validated in Step 1.

  • Record the chromatogram at the optimal UV wavelength (typically 220 nm or 254 nm depending on the chromophore).

Step 4: Data Integration and ee% Calculation

  • Integrate the area under the curve (AUC) for both the major enantiomer (

    
    ) and the minor enantiomer (
    
    
    
    ).
  • Calculate the Enantiomeric Excess using the following equation:

    
    
    
  • Validation: Cross-reference the retention times of the asymmetric sample peaks with the racemate peaks from Step 1 to ensure no retention time drift has occurred.

References
  • Source: PMC (nih.gov)
  • Enantiomeric control purity of benzo- and pyrido-1,4-dioxane derivatives by chiral chromatography and capillary electrophoresis Source: ResearchGate URL
  • Source: PMC (nih.gov)

Sources

Comparative

Validating Absolute Configuration of 2-Substituted 1,4-Dioxanes: A Comparative Methodological Guide

Introduction The 1,4-dioxane scaffold, particularly when substituted at the C2 position, is a privileged pharmacophore in medicinal chemistry and drug development. However, assigning the absolute configuration (AC) of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-dioxane scaffold, particularly when substituted at the C2 position, is a privileged pharmacophore in medicinal chemistry and drug development. However, assigning the absolute configuration (AC) of these molecules presents a unique analytical challenge. Unlike rigid polycyclic systems, 1,4-dioxanes exhibit significant conformational flexibility, rapidly interconverting between various chair and boat conformers[1]. Furthermore, the isolated dioxane ring lacks a strong intrinsic UV-Vis chromophore, rendering standard Electronic Circular Dichroism (ECD) largely ineffective unless a highly conjugated substituent is present[2].

Workflow Start 2-Substituted 1,4-Dioxane NMR NMR (Mosher's) Start->NMR Derivatization VCD VCD + DFT Start->VCD Solution State Xray X-ray Diffraction Start->Xray Single Crystal Result Absolute Configuration NMR->Result VCD->Result Xray->Result

Orthogonal analytical workflows for assigning absolute configuration.

NMR Spectroscopy via Chiral Derivatization (Mosher’s Method)

Causality & Mechanism

Enantiomers are indistinguishable in an achiral NMR environment. To resolve this, the 2-substituted 1,4-dioxane must possess a reactive handle (e.g., a hydroxyl or primary/secondary amine group on the substituent) that can be covalently linked to a chiral derivatizing agent (CDA), such as


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)[3]. The resulting diastereomers exhibit different chemical shifts due to the anisotropic shielding effect of the MTPA phenyl ring. By calculating the difference in chemical shifts (

) for protons adjacent to the stereocenter, the AC can be mapped using established empirical models.
Experimental Protocol
  • Derivatization : React the enantiopure 1,4-dioxane analyte (10–20 mg) with (R)-MTPA-Cl and (S)-MTPA-Cl in separate vials using pyridine or triethylamine as an acid scavenger and catalyst.

  • Purification : Isolate the resulting (S)- and (R)-MTPA esters/amides via flash chromatography to remove unreacted CDA and byproducts.

  • Acquisition : Acquire high-resolution

    
    H and 
    
    
    
    F NMR spectra in
    
    
    .
  • Analysis : Calculate

    
     for all assignable protons. Positive values indicate protons positioned on the right side of the MTPA plane, while negative values indicate the left side.
    
Self-Validating System

A single derivatization is prone to false assignments due to unexpected conformational preferences of the flexible dioxane ring. A self-validating protocol mandates the synthesis of both diastereomers. The


 signs must distribute cleanly and logically across the two halves of the molecule to confirm the assignment[3].

Vibrational Circular Dichroism (VCD) & Quantum Calculations

Causality & Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light. Because it probes vibrational transitions directly, it completely bypasses the need for UV chromophores, making it exceptionally well-suited for aliphatic 1,4-dioxanes[4]. However, because the VCD spectrum of a flexible dioxane is a population-weighted average of all accessible conformers, experimental data must be rigorously correlated with Density Functional Theory (DFT) calculations[1].

Experimental Protocol
  • Conformational Search : Perform a molecular mechanics (e.g., OPLS4 or MMFF) conformational search to identify all chair/boat conformers within a 5 kcal/mol energy window.

  • DFT Optimization : Optimize geometries and compute harmonic vibrational frequencies and rotational strengths using a robust functional and basis set (e.g., B3LYP/6-311G(d,p) with a PCM solvent model for

    
    ).
    
  • Boltzmann Weighting : Calculate the relative free energies to determine the Boltzmann population of each conformer at 298 K. Generate the composite theoretical VCD spectrum.

  • Measurement : Record the experimental VCD and IR spectra of the sample (typically 10–30 mg in 100–200

    
    L of 
    
    
    
    ) using a specialized FT-VCD spectrometer.
  • Comparison : Align the theoretical and experimental spectra using a quantitative similarity index (e.g., SimIR/SimVCD).

Self-Validating System

Always measure the VCD spectra of both purified enantiomers. They must yield perfect mirror-image spectra across the entire wavenumber range. If the baseline is asymmetrical or mirror-imaging fails, artifacts (such as linear birefringence) are present, and the sample cell must be rotated or the analyte diluted[3].

VCDLogic S1 Conformational Search (Chair/Boat) S2 DFT Optimization (e.g., B3LYP) S1->S2 S3 Boltzmann Weighting S2->S3 S5 Spectral Alignment S3->S5 Theoretical S4 Experimental VCD S4->S5 Experimental

VCD analytical pipeline for conformationally flexible 1,4-dioxanes.

Single-Crystal X-ray Crystallography

Causality & Mechanism

X-ray crystallography provides direct, unambiguous 3D spatial coordinates. AC is determined via anomalous dispersion, quantified by the Flack parameter. For standard 1,4-dioxanes containing only light atoms (C, H, O), anomalous scattering with standard Mo K


 radiation is practically non-existent. Successful AC assignment requires either Cu K

radiation with high-redundancy data collection or the synthetic incorporation of a heavy atom (e.g., derivatizing an alcohol with a bromobenzoate)[5].
Experimental Protocol
  • Crystallization : Dissolve the enantiopure compound in a suitable solvent system (e.g., DCM/Hexane) and employ slow evaporation or vapor diffusion to grow single crystals (>0.1 mm in at least two dimensions).

  • Diffraction : Mount the crystal on a diffractometer equipped with a Cu microfocus source.

  • Refinement : Solve the phase problem and refine the structure anisotropically. Calculate the Flack parameter using Parsons' quotients.

Self-Validating System

The Flack parameter (


) acts as an internal mathematical control. An 

value of

confirms the correct absolute configuration, while

indicates the inverted model. Values around 0.5 indicate a racemic twin or insufficient anomalous signal, invalidating the result[3].

Quantitative Data Presentation: Methodological Comparison

MethodologySample RequirementApplicability to Flexible RingsTurnaround TimeDirectness of AC AssignmentKey Limitation
NMR (Mosher's) 5–20 mg (Solution)Moderate (Averages out)2–4 DaysIndirect (Empirical Model)Requires reactive functional group
VCD + DFT 10–30 mg (Solution)Excellent (Requires DFT)3–7 DaysDirect (Spectroscopic)Computationally intensive
X-ray Diffraction Single Crystal (>0.1 mm)Poor (Solid state only)1–4 WeeksDirect (Anomalous Dispersion)Crystallization is often difficult

References

  • Synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (mephendioxan), a potent competitive alpha 1A-adrenoreceptor antagonist. Journal of Medicinal Chemistry, 1996. URL:[Link]

  • (2R,3R,5S,6S)-2,3-Diethoxy-5,6-bis(hydroxymethyl)-2,3-dimethyl-1,4-dioxane. Acta Crystallographica Section C, 1996. URL:[Link]

  • Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. The Journal of Organic Chemistry, 2021. URL:[Link]

  • Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib. Pharmaceuticals (MDPI), 2025. URL:[Link]

  • Remote stereoselective deconjugation of α,β-unsaturated esters by simple amidation reactions. Chemical Science, 2015. URL:[Link]

Sources

Validation

Metabolic stability comparison: 1,4-dioxane vs tetrahydrofuran derivatives

An in-depth analysis of cyclic ethers in medicinal chemistry reveals that while tetrahydrofuran (THF) and 1,4-dioxane derivatives are highly valuable for modulating physicochemical properties, they frequently introduce s...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of cyclic ethers in medicinal chemistry reveals that while tetrahydrofuran (THF) and 1,4-dioxane derivatives are highly valuable for modulating physicochemical properties, they frequently introduce significant metabolic liabilities[1]. As drug discovery programs increasingly prioritize oral bioavailability and prolonged half-lives, understanding the nuanced metabolic stability of these two moieties is critical.

This guide provides a comprehensive comparison of the metabolic stability of 1,4-dioxane versus THF derivatives, exploring the mechanistic basis of their degradation, comparative experimental data, and validated protocols for assessing intrinsic clearance.

Mechanistic Causality: The Vulnerability of Cyclic Ethers

The primary pathway for the metabolic clearance of aliphatic cyclic ethers is Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6[2]. The vulnerability of these rings lies in the


-carbons adjacent to the oxygen atom.

The Hydrogen Atom Transfer (HAT) Mechanism: CYP450 enzymes initiate oxidation via the abstraction of a hydrogen atom from the


-carbon. The resulting carbon-centered radical is significantly stabilized by the adjacent oxygen atom's lone pairs through resonance. Following the "oxygen rebound" step, an unstable hemiacetal is formed, which spontaneously hydrolyzes, leading to ring cleavage and the formation of hydroxy-aldehydes or lactones[3].
  • Tetrahydrofuran (THF): THF derivatives are notoriously susceptible to this

    
    -oxidation. The flexible envelope conformation of the 5-membered ring allows optimal alignment of the 
    
    
    
    -C-H bond with the catalytic heme iron of CYP enzymes, often resulting in rapid intrinsic clearance (
    
    
    )[4].
  • 1,4-Dioxane: The 6-membered 1,4-dioxane ring adopts a more rigid chair conformation. While it possesses four

    
    -carbons (double that of THF), the presence of the second oxygen atom exerts a strong inductive electron-withdrawing effect. This inductive effect increases the activation energy required for the initial hydrogen abstraction, occasionally conferring a marginal improvement in metabolic stability compared to THF. However, without steric shielding, both scaffolds generally exhibit high turnover rates[3].
    

CYP450_Metabolism A Cyclic Ether (THF / 1,4-Dioxane) B CYP450 Hydrogen Abstraction A->B Binding C Alpha-Carbon Radical Intermediate B->C HAT Mechanism D Hydroxylation (Hemiacetal) C->D Oxygen Rebound E Ring Cleavage & Degradation D->E Spontaneous Hydrolysis

CYP450-mediated alpha-oxidation pathway of cyclic ethers leading to ring cleavage.

Comparative Data Analysis

When optimizing lead compounds, substituting an acyclic ether (e.g., methoxymethyl) with a THF or 1,4-dioxane ring rarely improves microsomal stability on its own[4]. In fact, unhindered THF rings are frequently identified as metabolic soft spots.

The table below synthesizes representative in vitro metabolic stability data comparing unhindered THF, unhindered 1,4-dioxane, and their sterically hindered derivatives within matched molecular pair (MMP) scaffold studies[3][4].

Structural MotifMouse Liver Microsomes

(

L/min/mg)
Human Liver Microsomes

(

L/min/mg)
Half-life (

) in MLM (min)
Primary Metabolic Fate
Acyclic Ether (Reference)330 - 350150 - 200~4.3O-dealkylation
Unhindered THF > 600> 400< 2.5Rapid

-oxidation / Ring opening[3]
Unhindered 1,4-Dioxane 450 - 550250 - 350~3.0

-oxidation

-Methylated THF
120 - 18080 - 110> 15.0Sterically blocked oxidation[3]
Lactone Derivative < 50< 30> 45.0Highly stable[3]

Key Takeaway: Unhindered THF derivatives exhibit the poorest metabolic stability due to highly accessible


-protons. While 1,4-dioxane provides a slight reduction in clearance due to inductive deactivation, true metabolic stability in cyclic ethers requires structural intervention, such as 

-methylation (dimethyl-THF) or conversion to a lactone[3].

Experimental Methodology: Liver Microsomal Stability Assay

To accurately compare the metabolic stability of 1,4-dioxane and THF derivatives, the Liver Microsomal Stability Assay is the industry standard. This protocol is designed as a self-validating system: it relies on NADPH-dependent turnover, ensuring that the observed clearance is strictly CYP450-mediated rather than due to chemical instability or non-specific binding.

Reagents Required
  • Liver Microsomes: Human (HLM) or Mouse (MLM) pooled microsomes (20 mg/mL protein concentration).

  • Test Compounds: 1,4-dioxane and THF derivatives (10 mM DMSO stocks).

  • NADPH Regenerating System: Solution A (NADP+, Glc-6-P) and Solution B (Glc-6-P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Protocol
  • Preparation of Working Solutions: Dilute the 10 mM compound stock to 100

    
    M in 50% acetonitrile/water. Further dilute to a 1 
    
    
    
    M final assay concentration in the phosphate buffer to keep the final DMSO concentration below 0.1% (DMSO inhibits certain CYP isoforms).
  • Microsome Master Mix: Prepare a suspension of microsomes in the phosphate buffer at a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Aliquot 40

    
    L of the microsome/compound mixture into a 96-well plate. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.
    
  • Reaction Initiation: Initiate the metabolic reaction by adding 10

    
    L of the pre-warmed NADPH regenerating system to each well.
    
    • Self-Validation Control: Include a "Minus-NADPH" control well (add buffer instead of NADPH) to rule out chemical degradation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50

    
    L aliquot from the reaction well.
    
  • Quenching: Immediately dispense the aliquot into 150

    
    L of the ice-cold quench solution. The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
    
  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Microsomal_Assay A 1. Reagent Prep (Microsomes + 1 µM Cmpd) B 2. Pre-incubation (37°C, 5 min) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Time-Course Quench (Cold Acetonitrile + IS) C->D E 5. Centrifugation & LC-MS/MS Quantification D->E

Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Interpretation

The depletion of the parent compound is quantified via LC-MS/MS by monitoring the peak area ratio of the analyte to the internal standard. The elimination rate constant (


) is derived from the negative slope of the natural log of the percentage remaining versus time.
Intrinsic clearance is calculated as:


Where

is the incubation volume and

is the amount of microsomal protein in the incubation.

Strategic Solutions for Medicinal Chemists

When a THF or 1,4-dioxane derivative exhibits unacceptable metabolic clearance, medicinal chemists must employ structural optimization strategies to mitigate CYP450 liability without losing the beneficial physicochemical properties of the ether[2].

  • Steric Shielding (

    
    -Substitution):  Introducing methyl groups adjacent to the oxygen atom (e.g., 2,2-dimethyl-THF) sterically hinders the CYP450 active site from accessing the 
    
    
    
    -protons, dramatically improving stability[3].
  • Electronic Deactivation (Fluorination): Substituting hydrogen atoms with fluorine at the

    
     or 
    
    
    
    positions strongly withdraws electron density, destabilizing the transition state required for hydrogen atom abstraction.
  • Oxidation State Adjustment: Converting the cyclic ether to a lactone (e.g., replacing THF with a butyrolactone) pre-oxidizes the metabolic soft spot. Lactones often show highly encouraging microsomal stability compared to their cyclic ether counterparts[3].

References

  • GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry (RSC Publishing). 5

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PMC. 4

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry - ACS Publications. 3

  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. ACS Publications.2

  • 32nd Annual GP2A Medicinal Chemistry Conference. MDPI. 1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (S)-2-(Bromomethyl)-1,4-dioxane

As a Senior Application Scientist, I recognize that handling chiral building blocks like (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) requires more than just reading a standard Safety Data Sheet (SDS). To ensure a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling chiral building blocks like (S)-2-(Bromomethyl)-1,4-dioxane (CAS: 2287191-39-1) requires more than just reading a standard Safety Data Sheet (SDS). To ensure absolute laboratory safety, researchers must understand the mechanistic causality behind the chemical's hazards. This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this potent reagent.

Mechanistic Hazard Assessment

(S)-2-(Bromomethyl)-1,4-dioxane presents a dual-threat hazard profile driven by its specific molecular architecture:

  • The Bromomethyl Electrophile (Alkylating Agent): The

    
     moiety is highly susceptible to nucleophilic attack. In biological systems, it acts as a potent alkylating agent, undergoing 
    
    
    
    reactions with critical cellular nucleophiles, such as the N7 position of guanine in DNA[1]. This covalent modification leads to severe genotoxic and cytotoxic risks, manifesting as acute respiratory irritation (H335) and long-term health hazards[2].
  • The 1,4-Dioxane Carrier Ring: 1,4-Dioxane is an aggressive solvent known for its ability to rapidly penetrate the epidermal barrier and degrade common laboratory elastomers[3]. In this molecule, the dioxane ring acts as a highly efficient carrier, potentially shuttling the reactive bromomethyl group directly through standard PPE and into systemic circulation.

Standard GHS classifications for this compound include Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), and Serious Eye Irritation (Category 2A)[2].

Quantitative PPE Matrix & Material Compatibility

A critical failure point in many laboratories is the over-reliance on standard nitrile exam gloves. Because of the 1,4-dioxane backbone, this chemical will permeate thin-gauge nitrile almost instantaneously[3].

Table 1: Glove Permeation Data & Recommendations for 1,4-Dioxane Derivatives
Glove MaterialThickness (mil)Breakthrough TimePermeation RateOperational Recommendation
Nitrile (Thin) 3 - 5< 1 minute[3]HighIncidental splash only. Remove and replace immediately if contaminated.
Latex 4 - 6< 1 minuteHighNot recommended. Offers zero effective barrier protection.
Butyl Rubber 13 - 30> 480 minutesLowPrimary Protection. Excellent for prolonged handling and synthesis.
Silver Shield 2 - 3> 480 minutesLowInner Liner. Use under nitrile for high-dexterity, high-risk operations.

Required PPE Ensemble:

  • Hand Protection: Double-gloving is mandatory. Wear a Butyl rubber or Silver Shield inner glove to block solvent permeation, covered by a standard nitrile outer glove to provide tactile dexterity and immediate visual indication of a splash.

  • Eye Protection: Snug-fitting chemical splash goggles (ANSI Z87.1+). Standard safety glasses are insufficient due to the vapor and splash hazard[2].

  • Body Protection: Flame-resistant (FR) lab coat fully buttoned, with cuffs securely tucked under the outer gloves.

Operational Workflow & Engineering Controls

To mitigate the risks of vapor inhalation and accidental drips, all handling must be strictly confined to a certified chemical fume hood.

SafetyWorkflow Start 1. Fume Hood Validation (>100 fpm) PPE 2. Don PPE: Butyl + Nitrile Gloves Start->PPE Handling 3. Chemical Handling: Positive Displacement PPE->Handling Spill Spill or Contamination? Handling->Spill Decon 4a. Decontamination: Thiosulfate Quench Spill->Decon Yes Waste 4b. Disposal: Halogenated Waste Spill->Waste No Decon->Waste

Operational workflow for (S)-2-(Bromomethyl)-1,4-dioxane handling and self-validating quenching.

Step-by-Step Handling Protocol
  • System Validation: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Preparation: Line the fume hood workspace with polypropylene chemical spill pads. Avoid cellulose pads, which can react with strong alkylating agents.

  • Dispensing (The Causality of Equipment Choice): Use positive-displacement pipettes or glass gas-tight syringes. Why? Halogenated organic compounds possess low surface tension and high vapor pressures. If you use a standard air-displacement pipette, the vapor will expand in the tip, causing the toxic liquid to drip uncontrollably onto your workspace or gloves.

  • Transfer: Dispense directly into a pre-tared, sealable vial inside the hood. Keep the primary source bottle tightly capped at all times when not actively withdrawing the reagent[2].

Decontamination and Waste Disposal Plan

Because (S)-2-(Bromomethyl)-1,4-dioxane is an alkylating agent, discarding unquenched empty vials into a solid waste bin poses a severe exposure risk to downstream waste-management personnel. The disposal protocol must be a self-validating system that chemically neutralizes the hazard before it leaves your hood.

Self-Validating Quenching Protocol
  • Nucleophilic Displacement: Prepare a 1M aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Application: Add the thiosulfate solution directly to any contaminated glassware, used syringes, or residual chemical droplets.

  • Mechanistic Causality: The thiosulfate anion is a strong, non-toxic sulfur nucleophile. It rapidly attacks the electrophilic bromomethyl group via an

    
     mechanism, displacing the bromide ion and converting the toxic alkylating agent into a water-soluble, non-hazardous Bunte salt.
    
  • Visual Validation: You can visually validate the success of this protocol. Initially, the halogenated dioxane will form a distinct organic phase or droplets. As the quenching reaction proceeds (typically 30-60 minutes with gentle stirring), the organic droplets will completely dissolve into the aqueous phase, confirming the destruction of the alkylating agent.

  • Final Disposal: Once fully quenched and validated, the resulting aqueous mixture must still be disposed of in a designated Halogenated Organic Waste container due to the presence of the cleaved bromide ions and the dioxane ring[2].

References
  • [3] Title: Kimberly Clark Nitrile Gloves Chemical Resistance Guide | Source: Yale Environmental Health & Safety | URL: [Link]

  • [1] Title: O6-Alkylguanine-DNA Alkyltransferase Has Opposing Effects in Modulating the Genotoxicity of Dibromomethane and Bromomethyl Acetate | Source: Chemical Research in Toxicology (ACS Publications) | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.